molecular formula C8H9N3 B1386760 (1H-Indazol-4-YL)methanamine CAS No. 944898-72-0

(1H-Indazol-4-YL)methanamine

Cat. No.: B1386760
CAS No.: 944898-72-0
M. Wt: 147.18 g/mol
InChI Key: YGHPLKICZRUACI-UHFFFAOYSA-N
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Description

(1H-Indazol-4-YL)methanamine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHPLKICZRUACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657130
Record name 1-(1H-Indazol-4-yl)methanamine
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Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-72-0
Record name 1-(1H-Indazol-4-yl)methanamine
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Record name 1-(1H-indazol-4-yl)methanamine
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Foundational & Exploratory

(1H-Indazol-4-YL)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1H-Indazol-4-YL)methanamine: Properties, Synthesis, and Applications

Introduction

This compound, also known as 4-(Aminomethyl)-1H-indazole, is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure features a bicyclic indazole core—a fusion of benzene and pyrazole rings—appended with a reactive aminomethyl group at the 4-position. The indazole moiety is recognized as a "privileged scaffold," a framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

This compound is a solid at room temperature, possessing a unique combination of aromatic and basic properties conferred by the indazole ring and the primary amine, respectively. These features are critical determinants of its solubility, reactivity, and interaction with biological targets.

Table 1: Core Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 4-Aminomethyl indazole, 4-(Aminomethyl)-1H-indazole[2][3]
CAS Number 944898-72-0[2][3]
Molecular Formula C₈H₉N₃[2]
Molecular Weight 147.18 g/mol [4]
Appearance Solid[5]
Topological Polar Surface Area (TPSA) 55.9 Ų (Predicted)
logP 1.15 (Predicted)

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a cornerstone of many modern therapeutics, valued for its ability to form key interactions with a wide array of biological targets. Its prevalence spans drugs with anti-cancer, anti-inflammatory, and antiemetic properties.[1][6][7]

Tautomerism

Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form in most chemical and biological systems.[1][8] This stability is crucial as the position of the N-H proton significantly influences the molecule's hydrogen bonding capabilities and overall electronic profile, which are key to its function as a pharmacophore.

Biological Significance

The indazole nucleus is a versatile binder, notably acting as an effective hinge-binding fragment in many kinase inhibitors.[7] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for robust interactions within the ATP-binding pockets of kinases. The development of numerous indazole-containing drugs, such as Axitinib (anti-cancer) and Granisetron (antiemetic), underscores the scaffold's therapeutic importance.[1]

Synthesis and Manufacturing

The synthesis of this compound is not trivial and typically involves a multi-step sequence starting from readily available precursors. While specific, proprietary manufacturing protocols may vary, a general and logical synthetic strategy involves the construction of the indazole core followed by the installation and modification of the C4-substituent.

Generalized Synthetic Protocol

A common approach begins with a substituted o-toluidine or a related benzene derivative. The indazole ring is formed through cyclization, often involving diazotization followed by an intramolecular reaction. Once the 4-substituted indazole is formed (e.g., 4-cyano-1H-indazole or 4-nitro-1H-indazole), the final step involves the chemical reduction of the C4-substituent to the desired aminomethyl group.

Step-by-Step Generalized Methodology:

  • Indazole Ring Formation: Start with a suitable ortho-substituted aniline derivative (e.g., 2-methyl-3-nitroaniline).

  • Diazotization: Treat the starting material with a source of nitrous acid (e.g., sodium nitrite in acidic conditions) to form a diazonium salt.

  • Intramolecular Cyclization: The diazonium salt intermediate undergoes spontaneous or induced cyclization to form the indazole ring system. For example, starting from 2-methyl-3-nitroaniline would yield 4-nitro-1H-indazole.

  • Reduction: The nitro group at the C4 position is then reduced to a primary amine. This reduction can be achieved using various established methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or metal-acid reduction (e.g., SnCl₂ in HCl). This step yields the final product, this compound.

Synthetic_Workflow Start 2-Methyl-3-nitroaniline Step1 Diazotization (e.g., NaNO₂, HCl) Start->Step1 Intermediate 4-Nitro-1H-indazole Step1->Intermediate Step2 Reduction (e.g., H₂, Pd/C or SnCl₂) Intermediate->Step2 Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites of reactivity: the primary amine of the methanamine group and the indazole ring itself. This dual reactivity makes it an exceptionally versatile building block for constructing libraries of complex molecules.

  • Primary Amine Reactivity: The aminomethyl group is a nucleophilic center that readily undergoes standard amine reactions, including N-acylation, N-alkylation, reductive amination, and sulfonylation. This serves as the primary handle for attaching various side chains and pharmacophores to explore structure-activity relationships (SAR) in drug discovery programs.

  • Indazole Ring Reactivity: The indazole ring can undergo electrophilic aromatic substitution, such as nitration and halogenation.[8] Furthermore, the pyrrolic nitrogen (N1) is nucleophilic and can be alkylated or acylated, a common strategy for modulating the compound's physicochemical properties, such as solubility and metabolic stability.

Reactivity_Diagram cluster_main This compound Main Amine Primary Amine Reactivity (Acylation, Alkylation) Amine->Main Nucleophilic Attack Ring Indazole Ring Reactivity (N-Alkylation, Electrophilic Substitution) Ring->Main Substitution/Alkylation

Caption: Key reactivity sites of this compound.

Analytical Characterization

Full characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques are employed, and the expected data are summarized below. While specific spectra are available from commercial suppliers, this table outlines the anticipated features.[9]

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets, ~7.0-7.5 ppm).- Methylene protons (-CH₂-) (singlet, ~3.9-4.1 ppm).- Amine protons (-NH₂) (broad singlet, variable shift).- Indazole N-H proton (broad singlet, ~10-13 ppm).
¹³C NMR - Aromatic carbons (~110-140 ppm).- Aliphatic methylene carbon (-CH₂-) (~40-45 ppm).
IR (Infrared Spectroscopy) - N-H stretching (amine and indazole, broad, ~3100-3400 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-2950 cm⁻¹).- Aromatic C=C stretching (~1450-1600 cm⁻¹).
Mass Spectrometry (MS) - Molecular ion peak [M+H]⁺ at m/z ≈ 148.09.

Applications in Drug Discovery and Development

This compound is primarily utilized as a chemical building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[] Its value lies in the strategic combination of the biologically relevant indazole core and a synthetically versatile primary amine handle.

  • Scaffold for Kinase Inhibitors: Given the indazole core's proven utility as a hinge-binder, this compound is an ideal starting point for developing novel kinase inhibitors for oncology and inflammatory diseases.

  • Fragment-Based Drug Design (FBDD): The molecule can be used as a fragment in FBDD campaigns to identify initial low-affinity binders to a protein target, which are then optimized into potent leads.

  • Combinatorial Chemistry: The reactive amine group is well-suited for high-throughput synthesis of compound libraries, enabling the rapid exploration of chemical space around the indazole scaffold to discover novel bioactive agents, such as inhibitors of the PD-1/PD-L1 pathway.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. While specific toxicity data for this compound is limited, data from structurally related analogs provide guidance.

  • Hazard Identification: Based on related compounds like (1H-indazol-4-yl)methanol and its bromo-derivative, this compound should be treated as potentially harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[5][12]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid generating dust and direct contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][16]

References

  • ChemScene. (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride. CS-0444771.
  • KISHIDA CHEMICAL CO., LTD. (2025). (1-Ethyl-1H-imidazol-4-yl)
  • ChemicalBook. (2025).
  • Guidechem. 1-Methyl-1H-indazol-4-ylamine 77894-69-0.
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2025).
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  • PubChem. 1H-Indazol-4-amine, 1-methyl-. CID 153838.
  • BLD Pharm. This compound. 944898-72-0.
  • PubChem. (1-methyl-1H-imidazol-4-yl)methanamine. CID 2795114.
  • Synthesis of 1H-Indazoles via Silver(I)
  • BLDpharm. (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride. 1334405-46-7.
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  • P&S Chemicals.
  • National Institutes of Health (NIH). (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)
  • BOC Sciences. 1-(1H-Indazol-4-yl)ethanamine. CAS 1159511-31-5.
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  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
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  • PubMed. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.
  • MDPI. (2023).
  • Taylor & Francis. Indazole – Knowledge and References.

Sources

An In-Depth Technical Guide to the Synthesis of (1H-Indazol-4-YL)methanamine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (1H-Indazol-4-YL)methanamine in Modern Drug Discovery

This compound is a pivotal molecular scaffold in contemporary medicinal chemistry. Its rigid bicyclic structure, coupled with the versatile primary amine functionality at the 4-position, provides an excellent platform for the development of highly specific and potent therapeutic agents. This guide offers an in-depth exploration of the synthetic routes to this valuable building block, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations behind two primary synthetic pathways, providing detailed, step-by-step protocols and elucidating the mechanistic underpinnings of each transformation. The aim is to equip the reader with not only a practical set of instructions but also a deeper understanding of the chemical principles that govern these syntheses.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several angles. This guide will focus on two robust and scientifically validated strategies, each commencing from a different precursor and offering distinct advantages. The first, and more direct, route begins with the construction of the indazole core, followed by functional group manipulation at the C4 position. The second, alternative pathway involves the synthesis of a pre-functionalized precursor which is then cyclized to form the desired indazole.

Part 1: Synthesis via Functionalization of the Indazole Core

This primary synthetic route is a three-step process that begins with the synthesis of 4-amino-1H-indazole, followed by the introduction of a cyano group via a Sandmeyer reaction, and culminates in the reduction of the nitrile to the target primary amine.

Logical Workflow for Synthesis via Indazole Core Functionalization

Synthesis_Workflow_Part1 A Starting Material: Substituted o-Toluidine Derivative B Step 1: Indazole Ring Formation (e.g., Diazotization/Cyclization) A->B C Intermediate: 4-Amino-1H-indazole B->C D Step 2: Sandmeyer Reaction (Diazotization followed by Cyanation) C->D E Intermediate: 4-Cyano-1H-indazole D->E F Step 3: Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) E->F G Final Product: This compound F->G

Caption: Workflow for the synthesis of this compound starting from a substituted o-toluidine derivative.

Step 1: Synthesis of 4-Amino-1H-indazole

The synthesis of the indazole ring system is a foundational step in heterocyclic chemistry.[1] A common and effective method involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. For the preparation of 4-amino-1H-indazole, a suitable starting material is 2-methyl-3-nitroaniline.

Experimental Protocol: Synthesis of 4-Amino-1H-indazole

  • Diazotization:

    • Dissolve 2-methyl-3-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Reductive Cyclization:

    • In a separate vessel, prepare a solution of sodium sulfite (or a similar reducing agent) in water.

    • Slowly add the cold diazonium salt solution to the reducing agent solution.

    • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

    • The resulting mixture contains 4-nitro-1H-indazole.

  • Reduction of the Nitro Group:

    • Isolate the crude 4-nitro-1H-indazole.

    • Reduce the nitro group to a primary amine using a standard reduction method, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or a metal-acid system (e.g., tin and hydrochloric acid).

    • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purification:

    • Purify the crude 4-amino-1H-indazole by column chromatography or recrystallization to obtain a white to pale yellow solid.[2]

Step 2: Sandmeyer Reaction for the Synthesis of 4-Cyano-1H-indazole

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic primary amine to a variety of functional groups via a diazonium salt intermediate.[3][4] In this step, the amino group of 4-amino-1H-indazole is converted to a cyano group.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization of 4-Amino-1H-indazole:

    • Suspend 4-amino-1H-indazole (1 equivalent) in a mixture of a mineral acid (e.g., hydrochloric acid) and water, and cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium or potassium cyanide.

    • Cool this cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

    • Purify the crude 4-cyano-1H-indazole by column chromatography on silica gel.

Step 3: Reduction of 4-Cyano-1H-indazole to this compound

The final step in this synthetic sequence is the reduction of the nitrile group to a primary amine. This can be achieved using several powerful reducing agents. Two common and effective methods are reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Protocol 3A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[5]

Experimental Protocol:

  • Reaction Setup:

    • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile:

    • Dissolve 4-cyano-1H-indazole (1 equivalent) in anhydrous THF.

    • Slowly add the nitrile solution to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction and Quenching:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[6]

  • Work-up and Purification:

    • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Protocol 3B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and avoids the need for a hazardous quenching procedure.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve 4-cyano-1H-indazole (1 equivalent) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

    • Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).

  • Hydrogenation:

    • Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture (e.g., to 50-80 °C).

    • Monitor the reaction by observing the uptake of hydrogen.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and carefully filter off the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product as described in Protocol 3A.

Parameter Lithium Aluminum Hydride (LiAlH₄) Catalytic Hydrogenation
Reagent Strong, non-selective reducing agentMilder, more selective
Conditions Anhydrous, inert atmosphere requiredHydrogen pressure, elevated temperature
Work-up Hazardous quenching stepSimple filtration of catalyst
Safety Highly reactive with water and protic solventsFlammable hydrogen gas under pressure
Substrate Tolerance Can reduce other functional groupsGenerally more functional group tolerant

Part 2: Alternative Synthesis via (1H-Indazol-4-yl)methanol

An alternative and equally viable route to this compound involves the initial synthesis of (1H-indazol-4-yl)methanol, which is then converted to the target amine.

Logical Workflow for Synthesis via (1H-Indazol-4-yl)methanol

Synthesis_Workflow_Part2 A Starting Material: 4-Methyl-1H-indazole B Step 1: Oxidation (e.g., with SeO2 or other mild oxidant) A->B C Intermediate: 1H-Indazole-4-carbaldehyde B->C D Step 2: Reduction of Aldehyde (e.g., NaBH4) C->D E Intermediate: (1H-Indazol-4-yl)methanol D->E F Step 3: Conversion to Amine (e.g., via Mesylation/Azide displacement/Reduction) E->F G Final Product: This compound F->G

Caption: Workflow for the synthesis of this compound starting from 4-methyl-1H-indazole.

Step 1 & 2: Synthesis of (1H-Indazol-4-yl)methanol

This intermediate can be prepared from 4-methyl-1H-indazole via oxidation to the corresponding aldehyde, followed by reduction to the alcohol. Alternatively, direct hydroxymethylation of the indazole ring has been reported, though regioselectivity can be a challenge.

Experimental Protocol: Synthesis of (1H-Indazol-4-yl)methanol

  • Oxidation of 4-Methyl-1H-indazole:

    • Oxidize 4-methyl-1H-indazole to 1H-indazole-4-carbaldehyde using a suitable oxidizing agent like selenium dioxide (SeO₂).

    • Purify the resulting aldehyde.

  • Reduction to the Alcohol:

    • Dissolve 1H-indazole-4-carbaldehyde in a protic solvent like methanol or ethanol.

    • Add sodium borohydride (NaBH₄) portion-wise at 0 °C.

    • Stir the reaction at room temperature until complete.

    • Quench the reaction with water and extract the product.

    • Purify the crude (1H-indazol-4-yl)methanol.

Step 3: Conversion of (1H-Indazol-4-yl)methanol to this compound

The conversion of the primary alcohol to a primary amine can be achieved through a multi-step sequence involving activation of the hydroxyl group, displacement with an azide, and subsequent reduction.

Experimental Protocol:

  • Activation of the Hydroxyl Group:

    • Dissolve (1H-indazol-4-yl)methanol in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

    • Add a base (e.g., triethylamine) followed by methanesulfonyl chloride to form the corresponding mesylate.

  • Azide Displacement:

    • Without isolation of the mesylate, add sodium azide to the reaction mixture and stir at room temperature or with gentle heating until the displacement is complete.

  • Reduction of the Azide:

    • Isolate the crude 4-(azidomethyl)-1H-indazole.

    • Reduce the azide to the primary amine using either lithium aluminum hydride in THF or catalytic hydrogenation (H₂ with Pd/C).

  • Purification:

    • Purify the final product, this compound, as previously described.

Protecting Group Strategies

For certain transformations, particularly those involving strong bases or nucleophiles, protection of the indazole nitrogen may be necessary to prevent side reactions and improve yields. Common protecting groups for indazoles include the Boc (tert-butyloxycarbonyl) group, which can be introduced using di-tert-butyl dicarbonate, and the SEM (2-(trimethylsilyl)ethoxymethyl) group.[7] The choice of protecting group will depend on the specific reaction conditions and the stability of the group to subsequent synthetic steps. Deprotection is typically achieved under acidic or fluoride-mediated conditions.

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and purification techniques. The two primary routes outlined in this guide, proceeding either through functionalization of the indazole core or via a pre-functionalized precursor, both offer reliable and scalable methods for obtaining this important building block. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize this compound for their drug discovery and development endeavors.

References

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(1H-Indazol-4-YL)methanamine IUPAC name and structure.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1H-Indazol-4-YL)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. The indazole core, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, robust synthetic methodologies, and strategic applications in drug development. Tailored for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective use in the laboratory.

The Indazole Scaffold: A Cornerstone of Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals. Among these, the indazole ring system (also known as benzopyrazole) has garnered significant attention for its versatile biological activities and favorable physicochemical properties.[2] Structurally, indazole exists in tautomeric forms, with the 1H-tautomer generally being more stable and thus more prevalent in drug candidates.[2]

The strategic placement of functional groups on the indazole core allows for the fine-tuning of molecular interactions with biological targets. The aminomethyl group at the 4-position, as seen in this compound, provides a key reactive handle and a basic nitrogen center. This feature is crucial for forming salt bridges, hydrogen bonds, and other key interactions within protein binding pockets, making it an invaluable synthon for constructing targeted therapeutics.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Chemical Identity
  • Systematic IUPAC Name: this compound[3]

  • Common Synonyms: 4-Aminomethyl-1H-indazole[4], 4-Aminomethyl indazole[3][5]

  • CAS Number: 944898-72-0[3][4][5]

  • Molecular Formula: C₈H₉N₃[3]

  • SMILES: NCc1cccc2[nH]ncc12

Chemical Structure

The structure consists of a bicyclic indazole ring with a methanamine (-CH₂NH₂) substituent at the C4 position.

Chemical Structure of this compound
Physicochemical Properties

The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

PropertyValueReference
Molecular Weight 147.18 g/mol [6]
Chemical Formula C₈H₉N₃[3]
Appearance Solid (predicted)-
Topological Polar Surface Area (TPSA) 54.7 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 2[7]

Synthesis and Characterization

The synthesis of this compound is not commonly detailed in primary literature as a final product but rather as a crucial intermediate. The most logical and efficient synthetic routes originate from commercially available indazole precursors.

Retrosynthetic Analysis and Strategy

A common retrosynthetic approach involves the reduction of a nitrogen-containing functional group at the 4-position, such as a nitrile or an oxime. The nitrile pathway is often preferred due to the stability of the intermediate and the high efficiency of its reduction. The synthesis begins with a suitable precursor like 4-cyano-1H-indazole or can be adapted from the corresponding 4-(chloromethyl)-1H-indazole.[8]

retrosynthesis target This compound intermediate1 4-Cyano-1H-indazole target->intermediate1 Nitrile Reduction (e.g., LiAlH₄, H₂/Catalyst) intermediate2 4-Bromo-1H-indazole intermediate1->intermediate2 Cyanation (e.g., CuCN) precursor 1H-Indazole intermediate2->precursor Bromination

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol: Reduction of 4-Cyano-1H-indazole

This protocol describes a robust method for synthesizing the target compound via the reduction of 4-cyano-1H-indazole. The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is deliberate; its high reactivity ensures complete conversion of the nitrile to the primary amine, a transformation where milder reagents like sodium borohydride would fail.

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄, 4.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 4-cyano-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Trustworthiness Note: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying purification significantly compared to an acid quench.

  • Extraction & Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol/ammonia gradient to afford pure this compound.

Spectroscopic Characterization
  • ¹H NMR: Expect characteristic aromatic proton signals for the indazole ring, a singlet for the benzylic -CH₂- group, and a broad singlet for the -NH₂ protons (which can exchange with D₂O).

  • ¹³C NMR: Aromatic carbons will appear in the 110-140 ppm range, with the benzylic carbon signal appearing further upfield.

  • Mass Spectrometry (MS): The ESI+ spectrum should show a prominent [M+H]⁺ peak at m/z 148.1.

  • Infrared (IR) Spectroscopy: Look for N-H stretching vibrations (typically two bands for a primary amine) in the 3300-3500 cm⁻¹ region.

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. The primary amine serves as a nucleophile or a basic anchor point.

Role as a Key Building Block in Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The indazole moiety is a well-established hinge-binding motif. The aminomethyl group at the C4 position can be used to introduce a side chain that extends into the solvent-exposed region, allowing for modulation of solubility, selectivity, and pharmacokinetic properties.

KinaseInhibitor cluster_kinase Kinase ATP Binding Site cluster_inhibitor Indazole-Based Inhibitor hinge Hinge Region Amino Acid Residues pocket Hydrophobic Pocket solvent Solvent-Exposed Region indazole 1H-Indazole Core Binds to Hinge Region indazole:h->hinge H-Bonds linker -CH₂NH- Linker sol_chain R-Group Modulates Solubility & Selectivity linker:n->sol_chain sol_chain->solvent Interacts

Caption: Role of the this compound scaffold in a kinase inhibitor.

This modular design allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By reacting this compound with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates, chemists can systematically explore the chemical space around the core scaffold to optimize potency and selectivity.

Safety, Handling, and Storage

Hazard Identification
  • Acute Toxicity: Harmful if swallowed or in contact with skin.[6][7]

  • Skin Irritation: Causes skin irritation.[9]

  • Eye Irritation: Causes serious eye irritation.[9]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with the reactive aminomethyl handle, provides a reliable and versatile platform for the synthesis of sophisticated molecular architectures. Understanding its synthesis, properties, and safe handling is essential for any research program aiming to leverage the proven therapeutic potential of the indazole scaffold. As drug discovery continues to target increasingly complex biological systems, the strategic utility of such well-characterized building blocks will only continue to grow.

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(1H-Indazol-4-YL)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(1H-Indazol-4-YL)methanamine is a heterocyclic amine built upon the indazole scaffold. This guide provides an in-depth overview of its chemical properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development. The indazole core is a significant pharmacophore, and its derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1][2][3]

Core Molecular Attributes

The fundamental properties of this compound are summarized below. These values are crucial for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₉N₃[4]
Molecular Weight 147.18 g/mol [4]
CAS Number 944898-72-0[4]

The structure of this compound, characterized by a methanamine group at the 4-position of the 1H-indazole ring, is a key determinant of its chemical reactivity and biological interactions.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of indazole derivatives is a well-established area of organic chemistry, with various methods available for the construction of the core bicyclic ring system.[1][5] The synthesis of this compound typically involves the introduction of a protected aminomethyl group or the reduction of a nitrile or oxime at the 4-position of a pre-formed indazole ring.

A general synthetic approach is outlined below:

G start Substituted o-toluidine step1 Nitrosation and Cyclization start->step1 step2 Functional Group Interconversion at C4 step1->step2 step3 Introduction of Methanamine Precursor step2->step3 step4 Deprotection/Reduction step3->step4 end_product This compound step4->end_product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

A plausible synthetic route could involve the following steps, adapted from established methodologies for indazole synthesis:[6][7]

  • Formation of the Indazole Core: Starting from an appropriately substituted ortho-nitrotoluene, a reduction of the nitro group to an amine followed by diazotization and intramolecular cyclization can yield the 1H-indazole scaffold.

  • Functionalization at the 4-position: The indazole core can be functionalized at the 4-position, for instance, through nitration followed by reduction to an amino group.

  • Conversion to the Methanamine: The amino group at the 4-position can be converted to a nitrile via a Sandmeyer reaction. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the desired this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.[3][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the benzene ring, the CH₂ protons of the methanamine group, and the NH protons of the indazole and amine groups.

    • ¹³C NMR spectroscopy would reveal the distinct carbon signals of the indazole core and the methylene carbon.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 147.18.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for N-H stretching of the amine and indazole, C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching of the aromatic system.

Applications in Research and Drug Discovery

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Indazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2]

This compound, with its reactive primary amine, serves as a valuable building block for the synthesis of more complex molecules. The amine functionality allows for a variety of chemical modifications, such as amide bond formation, reductive amination, and the introduction of diverse substituents. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery programs.[9][10]

For instance, the amine group can be used to link the indazole core to other pharmacophores or to introduce functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The position of the methanamine group at the 4-position also influences the spatial arrangement of substituents, which can be critical for binding to biological targets.

Conclusion

This compound is a key chemical entity with a well-defined molecular formula and weight. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The presence of the versatile indazole core and a reactive primary amine makes it a highly valuable building block for the development of novel therapeutic agents and other advanced materials. Researchers and scientists in the field of drug discovery will find this compound to be a significant starting point for the exploration of new chemical space and the development of innovative molecular entities.

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biological activity of 1H-indazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1H-Indazole Derivatives

Executive Summary

The 1H-indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant pharmacological activities.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyrazole ring, is thermodynamically more stable than its 2H-indazole tautomer, making it the predominant form in biological systems.[1][2] While sparsely found in nature, synthetic 1H-indazole derivatives have demonstrated a vast therapeutic potential, leading to the development of several FDA-approved drugs for various diseases.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the diverse biological activities of 1H-indazole derivatives. It delves into the core mechanisms of action, presents detailed experimental protocols for their evaluation, summarizes key quantitative data, and explores promising synthetic strategies, grounding all claims in authoritative scientific literature.

Chapter 1: The 1H-Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The 1H-indazole ring system perfectly embodies this concept. Its unique electronic properties, arising from the two nitrogen atoms in the pyrazole ring fused to a benzene ring, allow for a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This versatility has enabled the development of indazole-based compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[1][2][3] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor for cancer), Bendazac, and Benzydamine (anti-inflammatory agents) highlight the clinical success of this scaffold.[1][4]

Chapter 2: Synthetic Strategies for 1H-Indazole Derivatives

The construction of the 1H-indazole core is a critical step in the development of new therapeutic agents. A variety of synthetic methods have been established, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.[2][5][6] Recent advancements have focused on improving efficiency, scalability, and safety, with flow chemistry emerging as a particularly powerful technique.[7]

Detailed Protocol: Continuous Flow Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes

This protocol describes a versatile and scalable one-step synthesis of substituted 1H-indazoles, which is advantageous for its operational simplicity and safety, especially when compared to traditional batch synthesis.[7]

Causality: Flow chemistry offers precise control over reaction parameters like temperature and residence time. The small reactor volume at any given moment significantly mitigates the risks associated with potentially exothermic reactions or unstable intermediates, enhancing process safety and reproducibility.[7]

Experimental Protocol:

  • Solution Preparation:

    • Prepare Solution A: Dissolve the selected o-fluorobenzaldehyde (1.0 eq.) in a suitable solvent (e.g., DMSO or NMP).

    • Prepare Solution B: Dissolve the corresponding hydrazine (e.g., hydrazine hydrate, 2.0 eq.) in the same solvent.

  • System Setup:

    • Assemble a flow chemistry system consisting of two pumps, a T-mixer, and a heated reactor coil (e.g., a PFA or stainless steel coil).

    • Set the reactor temperature to the optimized condition (e.g., 180-220 °C).

    • Set the system back pressure to a level sufficient to keep the solvents in the liquid phase at the reaction temperature (e.g., 10 bar).

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates into the T-mixer.

    • The combined stream flows through the heated reactor coil, where the cyclization reaction occurs. The residence time is controlled by the total flow rate and the reactor volume.

    • Allow the system to reach a steady state (typically after three reactor volumes) before collecting the product.

  • Work-up and Purification:

    • Collect the reactor output into a flask containing water to precipitate the crude product.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 1H-indazole derivative.[7]

G cluster_prep 1. Solution Preparation cluster_react 2. Flow Reaction cluster_workup 3. Work-up & Purification A Solution A: o-Fluorobenzaldehyde in Solvent PumpA Pump 1 A->PumpA B Solution B: Hydrazine in Solvent PumpB Pump 2 B->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil (180-220 °C) Mixer->Reactor Collect Product Collection & Quench Reactor->Collect Extract Liquid-Liquid Extraction Collect->Extract Purify Column Chromatography Extract->Purify Final Pure 1H-Indazole Purify->Final

Caption: Workflow for the one-step continuous flow synthesis of 1H-indazoles.[7]

Chapter 3: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1H-indazole scaffold is a prominent feature in many anticancer agents, primarily due to its effectiveness as a hinge-binding fragment in various protein kinases.[8][9]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer. Many 1H-indazole derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and Apoptosis Signal-regulating Kinase 1 (ASK1).[1][9][10]

For instance, certain 1H-indazole derivatives act as inhibitors of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in stress responses and apoptosis.[10] By inhibiting ASK1, these compounds can suppress the downstream phosphorylation of p38 and JNK, thereby modulating stress-induced apoptosis in cancer cells.[10]

stress Cellular Stress (e.g., ROS, Chemotherapy) ask1 ASK1 stress->ask1 Activates p38_jnk p38 / JNK Kinases ask1->p38_jnk Phosphorylates indazole 1H-Indazole Derivative indazole->ask1 Inhibits apoptosis Apoptosis p38_jnk->apoptosis Induces

Caption: Inhibition of the ASK1-p38/JNK signaling pathway by 1H-indazole derivatives.

Mechanism of Action: Induction of Apoptosis via p53/MDM2 Pathway

Beyond kinase inhibition, some 1H-indazole derivatives can induce apoptosis by targeting protein-protein interactions. One such mechanism involves the p53/MDM2 pathway.[8][11] The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. Certain indazole compounds can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn triggers cell cycle arrest and apoptosis.[11]

p53 p53 (Tumor Suppressor) degradation Ubiquitination & Degradation p53->degradation Targeted for apoptosis Cell Cycle Arrest & Apoptosis p53->apoptosis Activates mdm2 MDM2 mdm2->p53 Binds & Inhibits mdm2->degradation Mediates indazole 1H-Indazole Derivative indazole->mdm2 Inhibits p53 binding

Caption: Disruption of the p53-MDM2 interaction by 1H-indazole derivatives.

Quantitative Analysis of Anticancer Potency

The anticancer activity of 1H-indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Compound Class/ExampleTarget/MechanismCell LineIC₅₀ (µM)Reference
Indazole-3-amine Deriv. (6o)p53/MDM2 PathwayK562 (Leukemia)5.15[8][11][12][13]
1H-Indazole Derivative (109)EGFR KinaseH1975 (NSCLC)0.0053[1]
Pan-Pim Kinase Inhibitor (82a)Pim-1 Kinase(Biochemical)0.0004[1]
FGFR Inhibitor (106)FGFR1-3 Kinase(Biochemical)0.8 - 4.5[1]
6-aminoindazole Deriv. (9f)Not SpecifiedHCT116 (Colorectal)14.3[14]
Experimental Protocols for Anticancer Evaluation

Trustworthiness: The MTT assay is a standardized colorimetric assay that provides a quantitative measure of cell viability, proliferation, and cytotoxicity. Its reliability stems from the direct correlation between mitochondrial activity (conversion of MTT to formazan) and the number of living cells.

  • Cell Culture: Culture human cancer cell lines (e.g., K562, A549, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 1H-indazole derivatives (e.g., from 0.625 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[8][15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[15]

Expertise: The choice of an immunodeficient mouse model (e.g., nude or SCID) is critical as it prevents the rejection of implanted human cancer cells, allowing for the evaluation of a compound's direct antitumor efficacy in a living system.[16]

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of immunodeficient mice.[16]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomize mice into a vehicle control group and treatment groups receiving different doses of the 1H-indazole derivative.

  • Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily).[16]

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

Chapter 4: Anti-inflammatory Properties: Modulation of the Inflammatory Cascade

Several 1H-indazole derivatives have been identified as potent anti-inflammatory agents, with some, like Benzydamine, being used clinically.[1][4]

Mechanism of Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[17] The COX-2 isoform is inducibly expressed at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[17][18] Certain 1H-indazole derivatives are effective and selective inhibitors of COX-2, which is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[17][19][20]

membrane Membrane Phospholipids pla2 PLA₂ membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa Liberates cox2 COX-2 (Inducible) aa->cox2 Substrate for pgs Prostaglandins (PGE₂) cox2->pgs Synthesizes inflammation Inflammation Pain, Fever pgs->inflammation Mediates indazole 1H-Indazole Derivative indazole->cox2 Inhibits

Caption: The role of 1H-indazole derivatives in inhibiting the COX-2 pathway.

Quantitative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory potential is assessed both in vitro through enzyme inhibition assays and in vivo using animal models of inflammation.

CompoundAssayResultReference
5-AminoindazoleIn vitro COX-2 InhibitionIC₅₀ = 12.32 µM[18]
IndazoleIn vitro COX-2 InhibitionIC₅₀ = 23.42 µM[18]
5-AminoindazoleIn vivo Paw Edema (100 mg/kg)83.09% inhibition[18]
IndazoleIn vivo Paw Edema (100 mg/kg)61.03% inhibition[18]
3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (1a)In vivo Paw Edema (30 mg/kg)Significant inhibition, comparable to Etoricoxib[21]
Experimental Protocol for Anti-inflammatory Assessment

Expertise: This is a classic and highly reproducible model for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation over several hours.

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[16]

  • Grouping: Divide animals into groups: a vehicle control group, a positive control group (e.g., Diclofenac or Etoricoxib, 10 mg/kg), and test groups receiving various doses of the 1H-indazole derivative (e.g., 25, 50, 100 mg/kg).[16][18][21]

  • Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[16]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Chapter 5: Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 1H-indazole derivatives have shown promising activity against a range of bacteria and fungi.[2][3]

Mechanism of Action: FtsZ Inhibition

A key bacterial target is the filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin.[22] FtsZ is essential for bacterial cell division, as it polymerizes to form the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death. Certain 4-bromo-1H-indazole derivatives have been identified as FtsZ inhibitors, making them attractive candidates for new antibacterial drugs.[22]

G cluster_prep 1. Isolate & Inoculum Prep cluster_assay 2. MIC Assay Setup cluster_read 3. Incubation & Readout Isolate Bacterial/Fungal Isolate Culture Overnight Culture Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Add Add Inoculum to Wells Inoculum->Add Plate 96-Well Plate Dilute Serial Dilution of Indazole Compound Plate->Dilute Dilute->Add Incubate Incubate at 37°C for 24h Add->Incubate Read Visual Inspection for Turbidity (Growth) Incubate->Read MIC Determine MIC Read->MIC

Caption: General workflow for antimicrobial susceptibility testing (MIC determination).

Quantitative Analysis of Antimicrobial Spectrum

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

Compound Class/ExampleOrganismMIC (µg/mL)Reference
Indazole-Benzimidazole Hybrid (M6)Staphylococcus aureus3.90[23]
Indazole-Benzimidazole Hybrid (M6)Saccharomyces cerevisiae1.95[23]
4-bromo-1H-indazole Deriv. (9)Streptococcus pyogenes4[22]
5-nitro-1H-indazole Deriv. (75)Pseudomonas aeruginosa18.29[2]
Pyrazoline Deriv. (9)MRSA4[24]
Experimental Protocol for Antimicrobial Susceptibility Testing

Trustworthiness: This method, standardized by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for quantitative antimicrobial susceptibility testing. It provides a reliable and reproducible MIC value.

  • Compound Preparation: Dissolve the 1H-indazole derivatives in DMSO to create a stock solution. Perform two-fold serial dilutions in a 96-well microplate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range might be 1 to 256 µg/mL.[24]

  • Inoculum Preparation: Grow microbial strains overnight. Dilute the culture to achieve a standardized inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[24]

  • Inoculation: Add the standardized inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[24]

Chapter 6: Neuroprotective Effects: A Frontier in Neurodegenerative Disease

1H-indazole derivatives are emerging as promising candidates for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][25][26][27]

Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme in the brain that metabolizes neurotransmitters like dopamine. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor symptoms. Inhibiting MAO-B increases the synaptic concentration and lifespan of dopamine, providing symptomatic relief. Several 1H-indazole derivatives have been designed as potent and selective MAO-B inhibitors.[25][27][28]

dopamine_pre Dopamine maob MAO-B dopamine_pre->maob Metabolized by dopamine_post Increased Dopamine Availability metabolites Inactive Metabolites maob->metabolites indazole 1H-Indazole Derivative indazole->maob Inhibits neuron Symptomatic Relief in Parkinson's Disease dopamine_post->neuron

Caption: MAO-B inhibition by 1H-indazole derivatives increases dopamine levels.

Quantitative Analysis of Neuroprotective Potential

The potency of these compounds is measured by their ability to inhibit human MAO-B (hMAO-B) in vitro.

Compound Class/ExampleTargetIC₅₀Reference
1,2,4-Oxadiazole-Indazole Hybrid (20)hMAO-B52 nM[25][28]
Pyrimido[1,2-b]indazole (4i)hMAO-B(Potent, value not specified)[27]
Experimental Protocol for Neuroprotection Assays

Expertise: The human neuroblastoma SH-SY5Y cell line is a widely used and validated model in neuroscience research. These cells can be differentiated into a more neuron-like phenotype and are susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) or H₂O₂, mimicking the oxidative stress observed in neurodegenerative diseases.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12).

  • Seeding: Seed cells in 96-well plates and allow them to attach.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 1H-indazole derivative for a defined period (e.g., 2 hours).

  • Induction of Toxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (to model Parkinson's) or H₂O₂ (to model oxidative stress), for 24 hours.[27][28]

  • Viability Assessment: Assess cell viability using a standard method like the MTT assay (as described in Protocol 3.4.1) or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated, toxin-exposed cells to cells exposed to the toxin alone.

Chapter 7: Conclusion and Future Perspectives

The 1H-indazole scaffold has unequivocally established its role as a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities. The diverse mechanisms of action—from kinase and enzyme inhibition to the modulation of protein-protein interactions—underscore its therapeutic versatility. The successful clinical application of several indazole-based drugs provides a strong validation for continued research in this area.[1][2]

Future efforts should focus on several key areas. The development of more selective inhibitors will be crucial to minimize off-target effects and improve safety profiles. Exploring novel biological targets beyond the well-trodden path of kinases and COX enzymes could unlock new therapeutic applications. Furthermore, the integration of advanced synthetic methodologies, such as flow chemistry and photocatalysis, will be essential for the rapid and efficient construction of diverse chemical libraries.[2][7] As our understanding of disease biology deepens, the rational, structure-guided design of new 1H-indazole derivatives will continue to be a highly productive strategy for developing the next generation of innovative medicines.

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Whitepaper: (1H-Indazol-4-YL)methanamine - A Privileged Scaffold for Novel Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous clinically approved drugs and biologically active molecules.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and neuroprotective properties.[3][4][5] This technical guide focuses on (1H-Indazol-4-YL)methanamine, a foundational indazole structure, to explore its potential therapeutic targets. While direct biological data for this specific molecule is sparse, its structural features provide a robust basis for predicting its interactions with key pathological pathways. By leveraging extensive structure-activity relationship (SAR) data from analogous indazole derivatives, this document delineates a strategic approach to identify and validate high-potential therapeutic targets for compounds derived from this scaffold, with a primary focus on protein kinases in oncology and key enzymes implicated in neurodegenerative disorders. We provide expert-driven rationale, detailed experimental protocols for target validation, and a roadmap for advancing lead compounds from initial screening to functional characterization.

The Indazole Scaffold: A Foundation for High-Affinity Ligands

The therapeutic success of the indazole core, exemplified by FDA-approved drugs like the kinase inhibitors Pazopanib and Axitinib, stems from its unique physicochemical properties.[6][7][8] The bicyclic system is relatively rigid, reducing the entropic penalty upon binding to a target protein. More importantly, the pyrazole ring component presents a distinct arrangement of hydrogen bond donors and acceptors. This arrangement is particularly adept at forming high-affinity interactions with the hinge region of protein kinases, a critical structural element for ATP binding, making kinase inhibition a dominant mechanism of action for this compound class.

The subject of this guide, this compound, features the core indazole scaffold with a methanamine substituent at the 4-position. This primary amine group is a key functional handle; it can serve as a hydrogen bond donor and a basic center, potentially forming salt bridges or critical hydrogen bonds within a protein's active site. Its position on the fused benzene ring allows it to probe different regions of a binding pocket than substituents on the pyrazole ring, offering a vector for developing target selectivity. Given the wealth of data on indazole-based kinase inhibitors, this class of enzymes represents the most logical and high-probability starting point for target discovery.

Primary Target Landscape: Oncology and Kinase Inhibition

Cancer is a primary indication for indazole-based therapeutics.[4][9] The dysregulation of protein kinase signaling is a hallmark of many cancers, and the indazole scaffold has proven to be an exceptionally effective template for designing potent and selective kinase inhibitors.[10]

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[11] Several indazole derivatives have been developed as potent inhibitors of this pathway.[12]

A logical first step in evaluating this compound or its derivatives would be to screen for activity against Class I PI3K isoforms. Inhibition of PI3Kα, for example, would block the phosphorylation of PIP2 to PIP3, preventing the recruitment and activation of downstream effectors like AKT and PDK1, ultimately leading to apoptosis and cell cycle arrest.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Survival, Proliferation mTORC1->Proliferation Indazole This compound Derivative Indazole->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

The RAS/RAF/MEK/ERK Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that transmits signals from cell surface receptors to regulate gene expression and prevent apoptosis. Indazole amides have been reported as potent inhibitors of ERK1/2.[13] Inhibition of this pathway can block the proliferation of tumors that are dependent on activating mutations in genes like BRAF or RAS.

Table 1: Representative Indazole Derivatives as Kinase Inhibitors

Target Kinase Family Example Compound Reported IC₅₀ Reference
PI3K 3-ethynyl-1H-indazole derivative (Compound 10) 361 nM (PI3Kα) [12]
ERK (MAPK) Indazole amide derivative 33.8 nM (ERK2) [13]
FGFR 1H-indazole derivative (Compound 106) 0.8 µM (FGFR2) [1]
VEGFR Pazopanib 30 nM (VEGFR2) [10]
Aurora Kinase Indazole derivative (Compound 21) 13 nM (Aurora B) [14]

| ASK1 | Indazole derivative (Compound 15) | 20.9 nM |[15] |

Secondary Target Landscape: Neurodegenerative Disorders

Beyond oncology, indazole derivatives show significant promise in treating neurological disorders by modulating key enzymes involved in disease progression.[3][16] The scaffold is capable of crossing the blood-brain barrier, making it suitable for developing CNS-active agents.

Key potential targets include:

  • Monoamine Oxidase (MAO): Specifically MAO-B, inhibition of which increases dopamine levels and is a validated strategy for Parkinson's disease.[3][16]

  • Glycogen Synthase Kinase 3 (GSK-3): A multifunctional kinase implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[3][17]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common genetic cause of Parkinson's disease.[3][16]

Neuro_Targets Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by OxidativeStress Oxidative Stress MAOB->OxidativeStress Tau Tau Protein GSK3B GSK-3β Tau->GSK3B Substrate for HyperP Hyperphosphorylated Tau (Tangles) GSK3B->HyperP Phosphorylates LRRK2 LRRK2 (mutant) NeuronalDamage Neuronal Damage LRRK2->NeuronalDamage Contributes to Indazole This compound Derivative Indazole->MAOB Inhibits Indazole->GSK3B Inhibits Indazole->LRRK2 Inhibits

Caption: Key enzymatic targets for indazole derivatives in neurodegeneration.

A Practical Guide to Target Identification and Validation

To translate the therapeutic potential of the this compound scaffold into a validated drug discovery program, a systematic, multi-phase experimental approach is required.

Validation_Workflow Start Compound Synthesis (Library of Analogs) Phase1 Phase 1: Target Identification Start->Phase1 Screening Protocol 1: Broad Kinase Panel Screen Phase1->Screening  Primary Hits CETSA Protocol 2: Cellular Thermal Shift Assay (CETSA) Screening->CETSA  Confirm Target Engagement Phase2 Phase 2: In Vitro Functional Validation CETSA->Phase2 IC50 Protocol 3: Enzyme Inhibition Kinetics (IC₅₀) Phase2->IC50  Quantify Potency Western Protocol 4: Western Blot for Downstream Signaling IC50->Western  Confirm Mechanism Phase3 Phase 3: Cellular Phenotypic Assays Western->Phase3 Viability Protocol 5: Cell Viability / Proliferation Assay Phase3->Viability  Assess Cellular Effect Lead Lead Candidate Viability->Lead

Caption: A streamlined workflow for therapeutic target validation.

Protocol 1: Broad Kinase Panel Screening (In Vitro)

Objective: To identify the primary kinase targets of a lead compound derived from the this compound scaffold from a large, unbiased panel.

Rationale: This initial screen provides a rapid, cost-effective method to survey a large portion of the human kinome (e.g., 400+ kinases). A single-point concentration screen (e.g., 1 µM) is used to identify kinases showing significant inhibition (e.g., >80%), which are then prioritized for further study.

Methodology:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Serially dilute the compound stock for dose-response curves or use a single concentration for initial screening.

  • Kinase Reaction: The assay is typically performed in a microplate format. Each well contains:

    • The specific kinase being tested.

    • A suitable substrate (peptide or protein).

    • ATP, often radiolabeled with ³³P-ATP.

    • The test compound at the desired concentration.

    • Reaction buffer containing necessary cofactors (e.g., MgCl₂).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination & Detection: Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto a filter membrane. The amount of phosphorylated substrate is quantified, typically by measuring incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Hit Selection: Prioritize kinases that show high percentage inhibition for follow-up IC₅₀ determination.

Protocol 3: Enzyme Inhibition Kinetics (IC₅₀ Determination)

Objective: To quantify the potency of the test compound against a specific, validated kinase hit.

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. This assay establishes a dose-response relationship, which is essential for SAR studies and for comparing new chemical entities to existing standards.

Methodology:

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

  • Assay Setup: Use the same kinase, substrate, and buffer conditions as in the initial screen. The ATP concentration should be set near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are accurately measured.

  • Reaction Execution:

    • Add the kinase, substrate, and diluted compound to each well of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate for the predetermined optimal time.

  • Detection: Terminate the reaction and quantify the kinase activity. Non-radioactive methods like ADP-Glo™ (Promega) are common, which measure the amount of ADP produced as a luminescent signal.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism).

    • The IC₅₀ is the concentration of the compound that produces 50% inhibition of the enzyme's activity.

Table 2: Representative IC₅₀ Determination Data (Hypothetical)

Compound Conc. (nM) % Inhibition
10000 98.5
3333 97.1
1111 92.3
370 81.5
123 55.2
41 28.9
13.7 10.1
4.6 2.5
1.5 0.8
0.5 0.1

| Calculated IC₅₀ | 105 nM |

Protocol 5: Cancer Cell Line Viability Assay

Objective: To determine if the compound's in vitro target inhibition translates to a desired cellular phenotype (e.g., anti-proliferative effects).

Rationale: A successful therapeutic must not only hit its target but also exert a biological effect on the cell. This assay measures the compound's ability to reduce the number of viable cells in a culture, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Methodology:

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. The choice of cell line should be guided by the identified target (e.g., use a cell line known to be dependent on the target kinase).

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (100% viability) and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The this compound scaffold represents a validated starting point for the discovery of novel therapeutics. Based on extensive data from analogous compounds, the most promising therapeutic targets fall into two main categories: protein kinases for oncology and key metabolic enzymes for neurodegenerative disorders. The primary strategic direction should involve the synthesis of a focused library of derivatives based on the this compound core, followed by a systematic validation cascade as outlined in this guide. Initial broad kinase screening, followed by confirmation of cellular target engagement and functional validation, provides a high-confidence path to identifying potent and selective lead compounds. Subsequent optimization of these leads for pharmacokinetic and pharmacodynamic properties will be critical for advancing these promising molecules toward clinical development.

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Spectroscopic Profile of (1H-Indazol-4-YL)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1H-Indazol-4-YL)methanamine is a versatile heterocyclic amine that is attracting significant interest in the fields of medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a number of clinically approved drugs and late-stage clinical candidates.[1] The addition of a methanamine group at the 4-position provides a key vector for further chemical modification and interaction with biological targets. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein is a combination of experimentally-derived values for closely related analogs and expertly predicted values based on established spectroscopic principles. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical characterization of this important building block.

Molecular Structure and Key Features

The structure of this compound consists of a bicyclic indazole ring system with a methanamine (-CH₂NH₂) substituent at the C4 position. The indazole core is an aromatic system composed of a fused benzene and pyrazole ring. The presence of both aromatic protons and protons on the aminomethyl group, as well as distinct carbon environments, gives rise to a rich and informative spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for its identification.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indazole ring, the protons of the methylene bridge, the amine protons, and the N-H proton of the indazole ring. The predicted chemical shifts (in ppm, referenced to a standard solvent signal) and their justifications are presented below.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Expert Insights
~13.1br s1HN1-HThe indazole N-H proton is acidic and typically appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange.
~8.1s1HH-3The proton at the 3-position of the indazole ring is a singlet and is typically the most downfield of the ring protons due to the electronic environment of the pyrazole ring.
~7.5d1HH-7This proton is part of the benzene portion of the indazole and its chemical shift and coupling pattern are influenced by the adjacent substituent.
~7.3t1HH-6This proton will appear as a triplet due to coupling with its two neighboring aromatic protons.
~7.1d1HH-5The chemical shift of this proton is influenced by the aminomethyl group at the 4-position.
~4.0s2H-CH₂-The methylene protons adjacent to the aromatic ring and the amine group are expected to appear as a singlet.
~2.5br s2H-NH₂The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on concentration, temperature, and solvent.

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds helps in observing the N-H and -NH₂ protons, which might otherwise be broadened or exchange too rapidly in other solvents.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed below.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale and Expert Insights
~140C-7aThis is a quaternary carbon at the fusion of the two rings.
~135C-3The chemical shift of this carbon in the pyrazole ring is characteristic of the indazole system.
~128C-6Aromatic CH carbon.
~125C-3aAnother quaternary carbon at the ring fusion.
~122C-4The carbon bearing the aminomethyl substituent. Its chemical shift is influenced by the electron-donating nature of the substituent.
~115C-5Aromatic CH carbon.
~110C-7Aromatic CH carbon.
~40-CH₂-The aliphatic carbon of the aminomethyl group.

Self-Validating Protocol: To confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would allow for the unambiguous assignment of the -CH₂- carbon and the distinction between CH and quaternary carbons in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is the preferred method due to the presence of basic nitrogen atoms that can be readily protonated.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueRationale
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Exact Mass 147.0796 g/mol
[M+H]⁺ (ESI+) m/z 148.0874The protonated molecular ion is expected to be the base peak in the positive ion ESI mass spectrum.

Experimental Workflow for Mass Spectrometry:

MS_Workflow cluster_sample_prep Sample Preparation cluster_instrument Mass Spectrometry Analysis cluster_data Data Analysis Sample Dissolve this compound in suitable solvent (e.g., Methanol) ESI Electrospray Ionization (ESI) Positive Ion Mode Sample->ESI Infuse Analyzer Mass Analyzer (e.g., Quadrupole or TOF) ESI->Analyzer Ion Transfer Detector Detector Analyzer->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum Analysis Determine m/z of [M+H]⁺ and analyze fragmentation pattern Spectrum->Analysis

Caption: Workflow for obtaining the mass spectrum of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=C, and C-N bonds.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeRationale and Expert Insights
3400-3200 (broad)N-H stretch (amine and indazole)The broadness of this band is due to intermolecular hydrogen bonding. The amine N-H stretches may appear as two distinct peaks within this region.
3100-3000Aromatic C-H stretchCharacteristic of the C-H bonds in the benzene and pyrazole rings.
2950-2850Aliphatic C-H stretchCorresponding to the C-H bonds of the methylene group.
~1620, ~1580, ~1470C=C stretch (aromatic)These absorptions are characteristic of the indazole ring system.
~1600N-H bend (amine)The scissoring vibration of the primary amine.
~1350C-N stretchAromatic C-N stretching vibrations.
~800-700C-H bend (out-of-plane)These bands can be indicative of the substitution pattern on the benzene ring.

Protocol for Acquiring an IR Spectrum:

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system is a chromophore that absorbs UV radiation.

Table 5: Predicted UV-Vis Spectroscopy Data for this compound

λmax (nm)SolventElectronic TransitionRationale and Expert Insights
~250, ~290Ethanolπ → πThe indazole ring system exhibits characteristic π to π transitions. The exact positions and intensities of the absorption maxima can be influenced by the solvent and the nature of the substituents. The presence of the aminomethyl group, an auxochrome, may cause a slight red shift (bathochromic shift) compared to unsubstituted indazole.[2]

Logical Relationship of Spectroscopic Data:

Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule This compound C₈H₉N₃ NMR ¹H & ¹³C NMR Connectivity & Carbon Framework Molecule->NMR MS Mass Spectrometry Molecular Weight & Formula Molecule->MS IR Infrared Spectroscopy Functional Groups Molecule->IR UV_Vis UV-Vis Spectroscopy Electronic Transitions Molecule->UV_Vis Structure Unambiguous Structure Elucidation NMR->Structure MS->Structure IR->Structure UV_Vis->Structure Purity Purity Assessment Structure->Purity Reactivity Monitoring Chemical Reactions Structure->Reactivity

Caption: Interrelation of spectroscopic techniques for the comprehensive analysis of this compound.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive analytical profile for this compound. By leveraging a combination of predicted data and established spectroscopic principles, researchers can confidently identify and characterize this important molecule. The detailed interpretation of the expected NMR, MS, IR, and UV-Vis data, along with the outlined experimental considerations, serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this versatile indazole derivative. Adherence to the described methodologies will ensure the generation of high-quality, reproducible data, which is paramount for scientific integrity and the advancement of drug discovery and development programs.

References

Navigating the Synthesis and Handling of (1H-Indazol-4-YL)methanamine: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1H-Indazol-4-YL)methanamine and its derivatives are pivotal intermediates in the synthesis of a range of pharmacologically active molecules, most notably in the development of kinase inhibitors for cancer therapy.[1] As with any novel or reactive chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established principles of laboratory safety and data from structurally related compounds.

Hazard Identification and Risk Assessment: A Proactive Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative risk assessment based on the known hazards of similar indazole and aminomethyl compounds is essential. The primary hazards associated with this class of compounds include:

  • Acute Toxicity (Oral): Many amine-containing heterocyclic compounds are classified as harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Aromatic amines can cause skin irritation upon contact.[3][4]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]

Based on these potential hazards, the following GHS classifications should be provisionally assigned to this compound:

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[4][5][6][7]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation[4][5][6][7]
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritation[3][4]

It is crucial to treat this compound with the same level of caution as a compound with confirmed hazards in these categories.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to hazardous chemicals is the implementation of effective engineering controls.

  • Chemical Fume Hood: All manipulations of solid this compound, as well as the preparation and handling of its solutions, must be conducted in a properly functioning chemical fume hood.[8][9] This is critical to prevent the inhalation of any dust particles or aerosols.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of potentially harmful vapors.[8][10]

Personal Protective Equipment (PPE): Essential Barrier Protection

Appropriate PPE is mandatory when handling this compound to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9] A face shield should be worn in situations where there is a higher risk of splashing.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[9][11] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.[11]

  • Protective Clothing: A lab coat is essential to protect street clothes from contamination.[8] For procedures with a higher risk of spillage, a chemically resistant apron should also be worn.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be necessary.[10][11]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.

Handling
  • Avoid Dust Formation: When handling the solid material, care should be taken to minimize the generation of dust.[11]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, or smoking, and at the end of the workday.[2][12]

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.[8][13]

Storage
  • Container: Store in a tightly closed, properly labeled container.[14][15]

  • Location: The storage area should be cool, dry, and well-ventilated.[8][10][15] Store away from direct sunlight and sources of heat.[8][14]

  • Segregation: It is crucial to segregate this compound from incompatible materials. As an amine, it should be stored separately from strong oxidizing agents and acids to prevent potentially violent reactions.[10][13][16]

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_reaction Reaction/Dissolution cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat prep_hood Work within a certified chemical fume hood. prep_ppe->prep_hood prep_weigh Carefully weigh the solid compound, minimizing dust generation. prep_hood->prep_weigh dissolve Slowly add the compound to the solvent with stirring. prep_weigh->dissolve monitor Monitor the reaction for any exothermic events. dissolve->monitor decontaminate Decontaminate all glassware and surfaces with an appropriate solvent. monitor->decontaminate dispose Dispose of waste in a properly labeled hazardous waste container. decontaminate->dispose remove_ppe Remove PPE in the correct order to avoid self-contamination. dispose->remove_ppe

Sources

solubility and stability of (1H-Indazol-4-YL)methanamine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (1H-Indazol-4-YL)methanamine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a significant pharmacophore, and its derivatives have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the key considerations and experimental methodologies for determining the aqueous and organic solubility, as well as the chemical stability of this compound.

The structural motif of this compound, featuring a bicyclic aromatic indazole core and a primary aminomethyl substituent, suggests a molecule with a nuanced solubility profile and potential stability challenges that must be characterized early in the drug development process. The indazole ring system itself is a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring.[2] It is known that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[3][4] This inherent stability of the core structure is a foundational aspect of its chemical behavior.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the empirical determination of these critical parameters.

Physicochemical Properties and Predicted Behavior

The solubility and stability of this compound are dictated by its molecular structure. The presence of the indazole ring, a relatively non-polar aromatic system, contributes to its lipophilicity. Conversely, the methanamine group (-CH2NH2) is a polar, basic functional group capable of forming hydrogen bonds and undergoing protonation in acidic media, which is expected to enhance its aqueous solubility.

Based on the structure of a related compound, (1H-Indazol-4-YL)methanol, which possesses a hydroxymethyl group, we can infer that the solubility of this compound will be a balance between its hydrophilic and lipophilic characteristics.[2] The aminomethyl group in this compound is expected to have a more significant impact on aqueous solubility, particularly at lower pH values where it will be protonated, compared to the hydroxyl group of the methanol analog. For instance, 1H-indazol-4-amine is reported to be almost insoluble in water but soluble in organic solvents like ethanol and dimethylformamide.[5]

Solubility Profiling: A Methodological Approach

A comprehensive solubility profile is essential for formulation development, bioavailability assessment, and ensuring consistent results in biological assays. The following sections detail protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

    • Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining microparticulates.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Construct a calibration curve using standards of known concentrations to quantify the solubility.

Data Presentation: Predicted and Experimental Solubility
Solvent SystemPredicted SolubilityExperimental Determination MethodResult (mg/mL)
Deionized WaterLow to ModerateShake-Flask HPLC-UVTBD
PBS (pH 5.0)Moderate to HighShake-Flask HPLC-UVTBD
PBS (pH 7.4)ModerateShake-Flask HPLC-UVTBD
EthanolModerate to HighShake-Flask HPLC-UVTBD
Dimethyl Sulfoxide (DMSO)HighShake-Flask HPLC-UVTBD

TBD: To be determined by experimentation.

Visualizing the Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 proc1 Settle excess solid equil1->proc1 proc2 Filter supernatant (0.22 µm) proc1->proc2 quant1 Dilute filtrate proc2->quant1 quant2 Analyze by HPLC-UV or LC-MS/MS quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3 G cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Stock Solution of this compound acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxid Oxidation start->oxid thermal Thermal Stress start->thermal photo Photostability start->photo sampling Sample at time points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis quant Quantify parent and degradants analysis->quant

References

Methodological & Application

Application Note & Protocols: The 1H-Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Design and Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The identification of "privileged scaffolds"—molecular frameworks that can bind to multiple targets with high affinity—is a cornerstone of efficient medicinal chemistry. The 1H-indazole core is one such scaffold, forming the basis of numerous approved and clinical-stage kinase inhibitors. This document provides a comprehensive guide for researchers on leveraging indazole-based fragments, specifically using (1H-Indazol-4-YL)methanamine as a versatile starting point, for the discovery and characterization of novel kinase inhibitors. We detail strategic workflows, from initial biochemical screening to secondary cell-based target engagement assays, and provide robust, step-by-step protocols designed for high-throughput applications.

The Strategic Value of the 1H-Indazole Scaffold

The ATP-binding site of kinases features a conserved "hinge" region that forms critical hydrogen bonds with the adenine ring of ATP. The 1H-indazole scaffold is a bioisostere of adenine, meaning it mimics these key interactions with high fidelity. This makes it an ideal foundation for designing competitive kinase inhibitors.[3][4] Its rigid bicyclic structure provides a solid anchor, while its substituent positions (like the 4-position in our compound of interest) offer vectors for chemical elaboration to achieve potency and selectivity.[3][5]

Numerous successful drugs, such as Axitinib (VEGFR inhibitor) and GDC-0941 (a PI3K inhibitor), incorporate an indazole core, validating its utility in targeting diverse kinases.[6][7][8]

cluster_0 Kinase Hinge Region cluster_1 Ligand Interaction cluster_2 Significance hinge_residue Backbone NH indazole 1H-Indazole Core (e.g., from this compound) hinge_residue->indazole H-Bond Donor indazole->hinge_residue H-Bond Acceptor significance Anchors inhibitor in ATP-binding pocket, conferring affinity.

Caption: Hinge-binding interaction of the 1H-indazole scaffold.

Profile: this compound as a Chemical Tool

This compound is not typically a potent inhibitor itself but serves as an excellent starting fragment or building block for creating a focused library of potential inhibitors. The primary amine (-CH2NH2) group provides a versatile chemical handle for diversification through techniques like amide coupling or reductive amination.

PropertyValueSource
IUPAC Name This compound[9]
Synonyms 4-Aminomethyl indazole[9]
CAS Number 944898-72-0[9][10]
Molecular Formula C₈H₉N₃[9]
Molecular Weight 147.18 g/mol -
Topological Polar Surface Area 55.9 Ų-
Hydrogen Bond Donors 2-
Hydrogen Bond Acceptors 2-

Integrated Kinase Inhibitor Screening Workflow

A successful screening campaign efficiently funnels a large library of compounds down to a few well-characterized hits. It is critical to employ a multi-stage process that moves from high-throughput biochemical assays to more physiologically relevant cellular models.[11] This approach mitigates the high failure rate of compounds that are potent in vitro but inactive in cells.[11]

start Library Synthesis (Derivatives of this compound) primary Primary HTS: Biochemical Kinase Assay (e.g., Kinase-Glo®) start->primary data1 Identify Initial Hits (% Inhibition > 50%) primary->data1 dose Dose-Response Assay (Biochemical IC50 Determination) data1->dose Hits data2 Confirm Potency (IC50 < 1 µM) dose->data2 cellular Cellular Target Engagement (e.g., NanoBRET™ Assay) data2->cellular Potent data3 Confirm Cellular Activity & On-Target Binding cellular->data3 selectivity Selectivity Profiling (Kinome-wide Panel Screen) data3->selectivity Active in Cells end Validated Lead Compound selectivity->end cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection cluster_2 Interpretation Kinase Kinase ADP ADP ATP ATP ATP->ADP Kinase Activity Substrate Substrate P-Substrate Phosphorylated Substrate Substrate->P-Substrate Remaining_ATP Remaining ATP Light Luminescent Signal Remaining_ATP->Light Luciferase Reaction Luciferase Luciferase interpretation High Kinase Activity → Low ATP → Low Light Inhibitor Present → High ATP → High Light

References

The (1H-Indazol-4-YL)methanamine Scaffold: A Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Core and the Strategic Importance of the 4-Methyleneamine Substituent

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the ability of its nitrogen atoms to engage in crucial hydrogen bonding interactions, has made it a cornerstone in the design of a multitude of clinically successful drugs.[3][4] Marketed therapeutics such as the anti-cancer agent Pazopanib and the antiemetic Granisetron feature this core, underscoring its broad therapeutic applicability.[3] While substitutions at various positions on the indazole ring have been extensively explored, the (1H-Indazol-4-YL)methanamine motif offers a unique and strategically valuable vector for drug design.

The primary amine functionality, separated from the indazole core by a methylene linker, provides a key attachment point for a wide array of functional groups and pharmacophores. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The 4-positioning of this substituent directs it into a distinct spatial region compared to the more commonly substituted 3-, 5-, and 6-positions, potentially enabling interaction with unique sub-pockets within a biological target's binding site. This guide provides a comprehensive overview of the synthesis, key applications, and detailed experimental protocols for leveraging the this compound scaffold in drug discovery programs, with a focus on its application in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Synthetic Strategies: Accessing the this compound Core

The efficient synthesis of the this compound scaffold is paramount for its utilization in drug discovery. While numerous methods exist for the synthesis of the indazole ring itself, a common and reliable route to the 4-aminomethyl derivative involves the reduction of a readily accessible 1H-indazole-4-carbonitrile precursor.[5][6]

Generalized Synthetic Workflow

Synthetic Workflow A Substituted o-toluidine B Diazotization & Cyclization A->B NaNO2, acid C 1H-Indazole B->C D Cyanation C->D e.g., CuCN E 1H-Indazole-4-carbonitrile D->E F Reduction E->F e.g., LiAlH4 or H2/Catalyst G This compound F->G

Caption: Generalized synthetic route to this compound.

Protocol 1: Synthesis of this compound from 1H-Indazole-4-carbonitrile

This two-step protocol first describes a general method for the synthesis of the nitrile precursor, followed by its reduction to the target primary amine.

Step 1: Synthesis of 1H-Indazole-4-carbonitrile

This procedure is adapted from established cyanation methodologies on aryl halides.

  • Materials: 4-Bromo-1H-indazole, Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF), Pyridine.

  • Procedure:

    • To a stirred solution of 4-bromo-1H-indazole (1 equivalent) in DMF, add CuCN (1.5 equivalents).

    • Add pyridine (2 equivalents) to the reaction mixture.

    • Heat the reaction mixture to reflux (typically 140-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1H-indazole-4-carbonitrile.

Step 2: Reduction of 1H-Indazole-4-carbonitrile to this compound

This step utilizes a powerful reducing agent to convert the nitrile to the primary amine.

  • Materials: 1H-Indazole-4-carbonitrile, Lithium aluminum hydride (LiAlH4), Anhydrous tetrahydrofuran (THF), Sodium sulfate decahydrate.

  • Procedure:

    • To a stirred suspension of LiAlH4 (2-3 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indazole-4-carbonitrile (1 equivalent) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

    • Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF.

    • Dry the filtrate with anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound, which can be further purified if necessary.

Application in Drug Design: Targeting Kinases and GPCRs

The this compound scaffold serves as a versatile building block for the synthesis of libraries of compounds targeting various protein families, most notably protein kinases and G protein-coupled receptors (GPCRs).

Kinase Inhibitors

The indazole core is a well-established hinge-binding motif in many kinase inhibitors.[7][8] The 4-aminomethyl group can be readily derivatized to introduce functionalities that can interact with the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity. For instance, acylation of the primary amine with various carboxylic acids or sulfonyl chlorides, or its use in reductive amination reactions, allows for the introduction of a wide range of substituents.

Application in Kinase Inhibitor Design

Kinase Inhibitor Design Scaffold This compound Derivatization Amide/Sulfonamide Formation Reductive Amination Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Screening Kinase Inhibition Assay Library->Screening SAR Structure-Activity Relationship Screening->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for developing kinase inhibitors from the scaffold.

Table 1: Representative Indazole-Based Kinase Inhibitors and their Targets

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Reference
N-(1H-indazol-6-yl)benzenesulfonamide derivativePLK40.1[9]
Indazole-based derivative (C05)PLK4< 0.1[9]
N-4-Pyrimidinyl-1H-indazol-4-amine derivativeLck-[1][3]
1H-pyridin-4-yl-3,5-disubstituted indazoleAkt-[10]
Indazole-based derivativeASK1-[11]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol describes a general method for assessing the inhibitory activity of compounds derived from the this compound scaffold against a target kinase.

  • Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and the inhibition of this process by a compound is quantified.

  • Materials:

    • Target kinase and its specific substrate.

    • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA).

    • ATP at a concentration near the Km for the target kinase.

    • Test compounds (derivatives of this compound) dissolved in DMSO.

    • Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay).

    • White, opaque 96- or 384-well plates.

    • Multimode plate reader with luminescence detection capabilities.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the assay plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

G Protein-Coupled Receptor (GPCR) Ligands

The amine functionality of the this compound scaffold can mimic the endogenous amine ligands of many GPCRs. This makes it an attractive starting point for the design of novel GPCR agonists, antagonists, or allosteric modulators. The indazole core can provide favorable aromatic and hydrogen bonding interactions with the receptor's transmembrane domains.

Protocol 3: Radioligand Binding Assay for GPCRs

This protocol outlines a method to determine the binding affinity of novel compounds for a specific GPCR.[1]

  • Principle: This competitive binding assay measures the ability of a non-radioactive test compound to displace a known radiolabeled ligand from its receptor.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A suitable radioligand for the target GPCR (e.g., ³H- or ¹²⁵I-labeled).

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Test compounds (derivatives of this compound) dissolved in DMSO.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Filtration apparatus and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding by the test compounds.

    • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable, yet perhaps underutilized, platform in the ever-evolving landscape of drug discovery. Its synthetic accessibility and the strategic positioning of a versatile chemical handle make it an ideal starting point for the generation of diverse compound libraries. The demonstrated and potential applications in the design of kinase inhibitors and GPCR modulators highlight its broad therapeutic potential. As our understanding of the structural biology of these important drug targets continues to grow, the rational design of novel therapeutics based on the this compound core is poised to deliver the next generation of innovative medicines.

References

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(11). [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • El-Faham, A., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 221, 113482. [Link]

  • Li, T., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 943-953. [Link]

  • ResearchGate. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]

  • ResearchGate. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. [Link]

  • Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

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Application Notes & Protocols: Strategic Functionalization of (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and drug development, prized for its role as a bioisostere of indole.[1] This aromatic heterocyclic system is a core component of numerous therapeutic agents approved for use in oncology, inflammation, and antiemetic therapies.[2][3][4] Marketed drugs such as Pazopanib (tyrosine kinase inhibitor), Benzydamine (anti-inflammatory), and Granisetron (5-HT3 antagonist) underscore the pharmacological importance of this moiety.[1][2][3] The 1H-indazole tautomer is generally the most thermodynamically stable form, making it a common and predictable starting point for synthetic elaboration.[2][3][5]

(1H-Indazol-4-YL)methanamine, in particular, is a highly versatile building block. It presents two distinct sites for chemical modification: the highly nucleophilic primary aminomethyl group at the C4-position and the nitrogen atoms of the indazole ring itself (N1 and N2). The exocyclic primary amine is the most reactive site for a majority of synthetic transformations, allowing for the direct and efficient introduction of diverse functional groups. This guide provides detailed protocols and the underlying scientific rationale for the most common and effective strategies to functionalize this key intermediate, focusing on reactions at the primary amine and addressing the regiochemical challenges of modifying the indazole core.

Part 1: Functionalization of the Exocyclic Primary Amine

The aminomethyl substituent is the most accessible handle for diversification. Its high nucleophilicity allows for clean and high-yielding reactions under standard conditions. We will focus on two robust and widely employed transformations: N-Acylation and Reductive Amination.

Protocol: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation that couples the primary amine with a carboxylic acid derivative to form a stable amide bond. This reaction is typically high-yielding, straightforward, and tolerant of a wide range of functional groups on the acylating agent.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic acyl substitution. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). The inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical to neutralize the acidic byproduct (HCl, in the case of an acyl chloride), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The reaction is often initiated at a reduced temperature (0 °C) to control the initial exotherm.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve this compound and TEA in dry DCM prep2 Cool solution to 0 °C (Ice Bath) prep1->prep2 react1 Add Acyl Chloride dropwise prep2->react1 react2 Warm to RT and stir (Monitor by TLC) react1->react2 workup1 Quench and wash with aq. NaHCO3 react2->workup1 workup2 Wash with Brine workup1->workup2 workup3 Dry over Na2SO4, filter, and concentrate workup2->workup3 purify Purify via Silica Gel Column Chromatography workup3->purify

Caption: Workflow for N-Acylation of this compound.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-acyl indazole.

ParameterConditionPurpose
Solvent Dichloromethane (DCM), AnhydrousAprotic, dissolves reactants, does not interfere with the reaction.
Base Triethylamine (TEA)Scavenges HCl byproduct to prevent amine protonation.
Temperature 0 °C to Room TemperatureControls initial exotherm, allows reaction to proceed to completion.
Stoichiometry Acyl Chloride (1.1 eq), TEA (1.5 eq)Slight excess of acyl chloride ensures full conversion; excess base ensures neutralization.
Validation TLC, ¹H NMR, LC-MSConfirms consumption of starting material and verifies product structure and purity.
Protocol: Reductive Amination for N-Alkylation

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it cleanly provides mono-alkylated products and avoids the common problem of over-alkylation.[6][7] The process involves the initial formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.

Causality and Experimental Rationale: This one-pot reaction leverages the difference in reactivity between carbonyls and imines. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), is chosen because it reduces imines much faster than it reduces aldehydes or ketones.[6] This selectivity allows the imine to form in equilibrium before being irreversibly reduced to the target secondary amine. The reaction is often performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

Experimental Workflow: Reductive Amination

cluster_imine Imine Formation cluster_reduction In Situ Reduction cluster_workup Workup & Purification prep1 Combine this compound and Aldehyde/Ketone in DCE prep2 Stir at RT for 30-60 min prep1->prep2 react1 Add NaBH(OAc)3 portion-wise prep2->react1 react2 Stir at RT overnight (Monitor by TLC/LC-MS) react1->react2 workup1 Quench with sat. aq. NaHCO3 react2->workup1 workup2 Extract with DCM or EtOAc workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Purify via Chromatography or Crystallization workup3->purify

Caption: Workflow for Reductive Amination of the primary amine.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE, 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the N-alkylated indazole.

ParameterConditionPurpose
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent ideal for this transformation.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for imines over carbonyls.[6]
Temperature Room TemperatureSufficient for both imine formation and reduction.
Quenching Agent Saturated aq. NaHCO₃Neutralizes acetic acid byproduct from STAB and quenches any unreacted hydride.
Validation TLC, ¹H NMR, LC-MSConfirms product formation and assesses purity.

Part 2: Functionalization of the Indazole Core (N1/N2 Alkylation)

While the exocyclic amine is the primary site of reactivity, the indazole ring's nitrogen atoms can also be functionalized, typically via alkylation. This process is complicated by the issue of regioselectivity, as alkylation can occur at either the N1 or N2 position, often yielding a mixture of isomers.[1][4][5]

Causality and Regiochemical Control: The ratio of N1 to N2 alkylation is highly dependent on the substrate's electronic and steric properties, the base and solvent system, and the nature of the alkylating agent.[5][8]

  • N1-Alkylation (Thermodynamic Product): Generally favored under strongly basic conditions (e.g., NaH in THF or DMF), which deprotonate the indazole to form the indazolide anion. The N1-substituted product is often the more thermodynamically stable isomer.[1][5]

  • N2-Alkylation (Kinetic Product): Can be favored under different conditions, for example, using Mitsunobu conditions or with specific directing groups on the indazole ring (e.g., an electron-withdrawing group at C7).[1][5][8] Specific catalytic systems have also been developed for selective N2-alkylation.[9]

Critical Prerequisite: Protection of the Exocyclic Amine To achieve selective alkylation on the indazole ring, the significantly more nucleophilic primary amine at the C4 position must first be protected . A standard tert-butoxycarbonyl (Boc) group is ideal for this purpose.

Workflow: N1 vs. N2 Regioselective Alkylation

cluster_conditions Reaction Conditions cluster_products Regioisomeric Products start Boc-Protected This compound cond1 NaH, Alkyl Halide THF or DMF start->cond1 Favors cond2 Mitsunobu Conditions or Specific Catalysts start->cond2 Favors prod1 N1-Alkylated Indazole (Thermodynamic) cond1->prod1 prod2 N2-Alkylated Indazole (Kinetic/Directed) cond2->prod2

Caption: Controlling regioselectivity in the N-alkylation of the indazole ring.

Detailed Step-by-Step Protocol (Example: N1-Alkylation):

  • Protection: React this compound with di-tert-butyl dicarbonate (Boc₂O) and a base like TEA in DCM to obtain the Boc-protected amine. Purify this intermediate.

  • Reaction Setup: To a solution of the Boc-protected indazole (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification & Deprotection: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the mixture of N1 and N2 isomers by flash chromatography. The purified, N1-alkylated intermediate can then be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.

Self-Validation and Trustworthiness: The regiochemical assignment of N1 vs. N2 isomers is non-trivial and must be confirmed unambiguously. Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is the authoritative method for this determination, by identifying correlations between the N-alkyl protons and the carbons of the indazole ring (C3 and C7a).[1]

References

  • Flanagan, D. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. CORK Open Research Archive. [Link]

  • Ansari, M. F. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Flanagan, D. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Clemens, J. et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Kim, H. et al. (2017). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 2(6), 2850–2856. [Link]

  • Ye, W. et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2533. [Link]

  • Flanagan, D. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole-derived biologically active compounds. Retrieved January 5, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Arepally, S. & Park, J. K. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis, 56, 3108–3118. [Link]

  • Fraile, A. et al. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron, 66(25), 4538-4545. [Link]

  • CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives. Retrieved January 5, 2026, from [Link]

  • Wang, C. et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1H-indazoles 59 via hydrazine-directed C−H functionalization with 1-alkynylcyclobutanols 58. Retrieved January 5, 2026, from [Link]

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Application Notes and Protocols for (1H-Indazol-4-YL)methanamine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of (1H-Indazol-4-YL)methanamine and its derivatives in the field of oncology. This document provides a detailed exploration of the indazole scaffold as a privileged structure in the design of targeted cancer therapeutics, with a focus on kinase inhibition. While this compound is a crucial chemical intermediate, this guide will delve into the application of its more complex derivatives, which are at the forefront of cancer research.

The Indazole Scaffold: A Cornerstone in Modern Oncology

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] In recent years, indazole derivatives have emerged as a prominent class of small molecule kinase inhibitors, with several compounds gaining regulatory approval for the treatment of various cancers.[2][3] Marketed drugs such as Axitinib, Pazopanib, and Niraparib all feature the indazole motif, highlighting its importance in the development of effective anti-cancer agents.[1][2]

This compound serves as a key building block in the synthesis of these potent therapeutic agents.[4] Its structural features allow for the strategic elaboration of more complex molecules that can selectively target the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Protein kinases are fundamental regulators of a myriad of cellular processes, including proliferation, survival, and metastasis.[5] Mutations or overexpression of these enzymes can lead to aberrant signaling, a hallmark of cancer. Indazole derivatives have been successfully designed to inhibit a range of oncogenic kinases, including:

  • Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis.[3][5]

  • Serine/Threonine Kinases: Including Aurora kinases and Polo-like kinase 4 (PLK4), which are essential for mitotic progression.[1][6]

  • Lipid Kinases: Notably, Phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway that is frequently hyperactivated in tumors.[7][8]

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for indazole-based inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates Indazole_Inhibitor This compound Derivative (e.g., GDC-0941) Indazole_Inhibitor->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: PI3K/Akt Signaling Pathway and Inhibition by Indazole Derivatives.

A notable example is GDC-0941 , a potent and selective inhibitor of class I PI3K, which incorporates a 2-(1H-indazol-4-yl) moiety.[7][8] This compound has demonstrated significant anti-tumor activity by blocking the PI3K/Akt signaling cascade, leading to decreased cell proliferation and survival.[8]

Experimental Protocols: Evaluating Indazole-Based Kinase Inhibitors

The following protocols are designed to assess the anti-cancer properties of a novel indazole derivative, hypothetically synthesized from this compound, targeting the PI3K pathway.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the indazole derivative required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line with a known PI3K pathway activation (e.g., U87MG glioblastoma).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Indazole derivative stock solution (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in complete growth medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a positive control (e.g., GDC-0941).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Compound Target Cell Line IC50 (nM)
GDC-0941PI3KαU87MG3
Hypothetical DerivativePI3KαU87MGTo be determined
Western Blot Analysis of PI3K Pathway Modulation

This protocol assesses the ability of the indazole derivative to inhibit the phosphorylation of key downstream effectors of the PI3K pathway, such as Akt.

Materials:

  • Cancer cells treated with the indazole derivative.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with the indazole derivative at various concentrations for a specified time. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of the indazole derivative in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Cancer cells for implantation (e.g., U87MG).

  • Indazole derivative formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the indazole derivative (e.g., by oral gavage) daily for a specified period. The control group receives the vehicle.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and monitor the body weight of the mice regularly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Cell_Viability Cell Viability Assay (MTT) Western_Blot Western Blot (p-Akt Analysis) Cell_Viability->Western_Blot Confirm Mechanism Xenograft Tumor Xenograft Model Western_Blot->Xenograft Proceed if Active Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Xenograft->Efficacy_Analysis

Caption: General Workflow for Evaluating an Indazole-Based Inhibitor.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of indazole-containing compounds with significant potential in cancer therapy. The protocols and information provided herein offer a framework for the investigation of novel indazole derivatives as targeted anti-cancer agents. The versatility of the indazole scaffold ensures its continued importance in the quest for more effective and selective cancer treatments.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • This compound dihydrochloride. MySkinRecipes. Available at: [Link]

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

  • Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. ScienceDirect. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ACS Publications. Available at: [Link]

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Synthesis and Evaluation of (1H-Indazol-4-YL)methanamine Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its unique structural features and capacity for diverse substitutions have led to the development of several clinically approved drugs, including the anti-cancer agents axitinib and pazopanib.[2] The (1H-Indazol-4-YL)methanamine framework, in particular, serves as a crucial building block for creating novel therapeutic agents. The strategic placement of a methanamine group at the C4 position of the indazole ring provides a key vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

This comprehensive guide provides detailed application notes and protocols for the synthesis and biological evaluation of this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for the discovery of novel therapeutics targeting a range of diseases, including cancer and inflammatory conditions.

I. Synthetic Strategies and Methodologies

The synthesis of this compound derivatives typically follows a multi-step sequence, beginning with the construction of the indazole core, followed by the introduction and modification of the C4-methanamine side chain. This section outlines a reliable and adaptable synthetic route, providing detailed protocols for each key transformation.

A. Synthesis of the Key Intermediate: (1H-Indazol-4-YL)methanol

The journey towards our target compounds commences with the synthesis of the pivotal intermediate, (1H-Indazol-4-YL)methanol. A common and effective method involves the hydroxymethylation of 1H-indazole.

Protocol 1: Synthesis of (1H-Indazol-4-YL)methanol

  • Materials: 1H-Indazole, Formaldehyde (37% aqueous solution), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Dichloromethane (DCM), Magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 1H-indazole (1 eq.) in a suitable solvent such as water or a mixture of water and a co-solvent.

    • Add formaldehyde (1.5 eq.) to the solution.

    • Slowly add concentrated HCl dropwise while stirring at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).[3]

    • Upon completion, neutralize the reaction mixture with a saturated solution of NaOH until a pH of ~7-8 is reached.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure (1H-Indazol-4-YL)methanol.

B. Oxidation to 1H-Indazole-4-carbaldehyde

The next critical step is the oxidation of the primary alcohol of (1H-Indazol-4-YL)methanol to the corresponding aldehyde, 1H-indazole-4-carbaldehyde. This transformation is crucial as the aldehyde serves as the electrophilic partner in the subsequent reductive amination step.

Protocol 2: Oxidation of (1H-Indazol-4-YL)methanol

  • Materials: (1H-Indazol-4-YL)methanol, Manganese dioxide (MnO₂), Dichloromethane (DCM), Celite®.

  • Procedure:

    • To a stirred solution of (1H-Indazol-4-YL)methanol (1 eq.) in DCM, add activated MnO₂ (5-10 eq.).[4]

    • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

    • Wash the Celite® pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield 1H-indazole-4-carbaldehyde, which can often be used in the next step without further purification.

C. Reductive Amination to Form this compound Derivatives

The cornerstone of this synthetic strategy is the reductive amination of 1H-indazole-4-carbaldehyde. This versatile reaction allows for the introduction of a wide array of primary and secondary amines, leading to a diverse library of this compound derivatives.

Protocol 3: General Procedure for Reductive Amination

  • Materials: 1H-Indazole-4-carbaldehyde, desired primary or secondary amine (1-1.2 eq.), Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Acetic acid (catalytic amount).

  • Procedure:

    • To a solution of 1H-indazole-4-carbaldehyde (1 eq.) in DCM or DCE, add the desired amine (1-1.2 eq.) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

    • Add the reducing agent, such as NaBH(OAc)₃ (1.5-2 eq.), portion-wise to the reaction mixture.[5]

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

D. N-Alkylation of the Indazole Ring

Further diversification of the synthesized derivatives can be achieved through N-alkylation of the indazole ring. The regioselectivity of this reaction (N1 vs. N2 alkylation) can be influenced by the choice of base and solvent.[6]

Protocol 4: N1-Selective Alkylation of this compound Derivatives

  • Materials: this compound derivative, Alkyl halide (e.g., methyl iodide, benzyl bromide), Sodium hydride (NaH), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of the this compound derivative (1 eq.) in anhydrous THF, carefully add NaH (1.1 eq.) at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 eq.) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Indazole 1H-Indazole Hydroxymethyl (1H-Indazol-4-YL)methanol Indazole->Hydroxymethyl Protocol 1 (Formaldehyde, HCl) Carbaldehyde 1H-Indazole-4-carbaldehyde Hydroxymethyl->Carbaldehyde Protocol 2 (MnO₂) Methanamine This compound Derivatives Carbaldehyde->Methanamine Protocol 3 (R₁R₂NH, NaBH(OAc)₃) N_Alkylated N-Alkylated Derivatives Methanamine->N_Alkylated Protocol 4 (Alkyl Halide, NaH)

Caption: Synthetic route to this compound derivatives.

II. Biological Evaluation Protocols

The diverse biological activities of indazole derivatives necessitate a range of in vitro assays to characterize their pharmacological profiles.[7] This section provides detailed protocols for evaluating the potential of this compound derivatives as inhibitors of key drug targets such as C-C Chemokine Receptor 4 (CCR4) and Indoleamine 2,3-dioxygenase 1 (IDO1)/Tryptophan 2,3-dioxygenase (TDO).

A. CCR4 Antagonist Assays

CCR4 is a chemokine receptor implicated in inflammatory diseases and cancer.[8] Antagonists of CCR4 can inhibit the migration of pathogenic immune cells.

Protocol 5: Chemotaxis Assay

  • Principle: This assay measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant (CCL17 or CCL22).

  • Materials: CCR4-expressing cell line (e.g., CCRF-CEM), RPMI-1640 medium with 0.5% BSA, human CCL17 or CCL22, test compounds, transwell plates (e.g., 5 µm pore size).

  • Procedure:

    • Resuspend CCR4-expressing cells in assay medium.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.[9]

    • Add the chemoattractant (CCL17 or CCL22) to the lower chamber of the transwell plate.

    • Add the pre-incubated cells to the upper chamber.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

    • Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo®).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 6: Calcium Mobilization Assay

  • Principle: CCR4 activation leads to an increase in intracellular calcium levels. This assay measures the ability of a compound to block this ligand-induced calcium flux.

  • Materials: CCR4-expressing cells, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, human CCL17 or CCL22, test compounds, a fluorescence plate reader with an injection system.

  • Procedure:

    • Load the CCR4-expressing cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells and resuspend them in HBSS.

    • Pipette the cell suspension into a 96-well plate.

    • Add various concentrations of the test compound or vehicle control and incubate for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Inject the chemoattractant (CCL17 or CCL22) and immediately measure the change in fluorescence over time.[1]

    • Calculate the percentage of inhibition of the calcium response and determine the IC₅₀ value.

B. IDO1 and TDO Inhibition Assays

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment.[10]

Protocol 7: Cell-Based IDO1/TDO Inhibition Assay

  • Principle: This assay measures the production of kynurenine, the product of tryptophan catabolism by IDO1 or TDO, in cells expressing these enzymes.

  • Materials: HeLa cells (for IDO1) or other suitable cell lines endogenously expressing IDO1 or TDO, cell culture medium, human interferon-gamma (IFN-γ) for inducing IDO1 expression, L-tryptophan, test compounds, trichloroacetic acid (TCA), p-dimethylaminobenzaldehyde (Ehrlich's reagent).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • For IDO1 assays, stimulate the cells with IFN-γ for 24-48 hours to induce enzyme expression.[11]

    • Replace the medium with fresh medium containing L-tryptophan and various concentrations of the test compounds.

    • Incubate for 24-48 hours at 37°C.

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins, then centrifuge.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent.

    • Measure the absorbance at 490 nm to quantify the kynurenine concentration.

    • Calculate the percentage of inhibition of kynurenine production and determine the IC₅₀ value.[12]

Biological Evaluation Workflow

BioEvalWorkflow Synthesized_Compounds Synthesized this compound Derivatives Primary_Screening Primary Screening Synthesized_Compounds->Primary_Screening CCR4_Assays CCR4 Antagonist Assays Primary_Screening->CCR4_Assays IDO_TDO_Assays IDO1/TDO Inhibition Assays Primary_Screening->IDO_TDO_Assays Chemotaxis Chemotaxis Assay (Protocol 5) CCR4_Assays->Chemotaxis Calcium Calcium Mobilization Assay (Protocol 6) CCR4_Assays->Calcium Cell_Based_Inhibition Cell-Based Inhibition Assay (Protocol 7) IDO_TDO_Assays->Cell_Based_Inhibition Hit_Compounds Hit Compounds Chemotaxis->Hit_Compounds Calcium->Hit_Compounds Cell_Based_Inhibition->Hit_Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Compounds->Lead_Optimization

Caption: Workflow for the biological evaluation of synthesized compounds.

III. Structure-Activity Relationship (SAR) Insights and Data Presentation

Systematic modification of the this compound scaffold allows for the exploration of SAR, providing valuable insights for lead optimization. The data obtained from the biological assays should be systematically organized to facilitate this analysis.

Expertise & Experience: Guiding Chemical Modifications
  • C4-Substituent: The nature of the substituent on the methanamine nitrogen is critical for activity. Exploring a range of alkyl, aryl, and heterocyclic groups can significantly impact potency and selectivity. For instance, in the context of CCR4 antagonists, the basicity of the amino group can influence oral absorption and clearance.[8]

  • Indazole Ring Substitution: Substitution at other positions of the indazole ring (e.g., C3, C5, C6, C7) can modulate the electronic properties and steric profile of the molecule, affecting its interaction with the target protein. SAR studies on other indazole series have shown that even small groups at these positions can have a profound effect on activity.[8][13]

  • N1-Substitution: Alkylation at the N1 position of the indazole ring provides another avenue for modification. The nature of the N1-substituent can influence the overall conformation of the molecule and its binding to the target.

Data Presentation: Summarizing Biological Activity

Quantitative data from the biological assays should be presented in a clear and concise tabular format to allow for easy comparison and SAR analysis.

Table 1: Representative Biological Data for a Hypothetical Series of this compound Derivatives

Compound IDR¹ (on amine)R² (on indazole)CCR4 Chemotaxis IC₅₀ (nM)IDO1 Inhibition IC₅₀ (nM)
XYZ-001 HH>1000850
XYZ-002 MethylH520430
XYZ-003 BenzylH150210
XYZ-004 Benzyl6-Fluoro85120
XYZ-005 (4-Fluorophenyl)methyl6-Fluoro5075

This structured presentation of data is essential for identifying trends and guiding the design of subsequent generations of compounds with improved potency and desired pharmacological properties.

IV. Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore this chemical space. By systematically applying these methodologies and leveraging the principles of medicinal chemistry, the scientific community can continue to unlock the full therapeutic potential of indazole-based compounds.

V. References

  • Norman, P. (2014). CCR4 antagonists: a review of the patent literature 2010-2013. Expert opinion on therapeutic patents, 24(10), 1145-1158.

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 396-422.

  • Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(9), 869-878.

  • Qian, Y., et al. (2022). 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. European Journal of Medicinal Chemistry, 241, 114625.

  • Foley, A. M., et al. (2014). Fully human antagonistic antibodies against CCR4 potently inhibit cell signaling and chemotaxis. PloS one, 9(7), e103776.

  • Peng, Y., et al. (2016). A cell-based high-throughput screen for inhibitors of indoleamine 2, 3-dioxygenase 1. Journal of biomolecular screening, 21(3), 266-274.

  • Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & medicinal chemistry, 14(20), 6832-6846.

  • Cain, G. A., et al. (2010). The discovery of axitinib (AG-013736), a potent and selective inhibitor of the vascular endothelial growth factor receptors. Bioorganic & medicinal chemistry letters, 20(2), 554-558.

  • Keating, J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.

  • Dariya, B., & Sharma, D. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific reports, 11(1), 1-11.

  • BPS Bioscience. (n.d.). IDO / TDO Pathway. Retrieved from [Link]

  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Patil, S. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.

  • Elguero, J., et al. (2012). Study of the addition mechanism of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions. The Journal of organic chemistry, 77(12), 5255-5264.

Sources

Introduction: The (1H-Indazol-4-YL)methanamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Characterization of (1H-Indazol-4-YL)methanamine Derivatives

The this compound moiety represents a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of potent and selective therapeutic agents. Its structural rigidity and versatile substitution patterns have enabled its incorporation into molecules targeting critical nodes in cellular signaling, particularly in oncology. Notably, this indazole-based core is found in advanced clinical candidates like Ganetespib, a potent inhibitor of Heat Shock Protein 90 (HSP90), and in numerous investigational inhibitors of key protein kinase families, including the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases (RTKs) and PI3K.[1][2]

Dysregulation of molecular chaperones like HSP90 and aberrant kinase signaling are hallmarks of cancer, driving uncontrolled proliferation, survival, metastasis, and drug resistance.[3][4][5] Consequently, compounds derived from the this compound scaffold warrant rigorous in vitro characterization to elucidate their mechanism of action, potency, and selectivity. This guide provides a comprehensive framework and detailed protocols for the preclinical in vitro evaluation of such compounds, designed for researchers, scientists, and drug development professionals. The methodologies herein are structured to build a robust data package, moving from direct biochemical target engagement to physiologically relevant cell-based functional outcomes.

Part 1: Characterizing Inhibition of the HSP90 Molecular Chaperone

Scientific Rationale: Targeting a Master Regulator of Oncoproteins

HSP90 is an ATP-dependent molecular chaperone responsible for the conformational maturation, stability, and function of a vast array of "client" proteins.[4][6] In cancer cells, HSP90 is overexpressed and plays a critical role in maintaining the function of numerous oncoproteins, including mutated kinases (e.g., EGFR, BRAF), cell cycle regulators (e.g., CDK4), and transcription factors that are essential for tumor growth and survival.[3][7]

Inhibitors like Ganetespib, which contains a derivative of the indazole scaffold, bind to the N-terminal ATP-binding pocket of HSP90.[8] This competitive inhibition disrupts the chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[7][8] This results in the simultaneous disruption of multiple oncogenic signaling pathways.[3][9] A key pharmacodynamic biomarker of HSP90 inhibition is the compensatory upregulation of the anti-apoptotic heat shock protein 72 (Hsp72).[7] Therefore, a logical in vitro workflow involves confirming direct enzymatic inhibition followed by measuring the degradation of key client proteins in a cellular context.

Workflow for Characterizing an HSP90 Inhibitor

HSP90_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization biochem_potency Protocol 1.1: HSP90 ATPase Assay biochem_ic50 Determine IC50 (Direct Enzymatic Inhibition) biochem_potency->biochem_ic50 Quantifies cell_target Protocol 1.2: Western Blot for Client Proteins biochem_ic50->cell_target Informs Dosing cell_pd Measure Client Protein Degradation (e.g., AKT, HER2, CDK4) & Hsp72 Induction cell_target->cell_pd Assesses cell_viability Protocol 1.3: Cell Viability Assay cell_pd->cell_viability Mechanistic Link cell_func Determine GI50/IC50 (Functional Outcome) cell_viability->cell_func Quantifies start Start: Synthesized Compound start->biochem_potency AXL_Pathway cluster_0 cluster_1 cluster_2 Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Activates RAS RAS AXL->RAS Activates AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Migration Cell Migration & Invasion ERK->Migration Inhibitor (1H-Indazol-4-YL) methanamine Derivative Inhibitor->AXL Inhibits Autophosphorylation

Caption: A simplified representation of the AXL signaling cascade.

Protocol 2.1: In Vitro TAM Kinase Activity Assay (Luminescence-Based)

Principle: This biochemical assay measures the potency and selectivity of the test compound against the purified kinase domains of Tyro3, Axl, and Mer. It is analogous to the HSP90 ATPase assay, quantifying ADP production as a measure of kinase activity. [5][10] Materials:

  • Recombinant human Tyro3, Axl, and Mer kinase domains

  • Poly(Glu, Tyr) 4:1 or specific peptide substrate

  • Test compound

  • Known TAM inhibitor (e.g., UNC2025 for Mer/Axl, BMS-777607 for pan-TAM) as a positive control [11][12]* Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP (at the Kₘ for each kinase)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in 100% DMSO as described in Protocol 1.1.

  • Assay Plating: In separate plates for each kinase, add 50 nL of serially diluted compounds or DMSO to wells.

  • Kinase/Substrate Addition: Prepare a master mix for each kinase containing the enzyme and its substrate in Kinase Assay Buffer. Add 2.5 µL to the appropriate wells.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of Kinase Assay Buffer containing ATP to start the reaction.

  • Reaction Incubation: Incubate at 30°C for 60 minutes.

  • ADP Detection & Data Acquisition: Follow steps 7 and 8 from Protocol 1.1.

  • Data Analysis: Determine the IC₅₀ value for each kinase as described in Protocol 1.1. Calculate fold-selectivity by dividing the IC₅₀ of the off-target kinases (e.g., Mer, Tyro3) by the IC₅₀ of the primary target (e.g., Axl).

Kinase Target Test Compound IC₅₀ (nM) Fold Selectivity vs. AXL
AXL Value1.0x
TYRO3 ValueValue
MERTK ValueValue
Table 2: Example Data Summary for TAM Kinase Selectivity Profiling.
Protocol 2.2: Cellular AXL Autophosphorylation Assay (Western Blot)

Principle: This assay confirms on-target activity by measuring the ability of the compound to inhibit ligand-induced autophosphorylation of the AXL receptor in intact cells, a direct hallmark of its activation. [13] Materials:

  • Human cell line expressing AXL (e.g., A549, NCI-H1299) [13]* Serum-free cell culture medium

  • Recombinant human Gas6 ligand

  • Test compound

  • Lysis buffer, antibodies (anti-phospho-AXL [Tyr779], anti-total-AXL, anti-β-actin), and other reagents for Western blotting as in Protocol 1.2.

Procedure:

  • Cell Culture and Starvation: Plate A549 cells in 6-well plates. Once they reach ~80% confluency, replace the medium with serum-free medium and incubate overnight to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with a dose range of the test compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells by adding Gas6 (e.g., at 200 ng/mL) for 15 minutes. Include an unstimulated, vehicle-treated control.

  • Lysis and Western Blotting: Immediately place plates on ice, wash with cold PBS, and proceed with cell lysis and Western blotting as described in Protocol 1.2.

  • Immunoblotting: Probe membranes with antibodies against phospho-AXL (pAXL) and total AXL. Re-probe for β-actin as a loading control.

  • Analysis: Quantify the pAXL and total AXL band intensities. Normalize the pAXL signal to the total AXL signal for each sample. Calculate the percent inhibition of pAXL relative to the Gas6-stimulated, vehicle-treated control. Determine the EC₅₀ from the dose-response curve.

Protocol 2.3: Downstream Functional Cellular Assay (Wound Healing/Scratch Assay)

Principle: Since AXL signaling promotes cell migration, this assay provides a functional readout of AXL inhibition. [5] Materials:

  • AXL-expressing cell line (e.g., A549)

  • Culture-Insert 2 Well (ibidi) or a p200 pipette tip

  • Complete culture medium containing the test compound at various concentrations (e.g., 0.1x, 1x, 10x the pAXL EC₅₀).

Procedure:

  • Create Confluent Monolayer: Plate cells in a 24-well plate (using Culture-Inserts, if available) to create a confluent monolayer with a defined cell-free gap. Alternatively, gently scratch a straight line through a confluent monolayer with a pipette tip.

  • Wash and Treat: Gently wash with PBS to remove dislodged cells. Add medium containing the test compound or vehicle control.

  • Image Acquisition: Immediately acquire an image of the gap (T=0). Place the plate in a 37°C incubator.

  • Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) for up to 48 hours.

  • Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the rate of wound closure for each condition. Compare the closure rate in compound-treated wells to the vehicle control to determine the extent of migration inhibition.

Conclusion

The in vitro assays detailed in this guide provide a systematic and robust approach to characterizing novel compounds built upon the this compound scaffold. By progressing from direct, biochemical inhibition of purified targets like HSP90 and TAM kinases to mechanism-based and functional cell-based assays, researchers can build a comprehensive understanding of a compound's potency, selectivity, and cellular effects. This layered data package is essential for establishing a clear structure-activity relationship, validating the mechanism of action, and enabling informed decisions for advancing promising molecules into further preclinical and clinical development.

References

  • Discovery and Development of Ganetespib | Inhibitors of Molecular Chaperones as Therapeutic Agents | Books G
  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. (2023). MDPI.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). Benchchem.
  • Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice. (2023). PubMed.
  • In vitro kinase assay. (2022). Bio-protocol.
  • Definition of ganetespib - NCI Drug Dictionary. (n.d.).
  • Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (n.d.). NIH.
  • Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling. (n.d.). PubMed Central.
  • In vivo-in vitro correlation of antitumor activity of heat shock protein 90 (HSP90) inhibitors with a pharmacokinetics/pharmacodynamics analysis using NCI-N87 xenograft mice. (n.d.). Taylor & Francis Online.
  • A Head-to-Head In Vitro Comparison of AXL Inhibitors: A Guide for Researchers. (n.d.). Benchchem.
  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (n.d.).
  • Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. (n.d.).
  • HSP (HSP90) Inhibitor Review. (n.d.). Selleck Chemicals.
  • A Comparative Guide to the Cross-Reactivity of SLC-391 with TAM Kinases. (n.d.). Benchchem.
  • Mertk inhibitor. (n.d.). Selleck Chemicals.
  • Tyro3 antagonist | Tyro3 inhibitor. (n.d.). Selleck Chemicals.
  • An In-Depth Technical Guide to the TAM (Tyro3, Axl, Mer) Family of Receptors. (n.d.). Benchchem.
  • The Emerging Role of TYRO3 as a Therapeutic Target in Cancer. (n.d.). PubMed Central.
  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Sources

Application Note: (1H-Indazol-4-YL)methanamine as a Core Scaffold for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The demand for safer and more effective anti-inflammatory therapeutics is persistent, driving the exploration of novel chemical scaffolds. The indazole nucleus is a privileged heterocyclic motif of significant pharmacological importance, with numerous derivatives demonstrating promising anti-inflammatory and anticancer activities.[2][3] This application note provides a comprehensive guide for researchers and drug development professionals on utilizing (1H-Indazol-4-YL)methanamine as a versatile starting material for the synthesis and evaluation of a new generation of anti-inflammatory agents. We present a strategic workflow, from synthetic library generation to a robust in vitro screening cascade and detailed protocols for mechanism of action (MOA) elucidation, focusing on key inflammatory signaling pathways like NF-κB and MAPK.

Introduction: The Indazole Scaffold in Inflammation Biology

The inflammatory process is orchestrated by a complex network of signaling pathways that regulate the expression of pro-inflammatory mediators. Key pathways include the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[4][5][] The NF-κB pathway is a prototypical proinflammatory signaling cascade that controls the expression of cytokines, chemokines, and adhesion molecules.[7] Similarly, the p38 MAPK pathway is strongly activated by inflammatory cytokines and environmental stress, playing a crucial role in the production of TNF-α and IL-1β.[][8] The JAK/STAT pathway is also fundamental for downstream signaling of numerous inflammatory cytokines.[9][10]

Indazole derivatives have emerged as potent modulators of these pathways. Studies have shown that various indazole-containing compounds can inhibit the production of pro-inflammatory cytokines and mediators, with mechanisms often linked to the inhibition of cyclooxygenase-2 (COX-2), p38 MAPK, and other key kinases.[11][12][13] The this compound scaffold, with its reactive primary amine, provides an ideal chemical handle for structure-activity relationship (SAR) studies, allowing for the generation of diverse chemical libraries to probe these biological targets.

Inflammatory_Signaling_Pathways Key Inflammatory Signaling Pathways Targeted by Indazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK MKKs MKK3/6 TLR4->MKKs Activates TLR4->IKK Activates p38 p38 MAPK MKKs->p38 Phosphorylates NFkB_nuc p50/p65 p38->NFkB_nuc Activates (via other TFs) IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates IκBα NFkB p50/p65 (Active) IkBa_NFkB->NFkB Releases IkBa_p p-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Upregulates Transcription

Caption: Key Inflammatory Signaling Pathways in Macrophages.

Synthetic Strategy: Derivative Library Generation

The primary amine of this compound serves as a versatile point for diversification. A straightforward and robust method for generating a library of test compounds is through amide coupling with a diverse set of carboxylic acids. This allows for the systematic exploration of chemical space around the core scaffold.

General Protocol: Amide Coupling

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

  • Add the desired carboxylic acid (1.1 eq) to the solution.

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate in vacuo.

  • Purify the resulting amide derivative using column chromatography or preparative HPLC.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Synthetic_Workflow Workflow for Generating an Indazole-Based Compound Library Start This compound (Starting Material) Coupling Amide Coupling Reaction (e.g., HATU, DIPEA) Start->Coupling Acids Diverse Carboxylic Acids (R-COOH) Acids->Coupling Purify Purification (Column Chromatography / HPLC) Coupling->Purify Characterize Structural Characterization (NMR, HRMS) Purify->Characterize Library Screening Library (Diverse Amide Derivatives) Characterize->Library Screening_Cascade In Vitro Anti-Inflammatory Screening Cascade Library Compound Library (From Synthesis) Toxicity Step 1: Cytotoxicity Assay (e.g., MTT / LDH) Determine Non-Toxic Conc. Library->Toxicity Primary Step 2: Primary Screen (LPS-stimulated RAW 264.7 cells) Measure Nitric Oxide (Griess Assay) Toxicity->Primary Hits Identify 'Hit' Compounds (e.g., >50% NO Inhibition) Primary->Hits Hits->Library 'Inactive' Secondary Step 3: Secondary Screen (Confirm Hits) Measure Pro-inflammatory Cytokines (TNF-α, IL-6 by ELISA) Hits->Secondary 'Hits' Leads Lead Candidates for MOA Studies Secondary->Leads

Caption: In Vitro Anti-Inflammatory Screening Cascade.

Protocol 3.1: Primary Screening - Nitric Oxide (NO) Inhibition Assay

Rationale: Upon stimulation with LPS, macrophages upregulate inducible nitric oxide synthase (iNOS), leading to a massive production of nitric oxide (NO), a key inflammatory mediator. [14]The Griess assay is a simple, rapid, and cost-effective colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, making it ideal for primary screening. [15] Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized indazole derivatives (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Stimulus: Add LPS (1 µg/mL final concentration) to all wells except the negative control (media only).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Griess Assay:

    • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production) for active compounds.

Example Data Presentation:

Compound IDDescriptionIC₅₀ for NO Inhibition (µM)
IND-001Parent Scaffold> 50
IND-0054-fluorophenyl amide8.2
IND-0123,4-dimethoxyphenyl amide4.5
IND-0192-naphthyl amide15.7
DexamethasonePositive Control1.1
Protocol 3.2: Secondary Screening - Pro-inflammatory Cytokine Quantification

Rationale: "Hit" compounds that significantly reduce NO production are further evaluated for their ability to suppress key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [16]This confirms a broader anti-inflammatory profile. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific proteins in biological fluids.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 3.1, using the pre-determined IC₅₀ and a higher concentration for each "hit" compound.

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until use.

  • ELISA Procedure:

    • Perform ELISAs for murine TNF-α and IL-6 using commercially available kits.

    • Follow the manufacturer's instructions precisely, which typically involve coating the plate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate (e.g., TMB), and stopping the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of each cytokine in the samples. Calculate the percentage inhibition for each compound compared to the LPS-only control.

Mechanism of Action (MOA) Elucidation

For lead candidates, understanding the underlying molecular mechanism is crucial. Western blotting can be used to probe the activation state of key proteins within the NF-κB and MAPK signaling pathways.

Protocol 4.1: Western Blot Analysis of NF-κB and MAPK Pathways

Rationale: The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. [17]Similarly, the activation of the p38 MAPK pathway involves its phosphorylation. An effective anti-inflammatory compound may inhibit one or both of these phosphorylation events.

Methodology:

  • Cell Culture and Lysis:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with the lead compound for 1 hour, followed by a shorter LPS stimulation (e.g., 30 minutes for p-IκBα and p-p38, as these are rapid events).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Phospho-p38 MAPK

      • Total p38 MAPK

      • Phospho-IκBα

      • β-actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to their total protein counterparts and then to the loading control. Compare the levels in compound-treated samples to the LPS-only control.

Expected Results Summary:

Treatmentp-p38 Levelp-IκBα LevelInterpretation
ControlBaselineBaselineNo inflammation
LPS (1 µg/mL)++++++++Strong pathway activation
LPS + Lead Cmpd.+++++Compound is a selective p38 MAPK inhibitor
LPS + Lead Cmpd.+++++Compound is a selective NF-κB pathway inhibitor
LPS + Lead Cmpd.++Compound inhibits both pathways (dual inhibitor)

Summary and Future Directions

This application note outlines a systematic and robust strategy for leveraging this compound in the discovery of novel anti-inflammatory agents. The described workflow, from rational library synthesis to a multi-tiered in vitro screening cascade and MOA analysis, provides a solid foundation for identifying and characterizing promising lead compounds.

Future work on lead candidates should include:

  • Broader Kinase Profiling: To assess selectivity and identify potential off-target effects.

  • Investigation of Other Pathways: Evaluating effects on the JAK/STAT pathway or direct enzyme inhibition assays (e.g., COX-1/COX-2). [12][18]* In Vivo Efficacy Studies: Testing validated lead compounds in animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to confirm their therapeutic potential. [13] By following these protocols, researchers can effectively explore the chemical space around the indazole scaffold to develop next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]

  • Hu, X., et al. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6(1), 402. Available at: [Link] (Note: URL provided is for a similar topic as the original search result was not a direct clickable link to the full text)

  • Dolcet, X., et al. (2005). NF-kB in development and progression of human cancer. Frontiers in Bioscience, 10, 2989-3000. Available at: [Link] (Note: URL provided is for a similar topic as the original search result was not a direct clickable link to the full text)

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM Health. Available at: [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. Available at: [Link]

  • Fuchs, D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 3(1), 4. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(2), 652. Available at: [Link]

  • Jayasuriya, H., et al. (2021). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Lee, J. K., & Kim, S. Y. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. Available at: [Link]

  • Siddiqui, A. (2018). Screening models for inflammatory drugs. Slideshare. Available at: [Link]

  • Kumar, G. P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC01-FC05. Available at: [Link]

  • Ghoreschi, K., et al. (2016). JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases. Austin Journal of Dermatology, 3(1), 1039. Available at: [Link]

  • Al-Haddad, R., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Neuroinflammation, 20(1), 253. Available at: [Link]

  • Laufer, S. A. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen. Available at: [Link]

  • Villarino, A. V., et al. (2015). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Journal of Clinical Immunology, 35(4), 317-326. Available at: [Link]

  • Kumar, G. P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Kumar, G. P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. Available at: [Link]

  • Malemud, C. J. (2013). Targeting JAK/STAT signaling pathway in inflammatory diseases. ResearchGate. Available at: [Link]

  • Pansai, S., et al. (2021). Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation. Food Science and Technology Research, 27(3), 423-431. Available at: [Link]

  • Li, H., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology, 24(1), 16. Available at: [Link]

  • Kim, B., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 548-556. Available at: [Link]

  • de Oliveira, M. R., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research, 71(7-8), 741-758. Available at: [Link]

  • Sharma, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 315-327. Available at: [Link]

  • Wang, Y., et al. (2018). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 23(1), 163. Available at: [Link]

  • Batool, F., et al. (2023). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]

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Application Notes & Protocols for the Comprehensive Characterization of (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Rigorous Characterization

(1H-Indazol-4-YL)methanamine is a heterocyclic amine built on the indazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1][2] As a primary amine derivative, this compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2][3]

Given its role as a key starting material, the unambiguous confirmation of its identity, purity, and structural integrity is paramount. Failure to do so can compromise the validity of subsequent research, lead to the generation of unintended byproducts, and create significant delays in the drug development pipeline. This guide provides a suite of robust analytical protocols designed for researchers, quality control scientists, and drug development professionals to ensure the comprehensive characterization of this compound. The methodologies outlined herein are designed to create a self-validating analytical workflow, where orthogonal techniques corroborate findings to build a complete and trustworthy profile of the molecule.

Molecular Profile and Physicochemical Properties

A foundational step in any characterization is understanding the basic physicochemical properties of the molecule. These theoretical values serve as the benchmark against which experimental data are compared.

Structure:

Figure 1. Chemical Structure of this compound.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 944898-72-0[4][5][6]
Molecular Formula C₈H₉N₃[4][6]
Molecular Weight 147.18 g/mol [6]
Exact Mass 147.0796 g/mol Calculated

Analytical Characterization Workflow

A multi-technique approach is essential for a comprehensive analysis. The following diagram illustrates a logical workflow, ensuring that data from each technique builds upon the last to create a complete analytical picture.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Composition NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV/PDA (Purity Assay) NMR->HPLC Confirm Structure for Purity Check Report Certificate of Analysis NMR->Report Structure Data MS Mass Spectrometry (HRMS) MS->HPLC MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC->Report Purity Data EA Elemental Analysis (%C, %H, %N) EA->Report Composition Data Sample Test Sample of This compound Sample->NMR Identity Sample->MS Identity Sample->FTIR Functional Groups

Caption: Comprehensive characterization workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application Note

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[7] For this compound, ¹H NMR is used to confirm the substitution pattern on the indazole ring and identify the key functional group protons. ¹³C NMR complements this by mapping the carbon skeleton, confirming the number of unique carbon atoms.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

    • Scientist's Note: DMSO-d₆ is often the solvent of choice for indazole derivatives as it effectively solubilizes the compound and allows for the clear observation of exchangeable N-H and NH₂ protons.[8]

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field strength spectrometer.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

Expected Data & Interpretation
Atom Position(s)¹H NMR (Predicted δ, ppm)Multiplicity¹³C NMR (Predicted δ, ppm)
Indazole NH ~13.0Broad Singlet-
H-3~8.1Singlet~134
H-5, H-6, H-77.0 - 7.6Multiplets (dd, t)110 - 128
-CH ₂-NH₂~4.0Singlet~40
-CH₂-NH~2.5-3.5Broad Singlet-
C-3a, C-7a--125 - 142
C-4--~130
  • ¹H NMR Insights: The broad singlet around 13.0 ppm is characteristic of the indazole N-H proton.[7] The singlet for the H-3 proton confirms an unsubstituted C-3 position. The aminomethyl (-CH₂NH₂) protons are expected to appear as a singlet around 4.0 ppm. The aromatic protons will present as a complex pattern of doublets and triplets consistent with a 1,2,3-trisubstituted benzene ring system.

  • ¹³C NMR Insights: Eight distinct carbon signals are expected. The aliphatic -CH₂- carbon should appear upfield around 40 ppm, while the remaining seven signals will be in the aromatic region (110-142 ppm).

Mass Spectrometry (MS)

Principle & Application Note

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula, offering an exceptional level of confidence in the compound's identity.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

      • Scientist's Note: Positive mode ESI is ideal for this molecule due to the presence of basic nitrogen atoms in the primary amine and pyrazole ring, which are readily protonated to form [M+H]⁺ ions.

    • Mass Analyzer: Time-of-Flight (TOF).

  • Acquisition Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 8-10 L/min at 200 °C.

    • Mass Range: m/z 50 - 500.

    • Internal Calibrant: Use a suitable lock mass standard (e.g., purine) for real-time mass correction to ensure high accuracy.

  • Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical value.

Expected Data & Interpretation
  • Calculated Monoisotopic Mass for [C₈H₉N₃ + H]⁺: 148.0875

  • Primary Result: A prominent peak should be observed at m/z ≈ 148.0875 .

  • Validation Criterion: The measured mass from HRMS should be within ± 5 ppm of the calculated mass.

  • Fragmentation: While full fragmentation analysis is not the primary goal here, a common fragmentation pathway for benzylamine-type structures is the loss of the amine group. A fragment ion corresponding to the indazolyl-methyl cation [M-NH₂]⁺ at m/z ≈ 131.06 may be observed in MS/MS experiments.

High-Performance Liquid Chromatography (HPLC)

Principle & Application Note

HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the target compound from impurities based on their differential affinities for a stationary phase (the column) and a mobile phase. By using a UV-Vis or Photodiode Array (PDA) detector, the purity can be calculated as a percentage based on the relative area of the main peak.

Protocol: Reversed-Phase HPLC for Purity Analysis

HPLC_Workflow Prep_Mobile Prepare Mobile Phase (e.g., ACN/H₂O + 0.1% TFA) Equilibrate Equilibrate HPLC System (Column & Flow Rate) Prep_Mobile->Equilibrate Prep_Sample Prepare Sample Solution (~1 mg/mL in mobile phase) Inject Inject Sample (e.g., 10 µL) Prep_Sample->Inject Equilibrate->Inject Run Run Isocratic or Gradient Method Inject->Run Detect Detect at λmax (e.g., 254 nm) Run->Detect Integrate Integrate Peaks in Chromatogram Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Step-by-step workflow for HPLC purity analysis.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

      • Solvent B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.

      • Scientist's Note: The acidic modifier improves peak shape for basic compounds like amines by suppressing silanol interactions and ensuring consistent protonation.

    • Method: A gradient method is recommended to ensure elution of any potential impurities with different polarities. Example Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or monitor across a range (e.g., 210-400 nm) with a PDA detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 95:5 Water/ACN) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample solution and acquire the chromatogram.

  • Purity Calculation: Integrate all peaks and calculate the purity by dividing the area of the main peak by the total area of all peaks.

Expected Data & Interpretation

The result is a chromatogram plotting detector response against retention time. A high-purity sample (>98%) will show a single major peak with minimal or no other peaks. The retention time of the main peak is a characteristic property under the specified conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Application Note

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). It serves as a rapid and effective fingerprinting technique to confirm the presence of key structural motifs, such as the N-H bonds of the amine and indazole, and the aromatic C-H and C=C bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation:

    • Spectrometer: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Collect the spectrum and label the significant peaks corresponding to characteristic functional group vibrations.

Expected Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H StretchPrimary Amine (-NH₂) & Indazole N-H (often broad)
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (-CH₂-)
1620 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C & C=N StretchAromatic Ring
1335 - 1250C-N StretchAromatic Amine
  • Key Insights: The presence of a broad band in the 3400-3250 cm⁻¹ region confirms the N-H groups. The N-H bend ("scissoring") vibration around 1600 cm⁻¹ is also a key indicator for the primary amine.[9] The collection of peaks in the 1600-1450 cm⁻¹ region provides the characteristic "fingerprint" of the indazole ring system.

Elemental Analysis

Principle & Application Note

Elemental analysis determines the mass percentage of carbon, hydrogen, and nitrogen in a pure organic compound.[6] This is achieved through combustion analysis, where the sample is burned at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.[5][9] The experimental percentages are then compared to the theoretical values calculated from the molecular formula. This technique provides fundamental confirmation of the compound's elemental composition and serves as a final check on its purity.

Protocol: CHN Combustion Analysis
  • Sample Preparation: The sample must be meticulously dried to remove residual solvents and moisture. Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Instrumentation:

    • Analyzer: A dedicated CHN elemental analyzer.

  • Analysis: The instrument combusts the sample in an oxygen-rich environment. The resulting gases are separated and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the weight percentages of C, H, and N.

Expected Data & Interpretation
ElementTheoretical %Found %Acceptance Criteria
Carbon (C)65.29Theoretical ± 0.4%
Hydrogen (H)6.16Theoretical ± 0.4%
Nitrogen (N)28.55Theoretical ± 0.4%
  • Validation Criterion: For a pure compound, the experimentally determined percentages ("Found %") should agree with the theoretical values within an accepted tolerance of ±0.4%.[10] A significant deviation suggests the presence of impurities (e.g., solvent, inorganic salts) or an incorrect structural assignment.

References

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • P&S Chemicals. Product information, this compound. [Link]

  • ChemWhat. This compound. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Hubei Weisitu Chemical Reagent Co., Ltd. (1H-indazole-4-yl)methanamine—944898-72-0. [Link]

  • PubChem. (1H-indazol-4-yl)methanol. [Link]

  • Elguero, J. et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. Synthesis of 1H-indazole-derived biologically active compounds. [Link]

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Application Note: High-Throughput Screening with (1H-Indazol-4-YL)methanamine Libraries for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties.[1][2] Its derivatives are key components in numerous therapeutic agents, demonstrating activities such as anti-inflammatory, antibacterial, and notably, antitumor effects.[1][2][3] The versatility and favorable drug-like properties of the indazole core have led to it being classified as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[3][4] This makes libraries based on this scaffold, such as those derived from (1H-Indazol-4-YL)methanamine, particularly valuable for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates.[5][6]

This application note provides a comprehensive guide to employing this compound libraries in a high-throughput screening setting. We will focus on a practical application: the discovery of novel protein kinase inhibitors, a target class deeply implicated in oncology and other diseases.[7][8] The protocols and methodologies detailed herein are designed to be robust, self-validating, and adaptable to various kinase targets.

The High-Throughput Screening Paradigm: A Systematic Approach to Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical compounds against specific biological targets.[9][10] The process is highly automated, utilizing robotics, liquid handling devices, and sensitive detectors to conduct pharmacological tests in a miniaturized format, typically in 384- or 1536-well microplates.[9][11][12] A successful HTS campaign is not merely about speed; it is a systematic process encompassing careful assay development, rigorous execution, and intelligent data analysis to identify true "hits" for further optimization.[11][13]

The general workflow of an HTS campaign, from library preparation to hit validation, is a multi-step process designed to efficiently funnel a large number of compounds down to a few promising candidates.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Validation A Compound Library (this compound) B Assay Development & Miniaturization A->B C Pilot Screen (Z' > 0.5) B->C D Full Library HTS (Single Concentration) C->D E Data Analysis (Hit Identification) D->E F Hit Confirmation (Dose-Response) E->F G Orthogonal & Counter-Screens F->G H Preliminary SAR Analysis G->H I Lead Optimization H->I Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Application Focus: Screening for Novel Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling and are attractive targets for drug development, particularly in oncology.[7][8] Many successful kinase inhibitors are on the market, validating this target class.[8][14] Given that various indazole derivatives have shown potent kinase inhibitory activity, screening an this compound library against a kinase of interest is a scientifically sound starting point for a drug discovery project.[15]

For this application, we will detail a biochemical assay using Fluorescence Polarization (FP) . FP is a robust, homogeneous assay format well-suited for HTS.[16] It measures the change in the tumbling rate of a fluorescently labeled molecule (a tracer) upon binding to a larger protein. In our kinase assay, a fluorescently labeled ATP competitive tracer will be used. When the tracer is bound to the kinase, it tumbles slowly, emitting highly polarized light. A compound from our library that binds to the ATP pocket of the kinase will displace the tracer, which will then tumble freely in solution, resulting in a decrease in fluorescence polarization.

FP_Assay_Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase_A Kinase Bound_Complex Kinase-Tracer Complex (Slow Tumbling) Kinase_A->Bound_Complex Tracer_A Fluorescent Tracer Tracer_A->Bound_Complex Result_A High Polarization Bound_Complex->Result_A Kinase_B Kinase Tracer_B Free Fluorescent Tracer (Fast Tumbling) Result_B Low Polarization Tracer_B->Result_B Inhibitor Indazole Inhibitor Inhibitor->Kinase_B Binds

Sources

Application Notes & Protocols: A Comprehensive Guide to Studying Protein-Ligand Interactions of (1H-Indazol-4-YL)methanamine with Protein Kinase PI3Kα

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of (1H-Indazol-4-YL)methanamine in Kinase Drug Discovery

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. This is particularly evident in the field of protein kinase inhibition, where indazole-based molecules have led to several approved cancer therapies. The compound this compound represents a key starting fragment for the synthesis of potent and selective kinase inhibitors. Its structure, featuring a reactive aminomethyl group on the indazole core, provides a versatile anchor point for chemical elaboration to achieve desired potency and pharmacokinetic properties.

A notable example underscoring the potential of this scaffold is GDC-0941, a potent, orally bioavailable inhibitor of Class I PI3 Kinases, which incorporates the 1H-indazol-4-yl moiety.[1][2] The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancer, making its components, particularly the p110α catalytic subunit (PI3Kα), a high-priority target for therapeutic intervention.

This guide provides a comprehensive suite of application notes and detailed protocols for researchers, scientists, and drug development professionals to rigorously characterize the interaction between this compound, or its derivatives, and the protein kinase PI3Kα. We will journey from initial biophysical validation of direct binding to target engagement in a cellular context, culminating in a structural and computational understanding of the interaction. This multi-faceted approach ensures a self-validating system, building a robust data package for hit-to-lead progression.

Part 1: In Vitro Biophysical Characterization – Quantifying the Molecular Handshake

The foundational step in characterizing a potential inhibitor is to confirm and quantify its direct physical interaction with the purified target protein. This section details three gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

Principle: ITC is a label-free technique that directly measures the heat released or absorbed during a biomolecular binding event.[3] By titrating the ligand (this compound) into a solution containing the protein (PI3Kα), a complete thermodynamic profile of the interaction can be obtained in a single experiment. This includes the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[4] This level of detail is invaluable for understanding the driving forces behind the interaction.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p_prep Purify & Dialyze PI3Kα b_match Buffer Matching (Dialysis Buffer) p_prep->b_match l_prep Prepare Ligand Stock in DMSO l_prep->b_match load Load PI3Kα into Cell Load Ligand into Syringe b_match->load titrate Titrate Ligand into PI3Kα load->titrate measure Measure Heat Change per Injection titrate->measure isotherm Generate Binding Isotherm measure->isotherm fit Fit Data to Binding Model isotherm->fit thermo Determine K_D, n, ΔH, ΔS fit->thermo

Caption: Workflow for ITC analysis of ligand binding to PI3Kα.

  • Protein Preparation:

    • Express and purify the heterodimeric PI3Kα (p110α/p85α) complex to >95% purity.

    • Rationale: High purity is critical to ensure that the measured heat change is due to the specific interaction of interest.

    • Extensively dialyze the purified PI3Kα against the ITC buffer (e.g., 25 mM HEPES pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 10% glycerol).[5] A final dialysis step in a large volume of buffer overnight is recommended to ensure precise buffer matching.

    • Rationale: Buffer mismatch between the protein in the cell and the ligand in the syringe is a common source of large, erroneous heat signals that can mask the true binding isotherm.[6]

  • Ligand Preparation:

    • Prepare a 10-20 mM stock solution of this compound in 100% DMSO.

    • Dilute the ligand stock into the final, dialyzed ITC buffer to the desired working concentration (typically 10-20 times the protein concentration).

    • Crucial Step: Ensure the final DMSO concentration in the ligand solution is identical to that in the protein solution (typically 1-5%). This is achieved by adding the same percentage of DMSO to the protein solution after dialysis. This minimizes the heat of dilution from DMSO mismatch.[6]

  • ITC Experiment Setup:

    • Thoroughly clean and rinse the sample cell and injection syringe with the final ITC buffer.

    • Degas all solutions (protein, ligand, and buffer) for 5-10 minutes immediately before loading to prevent air bubbles.

    • Load the PI3Kα solution into the sample cell (e.g., 5-10 µM) and the ligand solution into the injection syringe (e.g., 50-200 µM).[5]

    • Set the experimental temperature (e.g., 20-25°C).

  • Titration and Data Acquisition:

    • Perform a small initial injection (e.g., 0.5-1 µL) to remove any ligand that may have diffused from the syringe, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150-180 seconds) to allow the signal to return to baseline.[3]

    • Rationale: This ensures each injection represents an independent binding event and allows for accurate integration of the heat signal.

    • Perform a control titration by injecting the ligand solution into the buffer-only cell to determine the heat of dilution for the ligand.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using analysis software (e.g., Origin) to determine KD, n, and ΔH. ΔG and TΔS are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).

ParameterValueInterpretation
KD (Affinity) 15 µMModerate affinity, typical for a fragment hit.
n (Stoichiometry) 0.98Indicates a 1:1 binding ratio of ligand to PI3Kα.
ΔH (Enthalpy) -8.5 kcal/molThe binding is enthalpically driven (favorable).
-TΔS (Entropy) -1.2 kcal/molThe binding is entropically opposed (unfavorable).
Surface Plasmon Resonance (SPR): Mapping the Kinetics of Interaction

Principle: SPR is a label-free optical biosensing technique that measures changes in the refractive index at the surface of a sensor chip.[7] By immobilizing the target protein (PI3Kα) on the chip and flowing the ligand (this compound) over the surface, one can monitor the binding and dissociation events in real-time. This provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd/ka) can be calculated.[8]

SPR_Workflow cluster_prep Surface Preparation cluster_exp Binding Assay cluster_analysis Data Analysis activate Activate Sensor Chip (e.g., NHS/EDC) immobilize Immobilize PI3Kα (Amine Coupling) activate->immobilize deactivate Deactivate & Block (Ethanolamine) immobilize->deactivate inject Inject Ligand (Association) deactivate->inject wash Flow Buffer (Dissociation) inject->wash regenerate Regenerate Surface (e.g., low pH) wash->regenerate sensorgram Generate Sensorgrams regenerate->sensorgram fit Global Fitting to Kinetic Model sensorgram->fit kinetics Determine k_a, k_d, K_D fit->kinetics

Caption: Workflow for SPR analysis of ligand binding to PI3Kα.

  • Immobilization:

    • Select a suitable sensor chip (e.g., CM5, which has a carboxymethylated dextran matrix).

    • Activate the surface using a fresh 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize PI3Kα (e.g., at 10-20 µg/mL in 10 mM sodium acetate, pH 5.0) onto the activated surface via standard amine coupling. Aim for a low to moderate immobilization level (e.g., 2000-5000 RU) to minimize mass transport limitations.[1]

    • Rationale: Covalent attachment provides a stable surface for multiple binding and regeneration cycles. The pH should be below the protein's pI to promote electrostatic pre-concentration.

    • Deactivate any remaining reactive groups with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.

  • Ligand Binding Assay:

    • Prepare a dilution series of this compound in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20, and 1-5% DMSO).[5]

    • Rationale: The running buffer should be optimized to maintain protein stability and minimize non-specific binding. The DMSO concentration must be matched across all samples and the running buffer.

    • Inject the ligand solutions over the PI3Kα and reference surfaces at a constant flow rate (e.g., 30 µL/min). The concentration range should typically span from 0.1x to 10x the expected KD.

    • Monitor the association phase for a set time (e.g., 60-120 seconds).

    • Switch back to running buffer flow to monitor the dissociation phase (e.g., 120-300 seconds).

  • Regeneration:

    • If the ligand does not fully dissociate, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound ligand.

    • Rationale: Regeneration ensures a clean surface for the next injection cycle, allowing for reproducible measurements. The regeneration conditions must be optimized to be harsh enough to remove the ligand but gentle enough not to denature the immobilized protein.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain corrected sensorgrams.

    • Perform a global fit of the full set of sensorgrams (multiple concentrations) to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software.

    • This analysis will yield the association rate (ka), dissociation rate (kd), and the dissociation constant (KD).

ParameterValueUnitInterpretation
ka (Association Rate) 2.5 x 10³M⁻¹s⁻¹Fast on-rate, typical for small fragments.
kd (Dissociation Rate) 3.8 x 10⁻²s⁻¹Fast off-rate, indicating a transient interaction.
KD (Affinity from kinetics) 15.2 µMMConsistent with ITC data, confirms moderate affinity.
X-ray Crystallography: Visualizing the Binding Mode

Principle: X-ray crystallography provides high-resolution, three-dimensional structural information about the protein-ligand complex at an atomic level.[8] By obtaining a crystal of PI3Kα in complex with this compound, one can directly visualize the binding pocket, the precise orientation of the ligand, and the key hydrogen bonds and hydrophobic interactions that mediate binding. This information is invaluable for structure-based drug design.

Xray_Workflow cluster_cryst Crystal Growth cluster_data Data Collection cluster_solve Structure Solution complex Form PI3Kα-Ligand Complex (Co-crystallization) screen Screen Crystallization Conditions complex->screen optimize Optimize Crystal Growth screen->optimize harvest Harvest & Cryo-protect Crystal optimize->harvest diffract Collect X-ray Diffraction Data harvest->diffract process Process Data & Solve Phase Problem diffract->process build Build & Refine Atomic Model process->build validate Validate Structure build->validate CETSA_Workflow treat Treat Cells with Ligand or Vehicle heat Heat Cell Aliquots to a Range of Temperatures treat->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse separate Separate Soluble vs. Aggregated Proteins (Centrifugation) lyse->separate quantify Quantify Soluble PI3Kα (e.g., Western Blot, AlphaLISA) separate->quantify analyze Plot Melt Curves & Determine Thermal Shift (ΔT_agg) quantify->analyze

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with known PI3K pathway dependency) to ~80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots in a thermal cycler for a short duration (e.g., 3-8 minutes) across a range of temperatures (e.g., 40°C to 65°C). [9] * Rationale: This temperature gradient will induce denaturation and aggregation of proteins. The optimal temperature range needs to be determined empirically for the target protein.

    • Cool the samples to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells, for example, by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Rationale: This method lyses the cells without using detergents that might interfere with protein aggregation.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of soluble PI3Kα in each sample using a sensitive detection method such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-PI3Kα antibody.

      • High-Throughput Methods: Use technologies like AlphaLISA or HTRF for faster, more quantitative analysis in a plate-based format. [3]

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or signal (for plate-based assays) for each temperature point.

    • Normalize the data, setting the signal at the lowest temperature (no denaturation) to 100%.

    • Plot the percentage of soluble protein versus temperature for both the vehicle- and ligand-treated samples to generate melt curves.

    • The difference in the melting temperature (Tagg, the temperature at which 50% of the protein is aggregated) between the curves represents the thermal shift (ΔTagg), confirming target engagement.

TreatmentTagg (°C)ΔTagg (°C)Interpretation
Vehicle (DMSO)52.1-Baseline thermal stability of PI3Kα.
50 µM Ligand55.3+3.2The ligand binds to and stabilizes PI3Kα in cells.
NanoBRET™ Target Engagement Assay: Real-Time Quantification in Live Cells

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful live-cell method to quantify compound binding. [10]The target protein (PI3Kα) is expressed as a fusion with the bright, small NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added to the cells, acting as the energy acceptor. When the tracer binds to the NanoLuc-PI3Kα fusion, BRET occurs. A test compound that competes with the tracer for binding to PI3Kα will displace it, leading to a decrease in the BRET signal in a dose-dependent manner. [11]

BRET_Workflow cluster_prep Cell Preparation cluster_exp BRET Assay cluster_analysis Data Analysis transfect Transfect Cells with NanoLuc-PI3Kα Vector seed Seed Cells into Assay Plate transfect->seed add_ligand Add Ligand (Test Compound) seed->add_ligand add_tracer Add NanoBRET™ Tracer add_ligand->add_tracer incubate Incubate (e.g., 2h) add_tracer->incubate add_substrate Add NanoLuc® Substrate incubate->add_substrate read Read Donor & Acceptor Wavelengths add_substrate->read calc_bret Calculate BRET Ratio read->calc_bret plot Plot Dose-Response Curve & Determine IC₅₀ calc_bret->plot

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Preparation:

    • Co-transfect HEK293 cells with a vector encoding for N-terminally tagged NanoLuc®-PIK3CA and a vector for its partner subunit, PIK3R1. [10] * Rationale: Expressing both subunits is crucial for the proper folding and function of the PI3Kα complex.

    • After 24 hours, harvest the cells and seed them into a 384-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound.

    • Treat the cells with the test compound dilutions.

    • Immediately add the NanoBRET™ kinase tracer (e.g., Tracer K-3, which is suitable for PI3Kα) at a pre-determined optimal concentration. [11] * Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Rationale: This incubation allows the compound and tracer to permeate the cells and reach equilibrium with the target protein.

  • BRET Measurement:

    • Prepare the NanoLuc® substrate solution containing the extracellular NanoLuc® inhibitor.

    • Rationale: The inhibitor ensures that the signal is only from intracellular, intact cells. [5] * Add the substrate solution to all wells.

    • Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.

    • Normalize the data to the vehicle (0% inhibition) and a high concentration of a known PI3Kα inhibitor (100% inhibition) controls.

    • Plot the normalized BRET signal against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter log-logistic curve to determine the cellular IC₅₀ value, which reflects the compound's potency for target engagement in live cells.

Part 3: In Silico Analysis – Predicting and Rationalizing the Interaction

Computational methods provide a powerful, resource-efficient way to predict how a ligand might bind to its target, guiding experimental work and helping to rationalize observed results.

Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's binding site. It uses scoring functions to estimate the binding affinity for different poses, helping to identify plausible binding modes and key interactions.

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis prep_p Prepare Protein Structure (e.g., PDB: 4JPS) define_s Define Binding Site prep_p->define_s prep_l Prepare Ligand Structure (2D to 3D) dock Run Docking Algorithm prep_l->dock define_s->dock score Score & Rank Poses dock->score visualize Visualize Top Poses score->visualize analyze_int Analyze Interactions (H-bonds, etc.) visualize->analyze_int

Caption: Workflow for molecular docking of a ligand to a protein target.

  • Protein Preparation:

    • Obtain a high-resolution crystal structure of PI3Kα from the Protein Data Bank (PDB), for instance, PDB ID: 4JPS, which is co-crystallized with an inhibitor. [9] * Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Generate possible ionization states at physiological pH and perform a conformational search to generate a set of low-energy conformers.

  • Grid Generation and Docking:

    • Define the binding site (the "grid") based on the location of the co-crystallized ligand in the PDB structure. The grid should encompass the entire ATP-binding pocket.

    • Run the docking algorithm (e.g., Glide, AutoDock Vina). The software will systematically place the ligand conformers within the defined grid and score their fit using a scoring function that approximates the binding free energy.

  • Analysis and Visualization:

    • Analyze the top-ranked poses. The best pose should have a favorable docking score and exhibit chemically sensible interactions with key residues in the PI3Kα active site.

    • Visualize the predicted binding mode and analyze the specific interactions (e.g., hydrogen bonds with the hinge region, hydrophobic contacts) to generate hypotheses that can be tested experimentally, for example, through site-directed mutagenesis.

Conclusion

The systematic application of the orthogonal biophysical, cellular, and computational techniques described in this guide provides a robust and self-validating framework for characterizing the interaction of this compound with PI3Kα. This comprehensive approach moves beyond simple affinity measurements, providing a deep understanding of the interaction's thermodynamics, kinetics, cellular engagement, and structural basis. The resulting high-quality data package is essential for making informed decisions in the drug discovery process, enabling the confident progression of promising indazole-based compounds from initial hits to optimized clinical candidates.

References

  • Knight, Z. A., et al. (2014). Engineering of an isolated p110α subunit of PI3Kα permits crystallization and provides a platform for structure-based drug design. Protein Engineering, Design and Selection, 27(9), 305–314. [Link]

  • Eurofins Discovery. (n.d.). PI3Kalpha (PIK3CA/ PIK3R1) (p110a/p85a) Human PtdIns(4,5)P 3-Kinase Cellular TE NanoBRET LeadHunter Assay. Retrieved January 5, 2026, from [Link]

  • Reaction Biology. (n.d.). PIK3CA NanoBRET Kinase Assay. Retrieved January 5, 2026, from [Link]

  • Reaction Biology. (n.d.). PIK3CA (E545A)/PIK3R1 NanoBRET Kinase Assay. Retrieved January 5, 2026, from [Link]

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Geitmann, M., et al. (2004). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Biomolecular Screening, 9(7), 619–627. [Link]

  • Al-Ali, H., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1260–1267. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved January 5, 2026, from [Link]

  • Vasta, J. D., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]

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  • Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3). [Link]

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  • Furet, P., et al. (2013). Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. ACS Medicinal Chemistry Letters, 4(11), 1072–1077. [Link]

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  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved January 5, 2026, from [Link]

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  • Velazquez-Campoy, A., et al. (2015). ITC Methods for Assessing Buffer/Protein Interactions from the Perturbation of Steady-State Kinetics: A Reactivity Study of Homoprotocatechuate 2,3-Dioxygenase. Methods in Enzymology, 567, 23–52. [Link]

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Sources

Application Note & Protocols for the Scalable Synthesis of (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1H-Indazol-4-YL)methanamine is a valuable primary amine building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules, including kinase inhibitors.[1][2] Its synthesis on a laboratory scale is achievable through various methods, but scaling up for preclinical and clinical development presents significant challenges related to safety, efficiency, and purity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust, scalable, and validated synthetic route to this compound. We will analyze common synthetic strategies, present a detailed, optimized protocol for multi-gram to kilogram scale production via catalytic hydrogenation, and discuss critical aspects of process safety, optimization, and purification.

Strategic Analysis of Synthetic Routes

The synthesis of this compound is most logically approached via the reduction of the corresponding nitrile precursor, 4-cyano-1H-indazole. The choice of reduction methodology is paramount for a successful scale-up, as it directly impacts safety, cost, environmental footprint, and product quality. We will evaluate three primary reduction strategies.

The overall synthetic pathway involves two key stages: the formation of the indazole nitrile precursor and its subsequent reduction to the target primary amine.

G A Substituted o-Toluidine (Starting Material) B 4-Cyano-1H-indazole (Key Intermediate) A->B Diazotization & Cyclization / Cyanation C This compound (Final Product) B->C Nitrile Reduction

Caption: High-level overview of the two-stage synthetic strategy.

Comparison of Nitrile Reduction Methods for Scale-Up

The reduction of an aromatic nitrile to a primary amine is a foundational transformation in organic synthesis.[3][4] However, the choice of reagent has profound implications for industrial-scale production. The primary challenge is achieving high selectivity for the primary amine while avoiding the formation of secondary and tertiary amine byproducts.[5]

MethodReagents/CatalystKey Advantages for Scale-UpKey Disadvantages for Scale-UpSafety Profile
Catalytic Hydrogenation H₂, Raney® Ni, Pd/C, or Rh/Al₂O₃High atom economy, low waste, well-established technology, catalyst can be recycled.[6]Requires high-pressure equipment, pyrophoric catalysts require careful handling, potential for catalyst poisoning.High-pressure H₂ is flammable/explosive. Catalysts can ignite upon exposure to air. Requires engineered controls.
Metal Hydride Reduction Lithium Aluminum Hydride (LAH)High reactivity, generally excellent yields on small scale.[7]Poor atom economy, generates significant aluminum waste, highly exothermic quenching, difficult to control on a large scale.HIGH RISK . LAH is pyrophoric and reacts violently with water and protic solvents.[8][9] Runaway reactions are a major concern.
Borane-Based Reduction BH₃•THF, Ammonia Borane (AB)Milder than LAH, often better functional group tolerance.[10] Catalyst-free methods with AB are possible.[11][12]Borane reagents can be expensive, produce borate waste streams, may require elevated temperatures.[12]Moderate. Borane complexes are flammable. Hydrogen is evolved during the reaction and workup. Safer than LAH but requires caution.

Expert Rationale: For scaling up the synthesis of this compound, catalytic hydrogenation stands out as the superior methodology. Its "green" profile, reliance on established engineering controls, and the avoidance of stoichiometric, hazardous metal hydrides make it the most industrially viable and safe option. While LAH is effective in a discovery setting, its extreme reactivity and difficult workup present unacceptable risks for large-scale campaigns.[8] Borane reagents offer a good compromise but are often less cost-effective and still present handling challenges compared to a well-controlled hydrogenation process.

Recommended Scale-Up Synthesis Protocol

This section details a two-part protocol for the synthesis of this compound, optimized for safety and scalability. The procedure begins with a plausible synthesis of the key intermediate, 4-cyano-1H-indazole, followed by its reduction.

Part A: Synthesis of 4-Cyano-1H-indazole (Intermediate)

The synthesis of substituted indazoles can be achieved through various cyclization strategies.[1][13][14] A common and adaptable method involves the diazotization and cyclization of an appropriately substituted aniline derivative.

Protocol A: Synthesis of 4-Cyano-1H-indazole

  • Objective: To synthesize the key nitrile intermediate required for the final reduction step.

  • Reaction Principle: This procedure is based on a modified Davis-Beirut reaction, involving the cyclization of an ortho-methyl aniline derivative. The cyano group is introduced subsequently via a Sandmeyer reaction on a corresponding amino-indazole.

Materials & Equipment:

  • 2-Methyl-3-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Acetic Anhydride

  • Tin(II) Chloride (SnCl₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Standard laboratory glassware and extraction equipment

Step-by-Step Procedure:

  • Diazotization & Cyclization: a. Charge the reactor with 2-methyl-3-nitroaniline (1.0 eq) and a suitable solvent like acetic acid. Cool the mixture to 0-5 °C. b. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the internal temperature below 5 °C. c. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. d. Allow the reaction to warm to room temperature and stir for 12-18 hours to facilitate cyclization to 4-nitro-1H-indazole. e. Quench the reaction by pouring it onto ice water and neutralize with a base (e.g., NaOH solution) to precipitate the product. f. Filter, wash the solid with water, and dry under vacuum.

  • Reduction of Nitro Group: a. Suspend the 4-nitro-1H-indazole (1.0 eq) in ethanol or concentrated HCl in the reactor. b. Add a solution of tin(II) chloride (4-5 eq) in concentrated HCl portion-wise, controlling the exotherm with external cooling. c. Heat the mixture to 50-60 °C for 2-4 hours until the reaction is complete (monitor by HPLC/TLC). d. Cool the mixture, basify with concentrated NaOH solution to pH > 12 to precipitate tin salts and dissolve the amine product. e. Extract the product, 4-amino-1H-indazole, with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Sandmeyer Cyanation: a. Dissolve the crude 4-amino-1H-indazole (1.0 eq) in aqueous HCl and cool to 0-5 °C. b. Add a solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. c. In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water at 60-70 °C. d. Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur. e. Stir the reaction at 60-70 °C for 1-2 hours after the addition is complete. f. Cool the reaction, extract the product with an organic solvent, wash with brine, dry, and concentrate. g. Purify the crude 4-cyano-1H-indazole by recrystallization or column chromatography to obtain the intermediate for the next step.

Part B: Catalytic Hydrogenation of 4-Cyano-1H-indazole
  • Objective: To selectively reduce the nitrile group to a primary amine on a multi-gram to kilogram scale.

  • Reaction Principle: Heterogeneous catalytic hydrogenation using Raney® Nickel in an ammonia/methanol solution. The ammonia is critical to suppress the formation of secondary and tertiary amine impurities by preventing the intermediate imine from reacting with the product amine.[4][15]

Materials & Equipment:

  • 4-Cyano-1H-indazole (from Part A)

  • Raney® Nickel (50% slurry in water, ~5-10 wt% loading)

  • Methanol (MeOH)

  • Ammonia (7N solution in MeOH or anhydrous ammonia gas)

  • High-pressure hydrogenation reactor (e.g., Parr or Büchi autoclave) equipped with a gas inlet, pressure gauge, vent, mechanical stirrer, and temperature control system.

  • Inert filtration system (e.g., Celite® pad under nitrogen atmosphere)

Step-by-Step Procedure:

  • Catalyst Preparation and Reactor Loading: a. CAUTION: Raney® Nickel is pyrophoric when dry. Handle only as a water slurry in a well-ventilated fume hood. b. In a separate beaker, carefully decant the water from the required amount of Raney® Ni slurry. Wash the catalyst 3-4 times with methanol to remove water. Do not allow the catalyst to become dry. c. Charge the high-pressure reactor with 4-cyano-1H-indazole (1.0 eq) and methanolic ammonia (10-15 vol). d. Under a gentle stream of nitrogen, carefully transfer the methanol-wet Raney® Ni catalyst into the reactor. e. Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation Reaction: a. Begin stirring the reactor contents (e.g., 500-1000 RPM). b. Purge the reactor headspace by pressurizing with nitrogen (to ~50 psi) and venting (to ~5 psi) at least 3-5 times to remove all oxygen. c. Purge the reactor similarly with hydrogen gas 3-5 times. d. Pressurize the reactor with hydrogen to the target pressure (e.g., 100-500 psi).[6] e. Heat the reactor to the target temperature (e.g., 40-60 °C). f. The reaction is monitored by the cessation of hydrogen uptake from the gas cylinder. The typical reaction time is 4-12 hours.

  • Reaction Work-up and Catalyst Removal: a. Cool the reactor to ambient temperature. b. Carefully vent the excess hydrogen pressure to atmospheric pressure in a safe manner. c. Purge the reactor headspace with nitrogen 3-5 times to remove all residual hydrogen. d. CAUTION: The catalyst is now highly active and will ignite if exposed to air. All subsequent steps must be performed under an inert nitrogen atmosphere. e. Carefully open the reactor and filter the contents through a pad of Celite® that has been pre-wetted with methanol. f. Wash the reactor and the filter cake with additional methanol to ensure complete recovery of the product. g. The filtrate containing the product can now be safely handled in the air. The filter cake must be quenched carefully. Submerge the Celite® pad and catalyst in a large volume of water and leave it in a safe location until bubbling ceases.

Purification and Isolation Protocol

Purifying primary amines often requires a multi-step approach to remove catalyst residues, unreacted starting material, and any side products. Acid-base extraction is a highly effective and scalable technique.[16][17]

G A Crude Product in Methanol Filtrate B Concentrate Under Reduced Pressure A->B C Dissolve in Organic Solvent (e.g., EtOAc, DCM) B->C D Extract with Aqueous Acid (e.g., 1M HCl) C->D E Organic Layer (Non-basic impurities) D->E Discard F Aqueous Layer (Product as HCl Salt) D->F Collect G Basify with NaOH/K₂CO₃ to pH > 12 F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Pure this compound (Free Base) I->J

Caption: Scalable purification workflow using acid-base extraction.

Step-by-Step Procedure:

  • Solvent Removal: Concentrate the methanol filtrate from the hydrogenation workup under reduced pressure to obtain a crude oil or solid.

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel or reactor and extract 2-3 times with 1M hydrochloric acid. The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Liberation of Free Base: Combine the aqueous layers. While cooling in an ice bath, slowly add a strong base (e.g., 50% NaOH solution) until the pH is > 12. The product will precipitate or form an oil.

  • Final Extraction: Extract the aqueous layer 3 times with fresh ethyl acetate or DCM to recover the purified free base.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid or oil. For long-term stability, the product can be isolated as its HCl salt by bubbling HCl gas through a solution of the free base in a suitable solvent like ether or isopropanol.

Analytical Characterization

The identity and purity of the final product must be confirmed by standard analytical techniques.

AnalysisSpecification
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec (ESI+) [M+H]⁺ calculated for C₈H₁₀N₃: 148.0875; Found: 148.087x
Purity (HPLC) ≥98.0% (by area at 254 nm)

References

  • Shadambikar, G., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. ACS Omega. Available at: [Link]

  • Tafesh, A. M., & Weiguny, J. (1996). Selective Hydrogenation of Nitriles to Primary Amines. Chemical Reviews. Available at: [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Available at: [Link]

  • Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • Lipp, A., et al. (2021). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Angewandte Chemie. Available at: [Link]

  • Procter, D. J., et al. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gagnon, D., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Communications Chemistry. Available at: [Link]

  • Enthaler, S., et al. (2014). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. Available at: [Link]

  • Wang, C., et al. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Available at: [Link]

  • Chen, X., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Available at: [Link]

  • Pfizer Inc. (1998). Methods of preparing 4-cyano-4-(substituted indazole)cyclohexane-carboxylic acids useful as PDE4 inhibitors. Google Patents.
  • UOP Inc. (1983). Method for the hydrogenation of nitriles to primary amines. Google Patents.
  • Wang, D., et al. (2021). Recent advances in selective catalytic hydrogenation of nitriles to primary amines. Chinese Journal of Catalysis. Available at: [Link]

  • Reddit. (2022). Amine workup : r/Chempros. Available at: [Link]

  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 1H-indazole derivatives. Available at: [Link]

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society. Available at: [Link]

  • Nicholas, K. M., & O'Dell, D. K. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-Indazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in mechanistic understanding and practical, field-proven experience.

I. Overview of Synthetic Strategy

The most prevalent and reliable method for synthesizing this compound involves the reduction of a nitrile precursor, 1H-indazole-4-carbonitrile. The core of this transformation lies in the choice of reducing agent, which significantly impacts yield, purity, and scalability. This guide will focus on troubleshooting the three primary reduction methods:

  • Lithium Aluminum Hydride (LiAlH₄) : A powerful, non-selective reducing agent.

  • Catalytic Hydrogenation (H₂/Raney Nickel) : A classic, effective method prone to side reactions if not controlled.

  • Borane Complexes (BH₃·THF or BH₃·SMe₂) : A milder, more selective alternative to LiAlH₄.

Below is a general workflow for the synthesis, which will serve as a framework for our troubleshooting guide.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Nitrile Reduction (Core Focus) cluster_2 Step 3: Work-up & Purification Start Starting Materials Precursor 1H-Indazole-4-carbonitrile Start->Precursor Various Methods[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_rxC3Bk33qIa4RK0cZ8Ky0gbEam1xiJZh1j7XHsD0vC7lqi8lgIOsuob5kcdHfyl7T3GcbC4Bl7sWVJEt3qNAKQWBKfuYS9uX7M6jJnjqp39aA39WvAiIW7sYXsHphY0O3DO3tePtlFFHoG5K)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFImXwkvAws3zF4ybRuF_GETFnHhs8NfHylydP-n60rY-VEcc_7YRLGgFhPvfgcgXJZc2_QtCcNVnKMImDQFHdF02ERxWDC0xoT0j7kLTcKKshVpq03uwtmRMsbwRqTWPlSHMeVhhf4xCBkOQ0%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwfsXqG1Zwhvzfl8_M5Yks1xAFnWnyw9yANKR2snqrBFP0QQBQ570Voq35PvKU6L-jx6gpu9IgGIa7HPu8X0W0g__gq29hwkPVXjXKVDWXxKBAo_ZIbswf7DRk2AnQAviKOij-V47z3LCTyk8K70gKScdbn6nD8_lgX6lH0tFNkwmS4Wx1B9gzSoUHmVf4)] Reduction Reduction of Nitrile Precursor->Reduction Key Step Workup Aqueous Work-up Reduction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product This compound Purification->Product Side_Reaction Nitrile R-C≡N Imine [R-CH=NH] Imine Intermediate Nitrile->Imine + H₂/Catalyst Primary_Amine R-CH₂-NH₂ (Desired Product) Imine->Primary_Amine + H₂/Catalyst Secondary_Amine (R-CH₂)₂NH (Side Product) Primary_Amine->Secondary_Amine + Imine Intermediate - NH₃

Technical Support Center: Purification of (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1H-Indazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile building block. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

I. Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound. The question-and-answer format is intended to provide direct and actionable solutions.

Question 1: My crude this compound appears as a dark, oily residue after synthesis. How can I effectively isolate and purify the product?

Answer:

A dark, oily crude product is a common outcome, often due to the presence of polymeric byproducts and residual high-boiling solvents from the synthetic steps. The primary challenge is to remove these impurities without significant loss of your target compound. Here's a systematic approach:

Step 1: Initial Work-up and Extraction

The basic nature of the amine group in this compound is a key handle for initial purification. An acid-base extraction is highly effective.

  • Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Perform an acidic wash with 1M hydrochloric acid (HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and wash it with fresh ethyl acetate or DCM to remove any remaining neutral or acidic impurities.

  • Basify the aqueous layer carefully with a base like 10% sodium hydroxide (NaOH) solution until the pH is approximately 9-10. This will deprotonate the amine, causing the free base to precipitate or form an oil.[1]

  • Extract the free base back into an organic solvent (ethyl acetate or DCM).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This procedure should yield a significantly cleaner, solid or semi-solid product, now ready for further purification.

Step 2: Choosing the Right Purification Technique

After the initial work-up, you have two primary options for further purification: recrystallization or column chromatography.

  • Recrystallization: This is often the most efficient method for obtaining highly pure crystalline material if a suitable solvent system can be identified.

  • Column Chromatography: This is a more versatile technique that can separate compounds with very similar properties.

The choice between these two will depend on the nature and quantity of the remaining impurities.

Question 2: I'm struggling to find a suitable solvent system for the recrystallization of this compound. What do you recommend?

Answer:

Finding the ideal recrystallization solvent requires a balance of solubility: the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. Given the polar nature of the indazole ring and the primary amine, a moderately polar solvent or a mixed solvent system is often successful.

Recommended Solvents to Screen:

Solvent/SystemRationale
Isopropanol (IPA)Often a good starting point for compounds with both hydrogen bond donors and acceptors.
Acetonitrile (ACN)Can be effective, sometimes in combination with a co-solvent.
Ethyl Acetate/HeptaneA common mixed solvent system. Dissolve in a minimum of hot ethyl acetate and add heptane dropwise until turbidity persists.
TolueneCan be effective for removing less polar impurities.
WaterWhile soluble in hot water, its high polarity might make it too good of a solvent at room temperature for efficient recovery.[2] However, it can be used in mixed solvent systems.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude material (20-50 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a single solvent to each tube.

  • Observe solubility at room temperature. If insoluble, heat the mixture gently.

  • If the compound dissolves upon heating, allow it to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will yield a good crop of crystals upon cooling.

A patent for separating substituted indazole isomers suggests that a mixed solvent system of acetonitrile and water can be effective for recrystallization.[3]

Question 3: During column chromatography, my product is streaking or co-eluting with a closely related impurity. How can I improve the separation?

Answer:

Streaking and co-elution are common challenges in the chromatography of polar amines. This is often due to strong interactions with the silica gel. Here’s a troubleshooting workflow:

Workflow for Optimizing Column Chromatography

G start Problem: Poor Separation on Silica Gel mod_mobile Modify Mobile Phase start->mod_mobile First Approach mod_stationary Modify Stationary Phase start->mod_stationary If Mobile Phase Modification Fails pre_treat Pre-treat Sample start->pre_treat For Tailing Issues add_base Add a Basic Modifier (e.g., 0.1-1% Triethylamine or Ammonia in Methanol) mod_mobile->add_base Neutralize Acidic Sites inc_polarity Use a More Polar Co-solvent (e.g., Methanol in DCM) mod_mobile->inc_polarity Increase Eluting Power alumina Less Acidic Alternative to Silica mod_stationary->alumina Use Basic Alumina reverse_phase For Highly Polar Compounds mod_stationary->reverse_phase Use Reverse-Phase Silica (C18) salt_formation Protect the Amine (e.g., as a Boc-carbamate) pre_treat->salt_formation Convert to a Less Polar Derivative

Caption: Decision workflow for troubleshooting column chromatography.

Detailed Explanation:

  • Add a Basic Modifier: The amine group can interact with acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a base like triethylamine (TEA) or a solution of ammonia in methanol to your mobile phase will neutralize these sites and lead to sharper peaks.

  • Increase Mobile Phase Polarity: this compound is quite polar. A typical mobile phase would be a gradient of methanol in dichloromethane (DCM). If your compound is not moving, you will need to increase the percentage of methanol.

  • Switch to Alumina: Basic alumina is a good alternative to silica gel for the purification of basic compounds.

  • Consider Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., using a C18 column with a mobile phase of water and acetonitrile or methanol) can provide excellent separation.[4]

  • Protect the Amine: In cases of persistent difficulty, you can temporarily protect the primary amine (e.g., as a Boc-carbamate). The protected compound will be less polar and behave more predictably on silica gel. The protecting group can then be removed in a subsequent step.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound?

A1: Common impurities often arise from the starting materials and side reactions during the synthesis. These can include:

  • Unreacted starting materials: Such as the corresponding alcohol or nitrile precursor.

  • Over-alkylation or N-alkylation products: If alkylating agents are used in the synthesis.[5]

  • Positional isomers: Depending on the synthetic route, you may have isomers where the methanamine group is at a different position on the indazole ring.

  • Byproducts from ring formation: Classical indazole syntheses can sometimes yield isomeric byproducts.[4]

Q2: What is the stability of this compound? How should I store it?

A2: Like many primary amines, this compound can be susceptible to oxidation and degradation over time, especially when exposed to air and light. For long-term storage, it is recommended to store the compound as a hydrochloride salt, which is generally more stable.[5] If you have the free base, store it under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerated or frozen) and protected from light.

Q3: Can I use NMR spectroscopy to assess the purity of my this compound?

A3: Yes, ¹H NMR is an excellent tool for assessing purity. You should look for:

  • Characteristic peaks: The protons on the indazole ring and the aminomethyl group will have distinct chemical shifts.

  • Absence of impurity peaks: Compare your spectrum to a reference spectrum if available. Pay close attention to the baseline and look for small, unidentifiable peaks.

  • Integration: The integration of the peaks should correspond to the number of protons in the molecule.

For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the industry standard.[4]

III. Standard Purification Protocol: Column Chromatography

This protocol provides a general guideline for the purification of this compound by silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, solvent tank, and UV lamp

Procedure:

  • Prepare the Column:

    • Prepare a slurry of silica gel in the starting mobile phase (e.g., 100% DCM).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column by running 2-3 column volumes of the starting mobile phase through it.

  • Prepare the Sample:

    • Dissolve your crude material in a minimal amount of DCM or the starting mobile phase.

    • If the material is not fully soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a solvent like methanol, add a small amount of silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder.

  • Load the Sample:

    • Carefully add the sample solution or the silica-adsorbed sample to the top of the packed column.

  • Elute the Column:

    • Begin elution with a low polarity mobile phase (e.g., 1% MeOH in DCM + 0.1% TEA).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 2%, 5%, and then 10% MeOH in DCM, all containing 0.1% TEA).

    • The addition of TEA is crucial to prevent streaking of the amine on the column.

  • Monitor the Elution:

    • Collect fractions and monitor the separation using TLC.

    • Visualize the spots on the TLC plate under a UV lamp.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visual Representation of the Chromatography Workflow:

Caption: Step-by-step workflow for column chromatography purification.

IV. References

  • Benchchem. (1H-Indazol-4-YL)methanol | 709608-85-5. Available from: --INVALID-LINK--

  • ChemScene. (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride | 1334405-46-7. Available from: --INVALID-LINK--

  • ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V). Available from: --INVALID-LINK--

  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers. Available from: --INVALID-LINK--

  • ChemicalBook. Indazole | 271-44-3. Available from: --INVALID-LINK--

References

Technical Support Center: Optimizing Derivatization of (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of (1H-Indazol-4-YL)methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. As a bifunctional molecule containing both a primary amine and a reactive indazole ring system, this compound presents unique opportunities and challenges. This document provides in-depth, field-proven insights to help you navigate common experimental hurdles and optimize your reaction conditions for maximum yield and purity.

Section 1: General Considerations & Proactive Strategy

Before troubleshooting specific reactions, it's crucial to understand the inherent chemical nature of the starting material. This compound possesses two primary sites of nucleophilicity: the exocyclic primary amine (-CH₂NH₂) and the endocyclic nitrogen atoms of the indazole ring (N1 and N2).

  • Primary Amine Reactivity: The aminomethyl group is a potent nucleophile and the intended site for most derivatizations like amide or sulfonamide formation. Its reactivity is generally high but can be influenced by solvent choice and steric factors from the incoming electrophile.

  • Indazole Ring Nucleophilicity: The indazole ring exists in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being generally more stable.[1] The N1 and N2 positions are also nucleophilic and can compete with the primary amine for electrophiles, especially under basic conditions or with highly reactive reagents (e.g., acid chlorides, alkyl halides). This can lead to a mixture of undesired N-substituted byproducts.

To Protect or Not to Protect? The Indazole Nitrogen Dilemma

A frequent question is whether to protect the indazole nitrogen before proceeding with the derivatization of the primary amine. The answer depends on the reaction conditions and the electrophile's reactivity.

When to Consider Protection:

  • Harsh Reaction Conditions: When using highly reactive electrophiles (e.g., acid chlorides without a mild base, or isocyanates) or when heating is required for extended periods.

  • Strong Bases: The use of strong bases like NaH can deprotonate the indazole NH, significantly increasing its nucleophilicity and promoting side reactions.

  • Persistent Side-Product Formation: If you consistently observe byproducts corresponding to acylation or alkylation on the indazole ring.

Common Protecting Group Strategies: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and can be applied to the indazole nitrogen.[2] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is also effective for regioselective protection at the N-2 position, which can be useful for directing other reactions if needed.[3][4]

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Advantages
Boc (Boc)₂O, TEA or DMAP, THF/DCMTFA/DCM or 4M HCl in DioxaneRobust, common, and offers straightforward removal.
SEM SEM-Cl, NaH, THFTBAF in THF or aq. HCl in EtOHCan direct lithiation at the C-3 position if further functionalization is desired.[4]

Section 2: Troubleshooting Guide for Common Derivatizations

This section is structured in a problem-and-answer format to directly address issues you may encounter.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling between this compound and a carboxylic acid using a standard coupling agent, but I am seeing very low conversion to my desired product. What is going wrong?

Answer: This is a common issue that can stem from several root causes. Let's diagnose it systematically.

Below is a decision-tree diagram to guide your troubleshooting process.

G start Low Yield in Amide Coupling q1 Step 1: Verify Reagent Quality Are coupling agents (e.g., HATU, EDC) and base fresh? start->q1 sol1 Solution: Use fresh, high-purity reagents. Store moisture-sensitive reagents under inert gas. q1->sol1 No q2 Step 2: Assess Carboxylic Acid Activation Is the active ester forming effectively? q1->q2 Yes sol1->q2 sol2 Solution: Switch to a more powerful coupling agent. (See Table 2) q2->sol2 No q3 Step 3: Evaluate Reaction Conditions Are conditions optimal for the chosen reagents? q2->q3 Yes sol2->q3 sol3 Solution: Increase reaction temperature (e.g., to 40-60 °C). Increase reaction time. Change solvent (e.g., from DCM to DMF). q3->sol3 No q4 Step 4: Check for Side Reactions Is there evidence of indazole N-acylation? q3->q4 Yes sol3->q4 sol4 Solution: Protect the indazole nitrogen (e.g., with Boc). Use milder conditions and avoid excess base. q4->sol4 Yes end Optimized Reaction q4->end No sol4->end

Caption: Troubleshooting Decision Tree for Low Amide Coupling Yield.

In-depth Explanation:

  • Reagent Integrity is Paramount: Amide coupling reagents, particularly carbodiimides like EDC and aminium/uronium salts like HATU, are moisture-sensitive. Their degradation leads to inefficient activation of the carboxylic acid, which is the rate-limiting step.

    • Action: Always use freshly opened bottles or reagents stored properly in a desiccator. If in doubt, test the reagents on a simpler amine to confirm their activity.

  • Choosing the Right Coupling Agent: Not all coupling agents are created equal. For potentially challenging couplings, a more potent activating agent can make a significant difference.[5]

    • Action: If you are using a carbodiimide like DCC or EDC with an additive (HOBt, Oxyma) and seeing poor results, consider switching to a phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) based reagent. These reagents often lead to faster reactions and higher yields, albeit at a higher cost.[5]

    Table 2: Comparison of Common Amide Coupling Reagents

    Reagent Class Examples Base Required Byproducts Strengths Weaknesses
    Carbodiimide EDC, DCC, DIC Typically None (but base is added for amine salt) Water-soluble urea (EDC), Insoluble urea (DCC) Cost-effective, widely used. Slower, risk of racemization, DCC byproduct can be difficult to remove.
    Aminium/Uronium HATU, HBTU Non-nucleophilic base (DIPEA, 2,4,6-collidine) Tetramethylurea High efficiency, fast reactions, low racemization. More expensive, byproducts can complicate purification.

    | Phosphonium | PyBOP, PyAOP | Non-nucleophilic base (DIPEA) | Hexamethylphosphoramide (HMPA)-related | High efficiency, good for sterically hindered amines. | Byproducts can be toxic. |

  • Optimizing Reaction Parameters:

    • Solvent: Dichloromethane (DCM) is a common choice, but for less soluble substrates or sluggish reactions, a more polar, higher-boiling solvent like N,N-Dimethylformamide (DMF) can be beneficial.

    • Temperature: While many couplings are run at room temperature, gently heating the reaction to 40-60 °C can overcome the activation energy barrier for sterically hindered or electronically deactivated substrates.[6]

    • Base: A non-nucleophilic amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is essential to neutralize the acid formed during the reaction and to free the primary amine if it is used as a salt (e.g., hydrochloride). Use 2-3 equivalents.

Issue 2: Complex Product Mixture in Sulfonamide Synthesis

Question: I reacted this compound with a sulfonyl chloride and pyridine, but my LC-MS shows multiple products, including a di-sulfonated species. How can I improve selectivity?

Answer: This issue points directly to the competing nucleophilicity of the indazole nitrogen. The primary amine reacts to form the desired sulfonamide, but the indazole nitrogen can also be sulfonated. Furthermore, the initially formed sulfonamide NH is acidic and can be deprotonated, leading to a second sulfonylation.

Solutions:

  • Control Stoichiometry: Carefully add just over 1.0 equivalent (e.g., 1.05-1.1 eq.) of the sulfonyl chloride slowly to a solution of the amine. This minimizes the amount of excess electrophile available to react at other sites.

  • Optimize Base and Temperature:

    • Pyridine often acts as both a base and a catalyst. However, using a bulkier, non-nucleophilic base like DIPEA might reduce side reactions.

    • Run the reaction at 0 °C to room temperature. Avoid heating, as it will likely promote over-reaction.

  • Protect the Indazole: This is the most robust solution for achieving clean, selective sulfonylation at the primary amine. Protect the indazole with a Boc group first. The Boc group is stable to the sulfonylation conditions and can be easily removed afterward if desired.

Experimental Protocol: General Procedure for HATU-Mediated Amide Coupling

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Workup & Purification a Dissolve Carboxylic Acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. b Stir at RT for 15-30 min. a->b c Add this compound (1.2 eq) to the activated mixture. b->c d Stir at RT for 2-16 hours. Monitor by TLC or LC-MS. c->d e Quench with water. Extract with EtOAc or DCM. d->e f Wash organic layer with brine, dry over Na₂SO₄, and concentrate. e->f g Purify by column chromatography. f->g

Caption: Standard Workflow for a HATU-mediated Amide Coupling Reaction.

Detailed Steps:

  • To a dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq.) and stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Add a solution of this compound (1.1-1.2 eq.) in a small amount of DMF.

  • Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired amide.

Section 3: Frequently Asked Questions (FAQs)

Q1: My final derivatized product is very polar and difficult to extract from the aqueous workup. What are my options?

A1: This is common for indazole derivatives, which contain multiple nitrogen atoms capable of hydrogen bonding.

  • Alternative Extraction Solvents: Try extractions with a more polar solvent system like a 9:1 mixture of DCM/Isopropanol.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction. This decreases the polarity of the aqueous phase and can drive your compound into the organic layer.

  • Reverse-Phase Purification: If extraction fails, consider directly loading the concentrated crude material (or an aqueous solution of it) onto a C18 reverse-phase column for purification.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetone/Water) can be an effective purification method.[7]

Q2: I am performing a reductive amination with an aldehyde, but the reaction is slow and incomplete. Should I change my reducing agent?

A2: Slow imine formation is often the problem, not the reduction itself.

  • pH is Critical: The initial condensation of the amine and aldehyde to form the iminium ion is typically fastest under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid (0.5-1.0 eq) can catalyze this step.

  • Choice of Reductant: Sodium triacetoxyborohydride (STAB) is generally the preferred reagent for reductive aminations as it is mild, tolerant of slightly acidic conditions, and selective for imines over aldehydes.[8] If using the harsher sodium cyanoborohydride (NaBH₃CN), ensure the pH remains controlled to avoid the release of toxic HCN gas.[8]

  • Dehydrating Agent: Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can drive the equilibrium towards iminium ion formation by removing the water byproduct.

Q3: How can I confirm if an unwanted side reaction has occurred on the indazole nitrogen?

A3: Spectroscopic analysis is key.

  • ¹H NMR: Look for the disappearance of the broad indazole N-H proton signal, which typically appears far downfield (>10 ppm). Also, look for the appearance of new aromatic signals or shifts in the existing indazole protons, which can indicate N1 vs. N2 substitution. NOE experiments can often definitively distinguish between N1 and N2 isomers.[4]

  • Mass Spectrometry: An increase in mass corresponding to the addition of your electrophile (e.g., an acyl or sulfonyl group) to the parent amine product would suggest a double derivatization.

References

  • Method for separating and purifying substituted indazole isomers.
  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 2006. [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications, 2006. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024. [Link]

  • Method for preparing 1H-indazole derivative.
  • Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers, 2023. [Link]

  • Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 2005. [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 2013. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [Link]

  • Synthesis of 1H-indazole-derived biologically active compounds. ResearchGate, 2021. [Link]

  • Synthesis of 1H-indazole derivatives. ResearchGate, 2024. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 2021. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate, 2015. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate, 2016. [Link]

Sources

Technical Support Center: Synthesis of (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-Indazol-4-YL)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important compound, with a focus on identifying and mitigating the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the most common synthetic routes to this compound, and what is the primary precursor?

The most prevalent and industrially scalable synthesis of this compound involves the reduction of 4-cyano-1H-indazole. This precursor is typically synthesized through various methods, including the cyclization of appropriately substituted phenylhydrazones or via palladium-catalyzed cross-coupling reactions. The choice of reducing agent for the nitrile group is a critical step that significantly influences the purity and yield of the final product.

Question 2: During the reduction of 4-cyano-1H-indazole, I'm observing significant amounts of secondary and tertiary amine impurities. What causes this and how can it be prevented?

The formation of secondary ((R-CH2)2NH) and tertiary ((R-CH2)3N) amines is a classic side reaction in nitrile reductions.[1][2] This occurs when the initially formed primary amine attacks the intermediate imine, which is generated during the reduction process. This subsequent reaction leads to the formation of a secondary imine, which is then further reduced to the secondary amine. This process can repeat to form a tertiary amine.

Causality and Mitigation Strategies:

  • Reaction Mechanism: The lone pair of the primary amine product acts as a nucleophile, attacking the electrophilic carbon of the imine intermediate. This is often favored under conditions that allow for the accumulation of the imine intermediate.

  • Catalyst Choice: The choice of catalyst is paramount for selectivity. While Raney nickel, palladium on carbon (Pd/C), and platinum dioxide are commonly used, they can also promote the formation of secondary and tertiary amines.[2] Cobalt-based catalysts, such as cobalt boride, can offer higher selectivity for the primary amine.

  • Solvent and pH: The reaction environment plays a crucial role. Performing the reduction in the presence of ammonia or ammonium hydroxide can help suppress the formation of these byproducts.[3] The ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from secondary and tertiary amine formation.

  • Steric Hindrance: While not always controllable, substrates with greater steric hindrance around the nitrile group can slow down the rate of the side reactions.

Question 3: I'm using Lithium Aluminum Hydride (LiAlH4) for the reduction and observing incomplete conversion and the formation of an aldehyde byproduct. What's going wrong?

While LiAlH4 is a powerful reducing agent capable of converting nitriles to primary amines, improper reaction conditions can lead to incomplete reaction or the formation of the corresponding aldehyde (4-formyl-1H-indazole).[4]

Troubleshooting Steps:

  • Stoichiometry and Purity of LiAlH4: Ensure that a sufficient excess of fresh, high-quality LiAlH4 is used. LiAlH4 is highly reactive and can be deactivated by moisture.

  • Reaction Temperature: The initial addition of the nitrile to the LiAlH4 slurry should typically be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then often allowed to warm to room temperature or gently heated to ensure complete conversion.

  • Workup Procedure: The formation of the aldehyde can occur during the aqueous workup if the intermediate imine is hydrolyzed before it is fully reduced. A careful and controlled workup is essential. The mechanism involves the initial reduction to an imine, which, upon hydrolysis, yields the aldehyde.[2]

  • Alternative Reducing Agents: If issues persist, consider alternative hydride reagents like borane-tetrahydrofuran complex (BH3-THF) or borane-dimethyl sulfide complex (BH3-SMe2), which can offer different selectivity profiles.[3][5]

Question 4: My final product is contaminated with a compound that appears to be the starting material, 4-cyano-1H-indazole. What are the likely causes of incomplete reaction during catalytic hydrogenation?

Incomplete conversion during catalytic hydrogenation is a common issue that can stem from several factors related to the catalyst, reaction conditions, and substrate purity.[6]

Troubleshooting Guide for Incomplete Hydrogenation:

  • Catalyst Activity:

    • Poisoning: The catalyst's active sites can be blocked by impurities such as sulfur or certain nitrogen-containing compounds.[6] Ensure high purity of the starting material, solvents, and hydrogen gas.

    • Deactivation: The catalyst may have lost activity due to improper storage or handling. Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[6][7] It is often best to use a fresh batch of catalyst.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient. Using a high-pressure hydrogenation apparatus (e.g., a Parr shaker) can significantly improve the reaction rate and completeness.[6][7]

    • Poor Agitation: Inefficient stirring leads to poor mass transfer between the solid catalyst, liquid substrate/solvent, and gaseous hydrogen, slowing down the reaction.[6]

    • Incorrect Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating. However, excessive heat can lead to side reactions or catalyst deactivation.[6]

  • Substrate and Solvent:

    • Poor Solubility: The substrate must be fully dissolved in the chosen solvent for the reaction to proceed efficiently. Common solvents include ethanol, methanol, and ethyl acetate.[7]

Question 5: Are there any side products that can arise from the synthesis of the 4-cyano-1H-indazole precursor itself?

Yes, the synthesis of the indazole ring system can present its own set of challenges, leading to isomeric impurities or byproducts. The specific side products will depend on the synthetic route employed. For instance, in syntheses involving cyclization reactions, regioisomeric indazoles can sometimes be formed. It is crucial to purify the 4-cyano-1H-indazole precursor thoroughly before proceeding with the reduction step to avoid carrying over impurities into the final product.

Summary of Common Side Products

Side ProductStructureFormation ConditionsMitigation Strategy
Secondary Amine((1H-Indazol-4-yl)methyl)₂NHCatalytic hydrogenation, accumulation of imine intermediateAdd ammonia/ammonium hydroxide, choose a selective catalyst (e.g., cobalt-based), optimize reaction conditions.[2][3]
Tertiary Amine((1H-Indazol-4-yl)methyl)₃NProlonged reaction times or aggressive conditions during catalytic hydrogenationShorter reaction times, milder conditions, use of ammonia.[1][2]
4-Formyl-1H-indazole1H-Indazole-4-carbaldehydeIncomplete reduction with hydride reagents (e.g., LiAlH₄) followed by hydrolysis of the imine intermediateUse sufficient excess of fresh reducing agent, control reaction temperature, careful workup.[2][4]
Unreacted 4-cyano-1H-indazole1H-Indazole-4-carbonitrileIncomplete reduction due to catalyst deactivation, insufficient hydrogen pressure, or poor solubilityUse fresh, active catalyst, increase hydrogen pressure, ensure adequate stirring and solubility.[6][7]

Experimental Protocol: Optimized Reduction of 4-cyano-1H-indazole

This protocol is designed to minimize the formation of secondary and tertiary amine byproducts during the catalytic hydrogenation of 4-cyano-1H-indazole.

Materials:

  • 4-cyano-1H-indazole

  • Anhydrous Ethanol

  • Ammonium Hydroxide (28-30% solution)

  • Raney Nickel (slurry in water)

  • Hydrogen gas

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, add 4-cyano-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material, followed by ammonium hydroxide (approximately 10-20% of the solvent volume).

  • Catalyst Addition: Carefully add Raney Nickel (5-10 wt% of the substrate) to the reaction mixture under a stream of inert gas (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Visualizing the Synthetic Pathway and Side Reactions

The following diagram illustrates the primary synthetic route to this compound from 4-cyano-1H-indazole and highlights the points where common side products are formed.

Synthesis_Pathway Start 4-cyano-1H-indazole Imine Imine Intermediate Start->Imine Reduction (e.g., H₂, Catalyst or LiAlH₄) Product This compound (Primary Amine) Imine->Product Further Reduction Secondary_Imine Secondary Imine Imine->Secondary_Imine + Primary Amine Aldehyde 4-Formyl-1H-indazole Side Product Imine->Aldehyde Hydrolysis (Workup) Secondary_Amine Secondary Amine Side Product Secondary_Imine->Secondary_Amine Reduction Tertiary_Amine Tertiary Amine Side Product Secondary_Amine->Tertiary_Amine + Imine Intermediate, then Reduction

Caption: Synthetic pathway and formation of side products.

References

  • Wikipedia. (2023). Nitrile reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

Sources

Technical Support Center: Crystallization of (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (1H-Indazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical techniques to overcome common challenges encountered during the crystallization of this important heterocyclic amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common challenge in the crystallization of organic amines.[1] It occurs when the solute separates from a supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high degree of supersaturation, rapid cooling, or the presence of impurities that inhibit nucleation.

Causality and Strategic Solutions:

  • Reduce Supersaturation: A solution that is too concentrated will favor the formation of an amorphous oil over an ordered crystal lattice.

    • Action: After dissolving your compound at an elevated temperature, add a small amount of additional solvent (5-10% v/v) to slightly reduce the concentration before cooling.[1]

  • Control Cooling Rate: Rapid cooling does not allow sufficient time for molecules to orient themselves into a crystal lattice, leading to the formation of a disordered oil.

    • Action: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process further. Once at room temperature, proceed with gradual cooling in a refrigerator or ice bath.[1]

  • Introduce a Nucleation Site with Seeding: The presence of a seed crystal provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation.

    • Action: If you have a small amount of solid material, add a single, well-formed crystal (a "seed crystal") to the slightly supersaturated solution as it cools.[1] If no seed crystal is available, try scratching the inside of the flask with a glass rod to create micro-scratches that can serve as nucleation sites.

  • Solvent System Modification: The choice of solvent is critical. A solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures is ideal.

    • Action: Consider using a co-solvent system. For instance, dissolve the compound in a good solvent (e.g., methanol or ethanol) and then slowly add an anti-solvent (e.g., water, hexane, or diethyl ether) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.

Q2: I'm getting very fine needles or a powder, but I need larger, more defined crystals. How can I control the crystal habit?

A2: Crystal habit (the external shape of a crystal) is influenced by factors such as the solvent, cooling rate, and the presence of impurities. Fine needles or powders are often the result of rapid nucleation and growth.

Causality and Strategic Solutions:

  • Slower Crystallization: Slower crystal growth allows for the formation of larger, more well-defined crystals.

    • Action: Employ a very slow cooling rate. Consider vapor diffusion by dissolving your compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent will gradually induce crystallization.

  • Solvent Choice: The solvent can influence which crystal faces grow faster.

    • Action: Experiment with different solvents or solvent mixtures. Aromatic solvents like toluene or xylenes might promote different crystal habits compared to alcoholic or ethereal solvents due to pi-stacking interactions with the indazole ring.

  • Impurity Effects: Impurities can adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal shape.[2][3]

    • Action: Ensure your starting material is of high purity. If you suspect impurities, consider an additional purification step such as column chromatography or a preliminary recrystallization before the final, slow crystallization.

Q3: The yield of my crystallized this compound is consistently low. What are the likely causes and how can I improve it?

A3: Low yield can be attributed to several factors including incomplete precipitation, losses during transfer, or the formation of soluble complexes.

Causality and Strategic Solutions:

  • Sub-optimal Solvent System: The compound may still have significant solubility in the mother liquor even at low temperatures.

    • Action: Your solvent screening should aim for a system with a steep solubility curve. If using a co-solvent system, carefully optimize the ratio of the solvent and anti-solvent to maximize precipitation.

  • Incomplete Precipitation: Insufficient cooling time or temperature can leave a significant amount of product in the solution.

    • Action: Ensure the crystallization mixture is allowed to stand at the final low temperature for a sufficient period (e.g., several hours to overnight) to allow for maximum precipitation.

  • Formation of Soluble Salts: Amines can react with acidic impurities or even atmospheric carbon dioxide to form salts, which may have different solubility profiles.

    • Action: Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric components. Ensure all solvents are free from acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: The choice of solvent is critical and often requires empirical screening. Given the structure of this compound, which contains a polar aminomethyl group and a moderately polar indazole ring system, a range of solvents should be considered. The indazole core provides some lipophilic character, while the aminomethyl group allows for hydrogen bonding.[4]

Solvent Selection Strategy:

  • Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol are good starting points as they can engage in hydrogen bonding with the amine and the indazole nitrogens.

  • Polar Aprotic Solvents: Acetonitrile, ethyl acetate, and acetone can also be effective.

  • Non-polar Solvents: Heptane, hexane, and toluene are likely to be poor solvents on their own but can be excellent anti-solvents when used in combination with a more polar solvent.

  • Co-solvent Systems: Mixtures such as ethanol/water, methanol/diethyl ether, or ethyl acetate/heptane often provide the necessary solubility gradient for successful crystallization.

Expected Solubility Profile of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh to ModerateThe aminomethyl and indazole groups can form strong hydrogen bonds with protic solvents.
Polar Aprotic Acetonitrile, Ethyl AcetateModerateDipole-dipole interactions with the polar functional groups will facilitate dissolution.
Non-polar Toluene, Heptane, HexaneLowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents. These are good candidates for anti-solvents.
Q2: Should I be concerned about polymorphism with this compound?

A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physicochemical properties. While there is no specific literature detailing the polymorphism of this compound, the parent 1H-indazole is known to form complex supramolecular structures.[5] It is plausible that this compound could also exhibit polymorphism.

Key Considerations:

  • Screening: It is prudent to perform a polymorph screen by crystallizing the compound under a variety of conditions (different solvents, cooling rates, and temperatures).

  • Characterization: Characterize the resulting solids using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different crystalline forms.

Q3: How can I form a hydrochloride salt of this compound for crystallization?

A3: Converting the freebase to a salt, such as the hydrochloride salt, is a common strategy to improve crystallinity and aqueous solubility. The protonated amine group can form strong hydrogen bonds, often leading to a more robust crystal lattice.[6]

Protocol for Hydrochloride Salt Formation and Crystallization:

  • Dissolve the this compound freebase in a suitable solvent (e.g., isopropanol or ethanol).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. A stoichiometric amount or a slight excess of HCl is typically used.

  • The hydrochloride salt may precipitate directly. If not, the solution can be heated to ensure complete dissolution and then cooled slowly to induce crystallization.

  • Alternatively, an anti-solvent can be added to the solution of the salt to promote precipitation.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place a small amount (10-20 mg) of this compound into several vials.

  • Add a small volume (0.2 mL) of a test solvent to each vial at room temperature. Observe for solubility.

  • If the compound is insoluble, heat the vial gently and observe for dissolution. If it dissolves, it is a potential crystallization solvent.

  • Allow the vials that showed complete dissolution upon heating to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • For compounds that are highly soluble at room temperature, consider these as the "good solvent" in a co-solvent system and add an anti-solvent dropwise until turbidity is observed.

Protocol 2: Seeding Technique to Induce Crystallization
  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

  • Allow the solution to cool slowly.

  • Once the solution is slightly below the saturation temperature (you can determine this by observing the temperature at which the last crystals dissolve upon heating), add a single, well-formed seed crystal.

  • Cover the flask and allow it to continue cooling slowly and undisturbed. Crystal growth should initiate from the seed crystal.

Visualizing Crystallization Troubleshooting

The following diagram illustrates a decision-making workflow for troubleshooting common crystallization issues with this compound.

G start Start Crystallization Experiment outcome Observe Outcome start->outcome success Well-formed Crystals outcome->success Success oil Compound Oils Out outcome->oil Failure no_xtal No Crystals Form outcome->no_xtal Failure poor_xtal Poor Crystal Quality (Fine Needles/Powder) outcome->poor_xtal Failure ts_oil1 Reduce Supersaturation (Add more solvent) oil->ts_oil1 ts_no_xtal1 Increase Concentration no_xtal->ts_no_xtal1 ts_poor_xtal1 Recrystallize with Slower Cooling poor_xtal->ts_poor_xtal1 ts_oil2 Slow Cooling Rate ts_oil1->ts_oil2 ts_oil3 Use Seed Crystal ts_oil2->ts_oil3 ts_oil3->start Retry ts_no_xtal2 Add Anti-solvent ts_no_xtal1->ts_no_xtal2 ts_no_xtal3 Scratch Flask Wall ts_no_xtal2->ts_no_xtal3 ts_no_xtal3->start Retry ts_poor_xtal2 Change Solvent System ts_poor_xtal1->ts_poor_xtal2 ts_poor_xtal3 Purify Compound Further ts_poor_xtal2->ts_poor_xtal3 ts_poor_xtal3->start Retry

References

enhancing the solubility of (1H-Indazol-4-YL)methanamine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1H-Indazol-4-YL)methanamine Solubility

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when preparing this compound for biological assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic compound featuring an indazole core, which is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.[1][2][3] Its structure consists of a fused benzene and pyrazole ring system with a methanamine (-CH2NH2) substituent. While this amine group can enhance aqueous solubility, especially under acidic conditions, the relatively large, hydrophobic indazole ring system can lead to poor solubility in neutral aqueous buffers commonly used for biological assays.[4][5] Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay data.

Q2: What is the first step I should take to dissolve this compound?

The standard industry practice is to first attempt to create a high-concentration stock solution in an organic solvent.[6][7][8] Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvation power and miscibility with aqueous media.[9]

  • Initial Recommendation: Prepare a 10 mM or higher stock solution in 100% anhydrous DMSO. Use gentle vortexing or sonication to aid dissolution.

  • Causality: DMSO is a strong aprotic solvent capable of disrupting the crystal lattice energy of the solid compound. Creating a concentrated organic stock allows for minimal volumes to be added to your aqueous assay buffer, thereby reducing the risk of solvent-induced artifacts.[10][11]

Q3: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

This is a common issue known as "compound crashing" or precipitation. It occurs when the compound, which is stable in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The final concentration of your compound in the assay buffer has exceeded its maximum aqueous solubility limit.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance for DMSO is highly cell-line and assay-dependent. However, a widely accepted best practice is to keep the final concentration of DMSO at or below 0.5%, with many sensitive assays requiring ≤0.1%.[9][12] Concentrations above 1% can cause significant cytotoxicity, alter membrane permeability, and interfere with assay signals.[12][13][14][15] It is critical to run a "vehicle control" (assay buffer + equivalent percentage of DMSO) to determine the tolerance of your specific system.

Troubleshooting Guide: Enhancing Aqueous Solubility

If you are encountering precipitation or cannot achieve the desired final concentration in your assay buffer, follow this systematic troubleshooting workflow.

Solubility_Workflow start Start: Solubility Issue (Precipitation in Assay Buffer) step1 Step 1: pH Modification Is the compound's amine group a viable target for protonation? start->step1 decision1 Is solubility achieved without impacting assay? step1->decision1 protocol1 Protocol A: Prepare Acidic Stock Solution step1->protocol1 step2 Step 2: Cosolvent System Can a less polar solvent system maintain solubility upon dilution? decision2 Is solubility achieved at an acceptable cosolvent %? step2->decision2 protocol2 Protocol B: Test Cosolvent Systems step2->protocol2 step3 Step 3: Advanced Formulation Is the use of excipients or specialized delivery systems feasible? end_fail Consult Specialist: Consider structural modification or alternative compounds. step3->end_fail decision1->step2 No end_success Success: Proceed with Assay decision1->end_success Yes decision2->step3 No decision2->end_success Yes

Caption: Decision workflow for troubleshooting solubility issues.

Issue 1: Precipitation from DMSO Stock in Neutral Buffer

Root Cause Analysis: this compound contains a primary amine group (-NH2). Amines are basic and can be protonated to form a positively charged ammonium salt (-NH3+).[4] This salt form is significantly more polar and, therefore, more soluble in aqueous media than the neutral free base.[4][9] The pKa of the conjugate acid of a similar compound, (1-Methyl-1H-indazol-4-yl)methanamine, is predicted to be around 8.86, suggesting that at a physiological pH of ~7.4, a significant portion of the compound will be in its less soluble, neutral form.

Solution 1: pH Modification

By preparing the stock solution or the final assay buffer at a lower pH, you can shift the equilibrium towards the protonated, more soluble form.

  • Prepare Acidic Diluent: Prepare a 10 mM HCl solution in Milli-Q water.

  • Initial Dissolution: Weigh the solid this compound and dissolve it in the 10 mM HCl solution to create a primary stock (e.g., 10 mM). The amine will be protonated to its hydrochloride salt form in situ.

  • Intermediate Dilution (Optional): If needed, perform an intermediate dilution of this acidic stock in a 50:50 mixture of DMSO:10 mM HCl. This maintains solubility while introducing an organic solvent if required for subsequent steps.

  • Final Dilution: Serially dilute the stock into your final assay buffer.

  • Self-Validation Check: After preparing the highest concentration for your assay, let the solution sit for 30-60 minutes and visually inspect for any precipitation or cloudiness. Also, verify that the final pH of your assay well is not significantly altered to a point that would affect your biological system.

Issue 2: pH Modification is Incompatible with the Assay

Root Cause Analysis: Some biological assays, particularly those involving live cells or pH-sensitive enzymes, cannot tolerate a significant drop in pH. In these cases, an alternative strategy is needed that does not rely on altering the protonation state of the compound.

Solution 2: Employing a Cosolvent System

A cosolvent is a water-miscible organic solvent used in small amounts to increase the solubility of a poorly soluble compound.[11][16][17] This works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic indazole core.

CosolventRecommended Starting % (Final Assay)ProsCons & Considerations
DMSO < 0.5%Excellent solubilizing power for many compounds.[9]Can be cytotoxic at >1%.[12][14][15] May interfere with some enzyme assays or bind to target proteins.[13]
Ethanol < 1%Less toxic than DMSO for many cell lines. Volatile.Can cause protein denaturation at higher concentrations.
PEG 400 (Polyethylene Glycol 400)1-5%Generally low toxicity. Good for oral formulations.[18]Can be viscous. May affect cell membranes.
Propylene Glycol 1-5%Common pharmaceutical excipient. Low toxicity.[18]Can be viscous. Potential for mild cellular stress.
  • Prepare High-Concentration Stock: Prepare a 20 mg/mL stock of this compound in 100% DMSO (or an alternative like DMF if necessary).

  • Create Cosolvent-Buffer Mixes: Prepare a series of your final assay buffer containing different percentages of your chosen cosolvent (e.g., Buffer + 1% DMSO, Buffer + 5% PEG 400).

  • Test Dilution: Add the high-concentration stock to the cosolvent-buffer mixes to achieve your desired final compound concentration. For example, to achieve a 100 µM final concentration with 1% DMSO from a 10 mM DMSO stock, you would perform a 1:100 dilution.

  • Self-Validation Check:

    • Visual Inspection: Observe the solutions immediately and after 1-2 hours for any signs of precipitation.

    • Vehicle Control: Critically, you must run parallel experiments with the cosolvent-buffer mixes without your compound to ensure the cosolvent itself does not affect your assay readout (e.g., cell viability, enzyme activity).

ph_solubility pH-Dependent Solubility of an Amine cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 9) low_ph_struct R-CH₂-NH₃⁺ (Protonated, Cationic Form) low_ph_prop High Polarity Good Aqueous Solubility equilibrium pKa ≈ 8.9 low_ph_struct->equilibrium + H⁺ high_ph_struct R-CH₂-NH₂ (Neutral, Free Base Form) high_ph_prop Low Polarity Poor Aqueous Solubility equilibrium->high_ph_struct - H⁺

Caption: Ionization equilibrium of this compound.

References

  • Effects of DMSO on Cell Assays. (2017). Quora. [Link]

  • DMSO in cell based assays. (2025). Scientist Solutions. [Link]

  • Why are amines soluble in nature? (2025). askIITians. [Link]

  • The cytotoxicity of DMSO. (n.d.). KEYENCE. [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2018). National Institutes of Health (NIH). [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). PubMed. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2021). National Institutes of Health (NIH). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). National Institutes of Health (NIH). [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • How does branching increase the solubility in amines? (2018). Quora. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). National Institutes of Health (NIH). [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). PFormulate. [Link]

  • (1H-indazol-4-yl)methanol. (n.d.). PubChem. [Link]

  • 1H-Indol-3-Ylmethanamine. (n.d.). PubChem. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • 1H-Indazol-4-amine, 1-methyl-. (n.d.). PubChem. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2011). National Institutes of Health (NIH). [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Cosolvent system: Significance and symbolism. (2025). Wisdom Library. [Link]

  • Preparing Solutions. (2022). Chemistry LibreTexts. [Link]

  • (1-methyl-1H-imidazol-4-yl)methanamine. (n.d.). PubChem. [Link]

  • Solution-making strategies & practical advice. (2021). YouTube. [Link]

  • CosolvKit: a versatile tool for cosolvent MD preparation and analysis. (2024). ChemRxiv. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2018). ResearchGate. [Link]

  • Improving solubility via structural modification. (2017). ResearchGate. [Link]

  • Amines: Organic Bases, Boiling Point and Solubility in Water. (2021). YouTube. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2022). MDPI. [Link]

  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2018). ResearchGate. [Link]

  • 1H-Indazole. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Stability of (1H-Indazol-4-YL)methanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-Indazol-4-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation. Our goal is to equip you with the knowledge to ensure the integrity of your results through proper handling and experimental design.

Introduction to this compound Stability

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds, such as potent and selective inhibitors of various kinases.[1][2] The indazole core, a bicyclic aromatic heterocycle, is known for its susceptibility to certain degradation pathways, which can be influenced by the nature and position of its substituents.[3] The primary amine functional group in this compound introduces additional reactivity, making a thorough understanding of its stability in solution paramount for reliable experimental outcomes.

This guide will delve into the potential stability issues of this compound, focusing on the impact of common laboratory and physiological conditions. We will explore the causality behind these issues and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[4] The indazole ring and the primary amine are both susceptible to chemical modifications under certain conditions.

Q2: How does pH impact the stability of this compound?

The pH of a solution can significantly alter the stability of this compound. Both acidic and basic conditions can catalyze hydrolysis of the compound.[4][5] The ionization state of the molecule changes with pH, which can lead to different degradation pathways.[5] It is crucial to maintain a controlled pH environment, ideally buffered, to ensure consistent stability during your experiments.

Q3: Is this compound sensitive to light?

Yes, indazole derivatives can be susceptible to photodegradation.[4] Exposure to UV or even ambient light can induce photochemical reactions. A common pathway is the phototransposition of indazoles into benzimidazoles.[4] To mitigate this, it is recommended to work with solutions in amber vials or under low-light conditions.

Q4: What are the potential consequences of oxidative degradation?

The indazole ring system can be susceptible to oxidation.[4] The presence of oxidizing agents, or even dissolved oxygen in the solvent, can lead to the formation of undesired byproducts. This can result in a loss of potency and the introduction of impurities that may interfere with your assay.

Q5: What are the recommended storage conditions for solutions of this compound?

For optimal stability, solutions of this compound should be stored in tightly sealed containers, protected from light, and kept at a cool temperature, such as 2-8 °C.[6][7] For long-term storage, freezing the solution may be an option, but it is essential to perform freeze-thaw stability studies to ensure the compound remains stable under these conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues you may encounter with this compound in solution.

Common Stability Issues and Solutions
Observed Problem Potential Cause(s) Recommended Action(s)
Loss of compound concentration over time in solution. Hydrolysis (acidic or basic conditions).Buffer the solution to a stable pH range (typically near neutral, but requires empirical determination). Store at reduced temperatures.
Oxidative degradation.Degas solvents prior to use. Consider adding an antioxidant if compatible with the experimental system. Store under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation.Protect the solution from light by using amber vials or covering the container with aluminum foil. Minimize exposure to ambient light during handling.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Perform a forced degradation study (see protocol below) to identify potential degradants and their retention times.
Isomerization (e.g., phototransposition to a benzimidazole).[4]Analyze the sample by LC-MS/MS and compare the mass spectrum of the new peak to the parent compound. Protect from light.
Inconsistent results between experimental replicates. Inconsistent sample handling and storage.Standardize all procedures for solution preparation, handling, and storage. Ensure all samples are treated identically.
Instability in the assay medium.Evaluate the stability of the compound directly in the final assay buffer and under the exact experimental conditions (time, temperature).
Experimental Workflow: Troubleshooting Stability

To systematically investigate and resolve stability issues, the following workflow is recommended.

Stability_Troubleshooting_Workflow start Inconsistent Results or Loss of Compound check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Assess Solution Parameters (pH, Solvent, Buffer) start->check_solution forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_solution->forced_degradation analyze_degradants Analyze for Degradation Products (HPLC, LC-MS) forced_degradation->analyze_degradants identify_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, Photolysis) analyze_degradants->identify_pathway optimize_conditions Optimize Experimental Conditions identify_pathway->optimize_conditions validate_method Validate Analytical Method optimize_conditions->validate_method stable_protocol Implement Stabilized Protocol validate_method->stable_protocol

Caption: A logical workflow for troubleshooting stability issues of this compound.

Protocols for Stability Assessment

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool for identifying potential degradation products and understanding the intrinsic stability of a molecule.[8] This information is critical for developing stability-indicating analytical methods.[9]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or UPLC system with a UV or PDA detector and/or a mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature and protect from light for a defined period.

    • Thermal Degradation: Place a solid sample and a solution sample in a temperature-controlled oven (e.g., 80 °C) for a defined period.

    • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all samples, including a non-degraded control, by a suitable analytical method (e.g., RP-HPLC).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation for the parent compound.

Data Interpretation

The results of the forced degradation study will provide a "degradation map" for this compound, indicating its susceptibility to different stressors. This information is invaluable for:

  • Developing a stability-indicating analytical method capable of separating the parent compound from its degradation products.

  • Establishing appropriate handling and storage conditions.

  • Guiding formulation development to enhance stability.

Conclusion

The stability of this compound in solution is a critical factor that can significantly impact the reliability and reproducibility of experimental results. By understanding the potential degradation pathways—hydrolysis, oxidation, and photolysis—and implementing the appropriate preventative measures, researchers can ensure the integrity of their samples. The troubleshooting guide and forced degradation protocol provided in this technical support center offer a systematic approach to identifying and mitigating stability issues. Adherence to these guidelines will contribute to the generation of high-quality, dependable data in your research and development endeavors.

References

  • Benchchem. (n.d.). Technical Support Center: Indazole Derivatives.
  • ChemicalBook. (2023). 1H-INDAZOL-4-AMINE - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Indazole.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1H-Indazol-7-amine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). (1H-Indazol-7-yl)methanamine, 100 mg.
  • MedCrave online. (2016). Forced Degradation Studies.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • (n.d.). Forced Degradation – A Review.
  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubMed. (n.d.). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.
  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.

Sources

avoiding racemization during the synthesis of chiral (1H-Indazol-4-YL)methanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral (1H-Indazol-4-YL)methanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to help you maintain stereochemical integrity throughout your synthetic routes.

Introduction

Chiral this compound derivatives are a class of compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The synthesis of these molecules in an enantiomerically pure form is often a critical requirement, as the desired therapeutic effects are typically associated with a single enantiomer. However, a common and significant challenge encountered during their synthesis is racemization—the conversion of a chiral molecule into an equal mixture of both enantiomers, leading to a loss of optical activity and potentially compromising the efficacy and safety of the final compound.

This guide provides a comprehensive overview of the potential causes of racemization in the synthesis of chiral this compound derivatives and offers practical strategies and detailed protocols to mitigate this issue.

Understanding Racemization in the Synthesis of this compound Derivatives

The primary cause of racemization in the synthesis of chiral this compound and its derivatives is the lability of the proton at the chiral center (the carbon atom bearing the amino group). This is particularly pronounced when this carbon is benzylic or in a similarly activated position, as is the case with the indazolyl group. The presence of either acidic or basic conditions can facilitate the removal of this proton, leading to the formation of a planar, achiral intermediate (an imine or a carbanion stabilized by the aromatic indazole ring). Subsequent non-stereoselective reprotonation of this intermediate results in the formation of a racemic mixture.

Key Factors Influencing Racemization:

  • Base/Acid Strength: Strong bases are particularly effective at deprotonating the chiral center, leading to rapid racemization.[1][2] The choice of base and its stoichiometry are therefore critical. Similarly, acidic conditions can promote racemization through the formation of an imine intermediate.

  • Temperature: Higher reaction temperatures increase the rate of racemization.[3][4][5] Reactions should generally be run at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states involved in the racemization process.[5]

  • Reaction Time: Prolonged reaction times, especially under harsh conditions, increase the likelihood of racemization.

Mechanism of Base-Catalyzed Racemization

racemization_mechanism cluster_racemization Racemization Cycle racemic_mixture Racemic Mixture (R)- and (S)-Amine enantiomer_R (R)-Enantiomer enantiomer_S (S)-Enantiomer planar_intermediate Planar Achiral Intermediate (Imine/Carbanion) enantiomer_R->planar_intermediate + Base - H+ enantiomer_S->planar_intermediate + Base - H+ planar_intermediate->enantiomer_R + H+ planar_intermediate->enantiomer_S + H+

Caption: Base-catalyzed racemization of a chiral amine.

Recommended Synthetic Strategies to Avoid Racemization

The most effective way to obtain enantiomerically pure this compound derivatives is to employ a synthetic strategy that either avoids the formation of a racemic mixture altogether or uses mild conditions for the resolution of a racemate.

Asymmetric Synthesis from Prochiral Precursors

Starting from a prochiral precursor and introducing the chirality in a controlled manner is often the most elegant and efficient approach.

  • Asymmetric Reduction of Imines: The most direct route involves the asymmetric reduction of a pre-formed or in-situ generated imine. This can be achieved using chiral catalysts. Ruthenium-based catalysts, for example, have been shown to be highly effective for the direct reductive amination of ketones.[6]

  • Enantioselective Reduction of Nitriles: Conversion of a 4-cyano-1H-indazole to the corresponding amine via enantioselective reduction is another viable strategy.[7][8] Various reducing agents and catalytic systems can be employed for this transformation.[9][10][11]

  • Biocatalysis: Enzymatic methods, such as those using reductive aminases or transaminases, can offer excellent enantioselectivity under mild reaction conditions.[12][13][14]

Use of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[15] For the synthesis of chiral amines, sulfinamides, such as tert-butanesulfinamide (Ellman's auxiliary), are particularly effective.[16]

chiral_auxiliary_workflow start Prochiral Ketone/Aldehyde step1 Condensation with Chiral Auxiliary (e.g., Ellman's) start->step1 intermediate Chiral Sulfinylimine step1->intermediate step2 Diastereoselective Reduction intermediate->step2 product_aux Product with Auxiliary Attached step2->product_aux step3 Auxiliary Cleavage (Mild Acid) product_aux->step3 final_product Enantiopure Primary Amine step3->final_product

Caption: Workflow for chiral amine synthesis using a chiral auxiliary.

Chiral Resolution of a Racemic Mixture

If starting with a racemic mixture of this compound, chiral resolution can be employed. The classical method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization.[17][18][19]

Comparison of Common Chiral Resolving Agents for Amines:

Chiral Resolving AgentAcid TypeKey AdvantagesConsiderations
L-(+)-Tartaric Acid Dicarboxylic AcidReadily available, inexpensive, widely documented.[17]May require multiple recrystallizations to achieve high enantiomeric excess.
(S)-(-)-Mandelic Acid α-Hydroxy Carboxylic AcidOften provides high enantiomeric excess in a single crystallization.[17]More expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic AcidStrong acid, effective for less basic amines.[17][20]Can be more challenging to remove after resolution.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Enantiomeric Excess (ee) in the Final Product - Racemization during the reaction or workup. - Inefficient chiral catalyst or auxiliary. - Incomplete separation of diastereomers during resolution.- Reduce Temperature: Lower the reaction temperature.[3][4] - Use a Weaker Base: If a base is used, switch to a sterically hindered, non-nucleophilic base with lower basicity (e.g., N-methylmorpholine instead of triethylamine).[1] - Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it is complete. - Optimize Catalyst/Auxiliary: Screen different chiral catalysts or auxiliaries. - Improve Resolution: For diastereomeric salt resolution, try different solvents and recrystallization conditions. Perform multiple recrystallizations if necessary.
Product is Completely Racemic - Use of a strong base or high temperatures for an extended period. - Achiral reaction conditions were inadvertently used.- Re-evaluate the entire synthetic procedure for potential sources of racemization. - Confirm the chirality of all starting materials and reagents. - Run the reaction at a significantly lower temperature as a test.
Inconsistent Results Between Batches - Variations in reagent quality (e.g., moisture content). - Inconsistent reaction temperatures or times.- Use fresh, high-purity reagents. - Ensure precise control over reaction parameters (temperature, time, stirring rate).

Frequently Asked Questions (FAQs)

Q1: At which steps of the synthesis is racemization most likely to occur?

A1: Racemization is most likely to occur during any step that involves the use of strong bases or acids, or high temperatures, especially after the chiral center has been established. This includes deprotection steps, salt formations, and extractions if not performed under carefully controlled pH.

Q2: Can I use a strong base like sodium hydroxide for workup?

A2: It is highly advisable to avoid strong bases like NaOH or KOH during the workup of a chiral amine that is prone to racemization. A milder inorganic base like sodium bicarbonate or a weak organic base should be used instead.

Q3: Is there a preferred solvent for minimizing racemization?

A3: The choice of solvent is highly substrate and reaction-dependent. However, non-polar aprotic solvents are often preferred as they are less likely to promote the formation of ionic intermediates that can lead to racemization. It is always best to screen a few solvents to find the optimal one for your specific reaction.

Q4: How can I tell if my product is racemizing during the reaction?

A4: The best way to monitor for racemization is to take aliquots from the reaction mixture at different time points, quench them under non-racemizing conditions, and analyze the enantiomeric excess by chiral HPLC or SFC.

Experimental Protocols

Protocol 1: Asymmetric Synthesis using Ellman's Auxiliary

This protocol is a general guideline for the asymmetric synthesis of a primary amine from a ketone.

  • Formation of the Sulfinylimine:

    • Dissolve the 4-formyl-1H-indazole (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) in a suitable solvent (e.g., THF or CH2Cl2).

    • Add a dehydrating agent (e.g., anhydrous CuSO4 or Ti(OEt)4) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Filter off the solid and concentrate the filtrate under reduced pressure to obtain the crude sulfinylimine.

  • Diastereoselective Reduction:

    • Dissolve the crude sulfinylimine in an appropriate solvent (e.g., THF) and cool the solution to -78 °C.

    • Slowly add a reducing agent (e.g., NaBH4) and stir the reaction at low temperature until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the crude product from the previous step in methanol.

    • Add a solution of HCl in dioxane and stir at room temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Concentrate the reaction mixture and purify the resulting amine, typically as its hydrochloride salt, by recrystallization or chromatography.

Protocol 2: Chiral Resolution using L-(+)-Tartaric Acid

This protocol provides a general procedure for the resolution of a racemic amine.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Fractional Crystallization:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals and determine their diastereomeric purity (e.g., by NMR or by liberating a small sample of the amine and analyzing its enantiomeric excess by chiral HPLC).

    • If necessary, recrystallize the salt from the same or a different solvent system to improve the diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., CH2Cl2 or ethyl acetate).

    • Cool the mixture in an ice bath and slowly add a mild base (e.g., saturated aqueous NaHCO3 solution) until the pH is basic.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

References

Technical Support Center: Analytical Method Development for Purity Assessment of (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical method development and purity assessment of (1H-Indazol-4-YL)methanamine. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into creating robust, reliable, and validated analytical methods for this critical pharmaceutical building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are not only effective but also self-validating.

Introduction: The Analytical Challenge of this compound

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a primary amine and an indazole core, presents unique analytical challenges. The basic amine group can cause peak tailing in chromatography due to interactions with active sites on stationary phases, while the indazole ring's aromatic nature makes it an excellent chromophore for UV detection.

Accurate purity assessment is non-negotiable. Undetected impurities can compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for developing and troubleshooting the necessary analytical methods.

Potential Impurities

A robust analytical method must be able to separate the main component from all potential impurities. Understanding the synthetic route is key to predicting these impurities.

Impurity Type Potential Compounds Origin
Starting Materials Nitro- or cyano-precursors, reducing agentsIncomplete reaction
Isomers (1H-Indazol-5-YL)methanamine, (1H-Indazol-6-YL)methanamine, (1H-Indazol-7-YL)methanamine, and N-substituted isomers[1][2]Non-selective synthesis steps
By-products Dimerization products, oxidized speciesSide reactions
Degradants Products of oxidation, photolysis, or hydrolysisImproper storage or handling
Residual Solvents DMF, Toluene, Alcohols, etc.[3]Purification and reaction steps

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and impurity analysis of non-volatile compounds like this compound. A well-developed reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

Experimental Protocol: RP-HPLC Method for Purity Assessment

This protocol provides a starting point for method development. Optimization will be necessary based on your specific instrumentation and impurity profile.

Objective: To separate this compound from its potential impurities.

1. Instrumentation:

  • HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

Parameter Recommended Starting Condition Rationale & Expert Notes
Column C18, 150 mm x 4.6 mm, 3.5 µmThe C18 stationary phase provides good retention for the moderately polar indazole compound. A high-purity, end-capped silica is crucial to minimize peak tailing from the amine group.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, masking active silanol groups on the column and protonating the analyte's amine group, leading to sharper, more symmetrical peaks.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity, making it ideal for gradient elution.
Gradient Elution 0-2 min: 5% B; 2-20 min: 5% to 70% B; 20-22 min: 70% to 95% B; 22-25 min: 95% B; 25-26 min: 95% to 5% B; 26-30 min: 5% BA gradient is essential to elute a wide range of impurities with varying polarities and to ensure the column is cleaned after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be scaled for different column dimensions.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nm and 254 nmThe indazole ring has strong absorbance in the low UV range. Monitoring multiple wavelengths helps in detecting impurities that may have different spectral properties.
Injection Volume 5 µLThis should be optimized to avoid column overload, which can lead to peak distortion.[4]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[5]

HPLC Method Development Workflow

HPLC_Method_Development cluster_start Phase 1: Initial Screening cluster_optim Phase 2: Optimization cluster_val Phase 3: Validation Start Define Analytical Goal (Purity, Impurity Profile) Col_Select Select Column (e.g., C18, Phenyl-Hexyl) Start->Col_Select MP_Select Select Mobile Phase (ACN/Water, MeOH/Water) + Modifier (TFA, Formic Acid) Col_Select->MP_Select Grad_Optim Optimize Gradient Profile (Slope, Time) MP_Select->Grad_Optim Flow_Temp Adjust Flow Rate & Temperature Grad_Optim->Flow_Temp Wavelength Select Optimal Wavelength(s) Flow_Temp->Wavelength Validation Perform Method Validation (ICH Q2(R1)) Wavelength->Validation Final Final Method Validation->Final

Caption: A systematic workflow for developing a robust HPLC method.

HPLC Troubleshooting Guide (FAQ Format)

Q1: My main peak is tailing significantly. What is causing this and how can I fix it?

A1: Peak tailing for a basic compound like this compound is a common issue.[6] The primary causes are:

  • Secondary Silanol Interactions: The free amine group interacts with acidic silanol groups on the silica-based column packing.

    • Solution: Ensure you are using an acidic mobile phase modifier like TFA or formic acid (0.1% is typical). This protonates the amine, reducing its interaction with the stationary phase. Also, use a high-purity, end-capped C18 column specifically designed for analyzing basic compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet.

    • Solution: Reduce the sample concentration or injection volume.[5]

  • Column Degradation: The column may be contaminated or have developed a void.

    • Solution: Flush the column with a strong solvent (like isopropanol). If this fails, replace the column and always use a guard column to protect the analytical column.[6]

Q2: I am having trouble retaining my analyte on a C18 column. What are my options?

A2: While this compound is moderately polar, insufficient retention can sometimes occur, especially if you are also analyzing very polar impurities.

  • Solution 1 (Decrease Mobile Phase Polarity): Start your gradient with a lower percentage of the organic solvent (Mobile Phase B). You can even start at 0-2% B for a few minutes to ensure retention of very polar compounds.[7]

  • Solution 2 (Alternative Stationary Phase): If a C18 column is not providing adequate retention, consider a column with a different selectivity. A Phenyl-Hexyl column can provide alternative selectivity through pi-pi interactions with the indazole ring. For extremely polar compounds, an Aqueous C18 or a polar-embedded phase column might be necessary.[6]

Q3: I am observing inconsistent retention times between injections. Why is this happening?

A3: Shifting retention times are a sign of an unstable system.

  • Cause 1 (Insufficient Equilibration): The column is not fully equilibrated with the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time in your gradient program. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Cause 2 (Mobile Phase Issues): The mobile phase composition may be changing over time due to evaporation of the more volatile component or improper mixing.[5][6]

    • Solution: Prepare fresh mobile phase daily. Ensure the pump's proportioning valves are functioning correctly. If you suspect the online mixer, try using a pre-mixed mobile phase.

  • Cause 3 (Temperature Fluctuations): The laboratory temperature is not stable, affecting mobile phase viscosity and reaction kinetics.

    • Solution: Always use a column thermostat and ensure it is set to a stable temperature (e.g., 30 °C).

HPLC_Tailing_Troubleshooting Start Peak Tailing Observed Check_Modifier Is Mobile Phase pH < 4? (e.g., 0.1% TFA) Start->Check_Modifier Check_Load Is Sample Concentration Too High? Check_Modifier->Check_Load Yes Fix_Modifier Add 0.1% TFA or Formic Acid Check_Modifier->Fix_Modifier No Check_Column Is Column Old or Contaminated? Check_Load->Check_Column No Fix_Load Reduce Concentration or Injection Volume Check_Load->Fix_Load Yes Fix_Column Flush with Strong Solvent. If fails, replace column. Use Guard Column. Check_Column->Fix_Column Yes End Symmetrical Peak Check_Column->End No Fix_Modifier->End Fix_Load->End Fix_Column->End

Sources

Technical Support Center: Overcoming Poor Reactivity of the Amine Group in (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-05

Introduction

Welcome to the technical support center for (1H-Indazol-4-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. While the indazole moiety is a privileged scaffold in medicinal chemistry, the primary amine of this compound can exhibit lower than expected reactivity in common transformations such as acylation and alkylation.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and achieve your synthetic goals.

The reduced reactivity of the amine group can be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the indazole ring system can decrease the nucleophilicity of the adjacent benzylic amine.[2] This guide will explore strategies to mitigate these effects and successfully perform your desired chemical modifications.

Troubleshooting Common Reactions

This section addresses specific issues encountered during common synthetic transformations involving this compound. Each entry details the problem, explores the underlying chemical principles, and provides actionable solutions.

Issue 1: Incomplete or Failed Amide Coupling (Acylation)

Problem: Low to no conversion observed when attempting to form an amide bond with this compound using standard coupling reagents (e.g., HATU, HOBt/EDC).

Probable Cause: The primary amine of this compound is electronically deactivated by the adjacent indazole ring, rendering it a poor nucleophile. Standard coupling conditions may not be sufficiently activating to drive the reaction to completion.[3][4][5]

Solutions:

  • Activation of the Carboxylic Acid:

    • Acyl Fluorides: Conversion of the carboxylic acid to a more reactive acyl fluoride can significantly improve reaction rates with poorly nucleophilic amines.[3][4][5] This can be achieved in situ using reagents like XtalFluor-E or TFFH.

    • Mixed Anhydrides: The use of chloroformates, such as isobutyl chloroformate, to form a mixed anhydride can provide a highly activated electrophile for the acylation reaction.[6]

  • Forced Reaction Conditions:

    • Elevated Temperatures: Increasing the reaction temperature, including the use of microwave irradiation, can provide the necessary energy to overcome the activation barrier.[3][4][5]

    • High-Pressure Conditions: While less common for standard laboratory synthesis, high-pressure conditions can also accelerate sluggish reactions.

  • Alternative Coupling Reagents:

    • Uronium/Guanidinium Reagents: While HATU may be insufficient, other potent coupling reagents like COMU or T3P could be more effective.

    • Potassium Acyltrifluoroborates (KATs): These reagents can condense with amines to form intermediates that can be oxidized to amides, offering a coupling-agent-free alternative.[7]

Workflow for Troubleshooting Amide Coupling

Caption: Troubleshooting workflow for poor amide coupling.

Issue 2: Poor Yields in N-Alkylation Reactions

Problem: Difficulty in achieving high yields for the N-alkylation of the primary amine of this compound with alkyl halides.

Probable Cause: Similar to acylation, the reduced nucleophilicity of the amine can lead to slow reaction rates. Additionally, over-alkylation to form the tertiary amine and even a quaternary ammonium salt can be a competing side reaction.[8] The indazole nitrogen atoms can also compete for alkylation, though this is generally less of an issue with the exocyclic amine being more accessible.[9][10][11]

Solutions:

  • Choice of Base and Solvent:

    • Non-Nucleophilic Bases: Employing a non-nucleophilic base such as DBU or a hindered amine base like diisopropylethylamine (DIPEA) can prevent the base from competing with the substrate for the alkylating agent.

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO can help to solvate the transition state and accelerate the reaction.

  • Control of Stoichiometry:

    • Excess Amine: Using a slight excess of the this compound can help to minimize over-alkylation by ensuring the alkylating agent is consumed primarily by the starting material.

  • Alternative Alkylation Strategies:

    • Reductive Amination: If the desired modification is the introduction of an alkyl group, reductive amination with the corresponding aldehyde or ketone can be a more efficient and controllable method.

Comparative Table of Alkylation Conditions
MethodAlkylating AgentBaseSolventTemperatureTypical Issues
Direct AlkylationAlkyl HalideK2CO3, DIPEADMF, AcetonitrileRT to 80 °CLow conversion, Over-alkylation
Reductive AminationAldehyde/KetoneNaBH(OAc)3, NaBH3CNDCE, MeOHRTFormation of imine intermediate

Frequently Asked Questions (FAQs)

Q1: Why is the amine group in this compound less reactive than a typical benzylic amine?

A1: The indazole ring is an electron-withdrawing aromatic system. This electronic effect reduces the electron density on the exocyclic primary amine, thereby decreasing its nucleophilicity and basicity.[2]

Q2: Can the indazole N-H be protected to improve the reactivity of the exocyclic amine?

A2: Yes, protection of the indazole nitrogen can be a viable strategy. Common protecting groups for indazoles include Boc, SEM, and THP.[12] Protection can prevent side reactions at the indazole nitrogen and may subtly alter the electronic properties of the ring, potentially influencing the reactivity of the exocyclic amine. However, this adds extra steps to the synthesis (protection and deprotection).

Q3: Are there any specific analytical techniques to monitor the progress of these sluggish reactions?

A3: In addition to standard techniques like TLC and LC-MS, 1H NMR can be very useful. Monitoring the disappearance of the starting material protons and the appearance of the product protons can provide a clear indication of reaction progress. For example, in an acylation reaction, the shift of the methylene protons adjacent to the amine will be a key diagnostic signal.

Q4: I am observing the formation of multiple products in my alkylation reaction. What could be the cause?

A4: Multiple products in an alkylation reaction could be due to over-alkylation (formation of the tertiary amine) or alkylation at one of the indazole nitrogens.[8] To troubleshoot this, you can try using a milder alkylating agent, a less polar solvent, or a slight excess of the amine starting material. Analyzing the product mixture by LC-MS and NMR will be crucial to identify the byproducts and optimize the reaction conditions.

Detailed Experimental Protocols

Protocol 1: Enhanced Amide Coupling via Acyl Fluoride Intermediate[3][4][5]

This protocol is adapted for poorly reactive amines and is suitable for this compound.

  • Carboxylic Acid Activation:

    • In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.2 equiv.) in anhydrous dichloromethane (DCM) or acetonitrile.

    • Add a suitable fluorinating agent such as XtalFluor-E (1.3 equiv.) and a non-nucleophilic base like DIPEA (2.5 equiv.).

    • Stir the reaction mixture at room temperature for 30 minutes to an hour to allow for the formation of the acyl fluoride.

  • Amine Coupling:

    • To the activated carboxylic acid mixture, add a solution of this compound (1.0 equiv.) in the same anhydrous solvent.

    • Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or LC-MS. Microwave heating can also be employed to accelerate the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Reaction Scheme: Acyl Fluoride Mediated Amide Coupling

G RCOOH Carboxylic Acid AcylFluoride Acyl Fluoride (Active) RCOOH->AcylFluoride XtalFluor-E, DIPEA Amide Desired Amide Product AcylFluoride->Amide Heat Amine This compound Amine->Amide Heat

Caption: Workflow for amide coupling via an acyl fluoride intermediate.

Protocol 2: Reductive Amination

This protocol provides a reliable alternative to direct alkylation for the introduction of alkyl groups.

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an appropriate solvent such as 1,2-dichloroethane (DCE) or methanol.

    • Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv.) or sodium cyanoborohydride (NaBH3CN, 1.5 equiv.), portion-wise to the reaction mixture.

    • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Strategies to Improve the Regioselectivity of Reactions with (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1H-Indazol-4-YL)methanamine. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered during the chemical modification of this versatile scaffold. By understanding the underlying principles of indazole reactivity, you can strategically control reaction outcomes and streamline your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound is yielding a mixture of N-1 and N-2 isomers. How can I favor one over the other?

This is a classic challenge in indazole chemistry. The regioselectivity of N-alkylation is highly dependent on a combination of electronic and steric factors, as well as the reaction conditions employed.[1][2][3] The two nitrogen atoms of the indazole ring have different steric and electronic environments, leading to the formation of both N-1 (thermodynamically more stable) and N-2 (often the kinetic product) isomers.[4][5]

Troubleshooting & Strategies:

  • Kinetic vs. Thermodynamic Control:

    • For N-2 Selectivity (Kinetic Product): Employing strong, non-coordinating bases and highly reactive alkylating agents at low temperatures can favor the kinetic N-2 product.[6] For instance, using a strong acid catalyst like triflic acid (TfOH) with diazo compounds has been shown to be highly selective for the N-2 position.[7]

    • For N-1 Selectivity (Thermodynamic Product): Using conditions that allow for equilibration, such as weaker bases and higher temperatures, can favor the more thermodynamically stable N-1 isomer.[3] Some protocols have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is effective for achieving N-1 selectivity.[1][8][9]

  • Protecting Group Strategy: The aminomethyl group at the C4 position can be temporarily protected to prevent side reactions and potentially influence the electronic properties of the indazole ring. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

  • Solvent and Base Selection: The choice of solvent and base can significantly impact the N-1/N-2 ratio.[1][2] For example, solvent-dependent regioselectivity has been observed when using sodium bis(trimethylsilyl)amide (NaHMDS) in either tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).[1][2]

Condition Favored Isomer Rationale Reference
NaH in THFN-1Promotes thermodynamic control.[1][8][9]
TfOH with diazo compoundsN-2Favors the kinetic product under acidic conditions.[7]
NaHMDS in THF vs. DMSOVariesSolvent polarity influences the reaction pathway.[1][2]
Q2: I am attempting an electrophilic substitution on the benzene ring of this compound, but I'm getting poor regioselectivity. Where should I expect substitution to occur and how can I control it?

Electrophilic substitution on the indazole ring can be complex due to the presence of two rings and multiple potential reaction sites.[10] The outcome is governed by the directing effects of both the pyrazole and the aminomethyl-substituted benzene ring.

Troubleshooting & Strategies:

  • Directing Effects: The pyrazole ring is generally electron-withdrawing, deactivating the benzene ring towards electrophilic attack. However, the aminomethyl group is an activating, ortho-, para-director. The interplay of these effects will determine the position of substitution.

  • Protecting Group on the Indazole Nitrogen: To simplify the reactivity, it's highly recommended to protect one of the indazole nitrogens.

    • N-1 Protection: This often directs electrophilic substitution to the C3, C5, or C7 positions.

    • N-2 Protection: An N-2 protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be used to direct lithiation and subsequent electrophilic attack to the C3 position.[11][12][13]

  • Protecting the Aminomethyl Group: Protecting the exocyclic amine is crucial to prevent it from reacting with the electrophile. A Boc protecting group is a suitable choice.

Workflow for Regiocontrolled Electrophilic Substitution:

G cluster_0 Preparation cluster_1 Regioselective Strategy cluster_2 Deprotection A This compound B Protect Aminomethyl Group (e.g., Boc anhydride) A->B C N-Boc-(1H-Indazol-4-YL)methanamine B->C D Protect Indazole Nitrogen C->D E N-Protected Intermediate D->E F Electrophilic Substitution (e.g., Halogenation, Nitration) E->F G Regioselective Product F->G H Remove Protecting Groups G->H I Final Product H->I G A N-Boc-(1H-Indazol-4-YL)methanamine B N-2 SEM Protection A->B C N-2 SEM, N-Boc Intermediate B->C D C3-Lithiation (n-BuLi, -78°C) C->D E C3-Lithiated Intermediate D->E F Electrophilic Quench (E+) E->F G C3-Functionalized Intermediate F->G H Deprotection (SEM & Boc) G->H I C3-Functionalized Product H->I

Sources

Validation & Comparative

The Indazole Scaffold in Kinase Inhibition: A Comparative Analysis Focused on MET Kinase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. Within this field, certain chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for potent and selective interaction with the ATP-binding pocket of various kinases. The indazole ring system is one such scaffold, serving as the foundation for numerous clinical and preclinical kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the indazole scaffold's role in kinase inhibition, using the potent and selective MET inhibitor, BMS-777607 , as a primary exemplar.

While the specific compound (1H-Indazol-4-YL)methanamine is a foundational building block, its derivatives have been elaborated into highly effective drugs.[4][5] We will compare BMS-777607 with other clinically relevant MET inhibitors possessing distinct chemical cores: Cabozantinib , a multi-kinase inhibitor, and Crizotinib , another MET inhibitor with a different heterocyclic scaffold.[6][7][8] This analysis will delve into their mechanisms of action, selectivity profiles, and cellular activities, providing researchers, scientists, and drug development professionals with a nuanced understanding of how scaffold choice influences inhibitor performance.

The HGF/MET Signaling Axis: A Critical Oncogenic Pathway

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for normal cellular processes like embryonic development and wound healing.[9][10][11] However, aberrant activation of this pathway, through MET amplification, mutation, or HGF overexpression, is a key driver in the progression of numerous cancers.[11] This dysregulation promotes tumor growth, survival, invasion, and metastasis, making the HGF/MET pathway a prime target for therapeutic intervention.[9][10][12][13]

Upon HGF binding, MET dimerizes and autophosphorylates key tyrosine residues (Y1234/1235) in its kinase domain.[10][11] This event triggers the recruitment of downstream signaling adaptors, activating critical pathways such as RAS/MAPK and PI3K/AKT, which drive malignant phenotypes.[11][13] The inhibitors discussed herein act by competing with ATP for binding to the MET kinase domain, thereby preventing this initial phosphorylation event and blocking downstream signaling.

HGF_MET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor P_MET p-MET (Y1234/1235) MET->P_MET Autophosphorylation HGF HGF HGF->MET Binds Inhibitors BMS-777607 Cabozantinib Crizotinib Inhibitors->P_MET Inhibit RAS RAS P_MET->RAS PI3K PI3K P_MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: The HGF/MET signaling pathway and points of inhibition.

Comparative Analysis of MET Kinase Inhibitors

A kinase inhibitor's utility is defined by its potency, selectivity, and cellular efficacy. Here, we compare these attributes across our three selected compounds.

Potency and Selectivity: A Scaffold-Centric View

The potency of an inhibitor is typically measured by its IC50 value—the concentration required to inhibit 50% of a kinase's activity. Selectivity, on the other hand, refers to an inhibitor's ability to target a specific kinase over others. High selectivity is often desirable to minimize off-target effects and associated toxicities.

BMS-777607 is a potent, ATP-competitive inhibitor that is highly selective for MET and its related family members, Axl and Ron.[14][15][16] Its indazole core is a key contributor to this profile. In contrast, Cabozantinib is a multi-kinase inhibitor, potently targeting MET, VEGFRs, AXL, and RET.[6][17][18][19][20][21][22] This broader spectrum of activity can be advantageous in certain contexts, for instance, by simultaneously blocking tumor angiogenesis (via VEGFR) and MET-driven resistance pathways.[22] Crizotinib , while also a potent MET inhibitor, is best known for its activity against ALK and ROS1 fusion proteins.[7][8][23][24][25][26]

InhibitorScaffoldc-MET (IC50, nM)Axl (IC50, nM)Ron (IC50, nM)VEGFR2 (IC50, nM)ALK (Cell IC50, nM)
BMS-777607 Indazole3.9[14][15]1.1[14][15]1.8[14][15]180[16]-
Cabozantinib Quinoline1.8[20]7[20]124[20]0.035[20]-
Crizotinib Aminopyridine8.0[25]---20[25]

Table 1: Comparative In Vitro Kinase Inhibition Profiles. This table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-777607, Cabozantinib, and Crizotinib against a selection of key kinases.

Cellular Activity: From Target Engagement to Anti-Proliferative Effects

The ultimate test of a kinase inhibitor is its ability to modulate signaling pathways within a cellular context and exert a desired biological effect, such as inhibiting cancer cell proliferation.

In MET-dependent cancer cell lines, such as GTL-16, all three inhibitors effectively block HGF-stimulated MET autophosphorylation.[7][14] BMS-777607 demonstrates potent inhibition of MET phosphorylation with an IC50 of less than 1 nM in prostate cancer cells.[27] It also effectively suppresses HGF-induced cell scattering, migration, and invasion at sub-micromolar concentrations.[14][27] Crizotinib has been shown to inhibit MET phosphorylation across various cell lines and demonstrates anti-proliferative effects in breast cancer cells.[7][24] Cabozantinib also shows marked inhibition of MET phosphorylation and downstream signaling, leading to inhibition of cell migration and invasion.[20]

InhibitorCell LineAssayEndpointResult
BMS-777607 PC-3 (Prostate)Western Blotp-MET (Y1234/1235)IC50 < 1 nM[27]
GTL-16 (Gastric)ProliferationGI50Potent Inhibition[14]
Cabozantinib MPNSTWestern Blotp-METMarked inhibition at 0.1-0.5 µM[20]
MDA-MB-231 (Breast)Tumor Growth (in vivo)Tumor VolumeSustained Inhibition[20]
Crizotinib MultipleWestern Blotp-METPotent Inhibition[7]
Breast Cancer CellsProliferationGI50Dose-dependent Inhibition[24]

Table 2: Comparative Cellular Activities of MET Inhibitors. This table highlights the effects of the inhibitors on MET phosphorylation and cell proliferation in relevant cancer cell lines.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of comparative studies, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 of a compound against a purified kinase.[28][29][30] The ADP-Glo™ Kinase Assay is a robust platform that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of inhibitor in DMSO Start->Step1 Step2 Add inhibitor, kinase, and substrate to plate Step1->Step2 Step3 Initiate reaction with ATP Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Stop reaction and deplete remaining ATP (ADP-Glo™ Reagent) Step4->Step5 Step6 Convert ADP to ATP and generate signal (Kinase Detection Reagent) Step5->Step6 Step7 Measure luminescence Step6->Step7 End Analyze Data (IC50) Step7->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution of the test inhibitor (e.g., BMS-777607) in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.[28]

  • Reaction Setup: In a 384-well white plate, add the recombinant MET kinase, a suitable substrate (e.g., a generic tyrosine kinase peptide), and the diluted inhibitor or DMSO (vehicle control).[28]

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for MET to ensure accurate IC50 determination for ATP-competitive inhibitors.[28][31]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[30]

  • Reaction Termination: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[29]

  • Signal Generation: Add the Kinase Detection Reagent. This converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[28][30]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the "no inhibitor" control (100% kinase activity) and plot the results to determine the IC50 value.

Cell-Based Western Blot for MET Phosphorylation

This protocol details the steps to assess the ability of an inhibitor to block MET phosphorylation in cultured cells.[32][33][34]

Western_Blot_Workflow Start Start Step1 Seed and starve cells Start->Step1 Step2 Pre-treat with inhibitor Step1->Step2 Step3 Stimulate with HGF Step2->Step3 Step4 Lyse cells and quantify protein Step3->Step4 Step5 SDS-PAGE and membrane transfer Step4->Step5 Step6 Block membrane and incubate with primary Ab (p-MET, total MET) Step5->Step6 Step7 Incubate with secondary Ab Step6->Step7 Step8 Detect signal (ECL) Step7->Step8 End Analyze Bands Step8->End

Caption: Workflow for a cell-based Western blot analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a MET-expressing cell line (e.g., A549 or PC-3) and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling. Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours. Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce MET phosphorylation.[32][35]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[32][33]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[33]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[32][33]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MET (e.g., anti-p-MET Tyr1234/1235).[35][36] Subsequently, probe a parallel blot or strip and re-probe the same blot with an antibody for total MET to serve as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[33]

  • Analysis: Quantify the band intensities to determine the extent of MET phosphorylation inhibition at different inhibitor concentrations.

Conclusion and Future Perspectives

The comparative analysis of BMS-777607, Cabozantinib, and Crizotinib highlights the critical role of the chemical scaffold in defining the therapeutic profile of a kinase inhibitor. The indazole core of BMS-777607 contributes to its high potency and selectivity for the MET family of kinases. In contrast, the quinoline and aminopyridine scaffolds of Cabozantinib and Crizotinib, respectively, result in different selectivity profiles, with Cabozantinib exhibiting multi-kinase activity and Crizotinib targeting ALK and ROS1 in addition to MET.

The choice of inhibitor scaffold is a strategic decision in drug design, dictated by the therapeutic goal. For indications where highly specific MET inhibition is desired, an indazole-based inhibitor like BMS-777607 may be optimal. For complex malignancies where co-inhibition of multiple oncogenic pathways (e.g., MET and VEGFR) is beneficial, a multi-kinase inhibitor like Cabozantinib may offer a superior advantage.

The continued exploration and functionalization of privileged scaffolds like the indazole ring system will undoubtedly lead to the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties, further advancing the frontier of targeted cancer therapy.

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A Comparative Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study of (1H-Indazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of novel small molecule compounds. We will use the hypothetical case of (1H-Indazol-4-YL)methanamine , a representative indazole derivative, to illustrate a rigorous, multi-phase validation workflow. The indazole scaffold is a well-established pharmacophore in kinase-targeted drug discovery, making a kinase target a plausible starting point for our investigation.[1][2]

For the purpose of this guide, we will hypothesize that initial screening has implicated Phosphoinositide 3-kinase alpha (PI3Kα) as the primary molecular target. Our objective is to systematically validate this hypothesis through a series of orthogonal, self-validating experiments. We will compare the performance of our hypothetical compound against GDC-0941 , a well-characterized, potent, and selective Class I PI3K inhibitor, to establish a benchmark for activity and selectivity.[3][4]

Phase 1: Biochemical Validation of Direct Target Engagement

The foundational step in MoA validation is to confirm a direct, physical interaction between the small molecule and its purified target protein. This phase answers the critical question: "Does the compound bind to the target, and with what affinity and kinetics?" We will employ two gold-standard biophysical and biochemical techniques.

Quantifying Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

Expert Rationale: Before assessing functional inhibition, it is crucial to establish a direct binding event. SPR is a label-free, real-time technology that provides high-quality kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[5][6] This level of detail is superior to endpoint assays as it reveals the dynamics of the interaction, which can be critical for predicting in vivo efficacy and duration of action.[7]

  • Immobilization: Covalently immobilize recombinant human PI3Kα onto a CM5 sensor chip via amine coupling to achieve a target density of ~10,000 Response Units (RU).

  • Analyte Preparation: Prepare a dilution series of this compound and the comparator, GDC-0941, in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 0.1 nM to 10 µM.

  • Binding Assay: Inject the analyte solutions over the PI3Kα-functionalized and a reference flow cell at a flow rate of 30 µL/min. Allow for a 180-second association phase and a 600-second dissociation phase.

  • Regeneration: After each cycle, regenerate the sensor surface with a pulse of a low-pH solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kₐ, kₑ, and calculate Kₑ (kₑ/kₐ).[8]

CompoundAssociation Rate (kₐ) (1/Ms)Dissociation Rate (kₑ) (1/s)Equilibrium Dissociation Constant (Kₑ) (nM)
This compound1.5 x 10⁵3.0 x 10⁻³20
GDC-0941 (Comparator)5.0 x 10⁵2.5 x 10⁻⁴0.5

Interpretation: The hypothetical data suggest that this compound binds directly to PI3Kα with a nanomolar affinity. The comparator, GDC-0941, shows a significantly tighter binding affinity, primarily driven by a much slower dissociation rate (a longer residence time on the target).

Determining Functional Inhibition with a Biochemical Assay

Expert Rationale: While SPR confirms binding, it does not guarantee functional modulation. An enzyme inhibition assay is essential to quantify the compound's ability to inhibit the catalytic activity of the target.[9][10] We will use a luminescence-based assay that measures ATP consumption, a direct proxy for kinase activity.

  • Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing PI3Kα enzyme, the lipid substrate PIP2, and the appropriate kinase buffer.

  • Compound Addition: Add serial dilutions of this compound or GDC-0941 (final concentration range: 1 pM to 30 µM). Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add ATP to each well to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion Measurement: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.[11]

CompoundTargetIC₅₀ (nM)
This compoundPI3Kα35
GDC-0941 (Comparator)PI3Kα1.2

Interpretation: The IC₅₀ data are consistent with the binding affinity data from SPR, confirming that this compound inhibits the enzymatic function of PI3Kα. The rightward shift from Kₑ to IC₅₀ is expected due to the competitive nature of ATP in the assay.

cluster_0 Phase 1: Biochemical Validation Start Start SPR Surface Plasmon Resonance (Binding Kinetics) Start->SPR EnzymeAssay Biochemical Assay (Functional Inhibition) SPR->EnzymeAssay Data KD, ka, kd, IC50 EnzymeAssay->Data

Workflow for Biochemical Validation.

Phase 2: Cellular Target Engagement and Pathway Modulation

Expert Rationale: Positive results from biochemical assays are essential but do not guarantee activity in a cellular context.[12] Cell permeability, stability, and engagement with the target in its native environment must be confirmed. This phase answers the question: "Does the compound enter the cell, bind its target, and inhibit the intended signaling pathway?"

Validating Target Inhibition in a Cellular Milieu

We will use a Western Blot to measure the phosphorylation of Akt, a direct downstream substrate of PI3K. A reduction in phosphorylated Akt (p-Akt) upon compound treatment is a robust indicator of target engagement and pathway inhibition.

  • Cell Culture & Treatment: Plate a PI3K-dependent cancer cell line (e.g., MCF-7) and allow cells to adhere overnight. Starve the cells for 4 hours and then pre-treat with various concentrations of this compound or GDC-0941 for 2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate 20 µg of each protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Probe with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry. Normalize the p-Akt signal to the total Akt signal to control for loading differences.

cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibition Mechanism of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt->pAkt Phosphorylation Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Indazole This compound Indazole->PI3K Inhibition

Hypothesized PI3K/Akt Signaling Pathway Inhibition.
CompoundCellular IC₅₀ (p-Akt Inhibition, nM)
This compound150
GDC-0941 (Comparator)8

Interpretation: The data confirm that our compound inhibits the PI3K pathway in a cellular context, though with reduced potency compared to the biochemical assay, which is expected due to factors like cell membrane permeability and intracellular target concentration. The comparator maintains high potency, highlighting its optimized properties for cellular activity.

Conclusion and Comparative Summary

This guide outlines a logical, multi-phase workflow to validate the mechanism of action for a novel compound, using this compound as a case study for a hypothetical PI3Kα inhibitor. The combination of direct binding analysis (SPR), functional biochemical assays, and cell-based pathway analysis provides a robust and self-validating dataset.

ParameterThis compound (Hypothetical)GDC-0941 (Comparator)Rationale
Binding Affinity (Kₑ) 20 nM0.5 nMConfirms direct target interaction strength.
Biochemical Potency (IC₅₀) 35 nM1.2 nMMeasures functional inhibition of the purified enzyme.
Cellular Potency (IC₅₀) 150 nM8 nMValidates target engagement in a physiological context.

By systematically progressing from purified protein to a cellular environment and benchmarking against a known standard, researchers can build a high-confidence data package to support the proposed mechanism of action. This rigorous approach is fundamental to making informed decisions in drug discovery and development.

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Part 1: The Strategic Framework for Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Profiling of (1H-Indazol-4-YL)methanamine and Its Analogs

A Senior Application Scientist's Comparative Analysis for Preclinical Drug Development

This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound, a novel investigational compound. As drug development professionals, our primary goal is to build a robust safety and selectivity profile for any new chemical entity (NCE) before it enters clinical trials. Off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage attrition.[1] Therefore, a systematic and rigorous assessment of a compound's promiscuity is not merely a regulatory requirement but a foundational pillar of successful drug discovery.

For the purpose of this guide, we will postulate that this compound (designated Cmpd-X ) is a potent and selective inhibitor of a hypothetical therapeutic target, "Kinase Y." The objective of this study is to compare the cross-reactivity profile of Cmpd-X against two structural analogs, Cmpd-Y and Cmpd-Z , to select the most promising candidate for further development.

The indazole scaffold, a key feature of Cmpd-X, is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, including several kinase inhibitors.[2][3] This structural heritage necessitates a thorough investigation into potential off-target activities, particularly within the kinome and other major target families.

Our approach is a tiered, multi-stage process designed to efficiently identify potential liabilities and provide a mechanistic understanding of any observed off-target activity. This strategy moves from a broad, high-throughput screen to more focused, functional analyses, ensuring that resources are concentrated on the most relevant findings.

Below is a diagram illustrating the comprehensive workflow for assessing the cross-reactivity profile of our lead compound and its analogs.

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Functional & Cellular Validation cluster_3 Phase 4: Comparative Risk Assessment A Test Articles: Cmpd-X, Cmpd-Y, Cmpd-Z (Single High Concentration, e.g., 10 µM) B Primary Safety Panel Screen (e.g., SafetyScreen44 or similar) Covers GPCRs, Ion Channels, Transporters, Enzymes A->B C Comprehensive Kinase Panel Screen (e.g., >400 kinases) A->C D Data Analysis: Identify 'Hits' (e.g., >50% Inhibition/Displacement) B->D C->D E Dose-Response Determination (Calculate IC50 / Ki for confirmed hits) D->E F Orthogonal Biochemical Assays (Confirm binding using a different technology) E->F G Cell-Based Functional Assays (Assess agonist/antagonist activity on hit targets) F->G H Calculate Selectivity Ratios (Off-Target IC50 / On-Target IC50) G->H I Candidate Selection (Select compound with best overall profile) H->I

Caption: A tiered workflow for preclinical cross-reactivity profiling.

Part 2: Experimental Protocols and Data Interpretation

Phase 1: Broad Panel Screening

The initial step involves screening Cmpd-X, Cmpd-Y, and Cmpd-Z at a single, high concentration (typically 10 µM) against a panel of targets known to be implicated in adverse drug events.[1][4] This is a cost-effective method to cast a wide net and identify the most significant off-target interactions early in the discovery process.[1]

Experimental Protocol: In Vitro Safety Panel Screening

  • Compound Preparation: Prepare 10 mM stock solutions of Cmpd-X, Cmpd-Y, and Cmpd-Z in 100% DMSO.

  • Assay Concentration: The compounds are tested at a final concentration of 10 µM. This concentration is chosen to maximize the chances of detecting even weak interactions, providing a conservative assessment of liability.

  • Target Panels:

    • Core Safety Panel: Utilize a commercially available panel such as the Eurofins SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel.[1][4] These panels include a diverse set of targets:

      • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

      • Ion Channels: hERG, sodium, calcium, and potassium channels.

      • Transporters: Monoamine transporters (SERT, DAT, NET).

      • Enzymes: COX-1, COX-2, PDE, and others.

    • Kinase Panel: A comprehensive kinome scan (e.g., >400 kinases) is performed to assess selectivity against other kinases, given the intended target class of Cmpd-X.

  • Assay Format: The assays are typically radioligand binding assays, where the test compound's ability to displace a specific high-affinity radioligand from the target is measured. The result is expressed as the percent inhibition of specific binding.

  • Hit Criteria: A common threshold for identifying a "hit" is ≥50% inhibition at the 10 µM screening concentration. This indicates a potential interaction that warrants further investigation.

Phase 2: Hit Confirmation and Dose-Response Analysis

Any target that meets the "hit" criteria from the initial screen must be confirmed. This is achieved by generating a full dose-response curve to determine the potency (IC50) of the compound for the off-target interaction.

Experimental Protocol: IC50 Determination

  • Compound Preparation: Create a serial dilution series for each compound identified as a hit, typically starting from 30 µM down to the pM range (e.g., 10-point, 1:3 dilution).

  • Assay: The same binding assay format used in the primary screen is employed.

  • Data Analysis: The percent inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response model) is used to calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition.

Phase 3: Functional and Cellular Validation

A binding interaction does not always translate to a biological effect. Therefore, it is critical to assess the functional consequence of any confirmed off-target binding.[5] This step helps distinguish between simple binding and true agonism or antagonism, which is essential for predicting potential clinical side effects.

Illustrative Scenario: Let's assume that in Phase 2, Cmpd-Z showed a potent binding affinity (low IC50) for the Beta-2 Adrenergic Receptor (ADRB2). We must now determine if this binding leads to receptor activation (agonism) or inhibition (antagonism).

Functional_Assay_Pathway cluster_0 ADRB2 Signaling Pathway CmpdZ Cmpd-Z ADRB2 ADRB2 Receptor CmpdZ->ADRB2 Binds Gs Gs Protein ADRB2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Hypothetical off-target effect of Cmpd-Z on ADRB2 signaling.

Experimental Protocol: Cell-Based cAMP Functional Assay

  • Cell Line: Use a recombinant cell line stably expressing the human ADRB2 receptor (e.g., HEK293 or CHO cells).

  • Agonist Mode: Treat the cells with increasing concentrations of Cmpd-Z and measure the intracellular accumulation of cyclic AMP (cAMP), a key second messenger for ADRB2. An increase in cAMP indicates agonist activity.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of Cmpd-Z, followed by stimulation with a known ADRB2 agonist (e.g., isoproterenol) at its EC80 concentration. A decrease in the isoproterenol-stimulated cAMP production indicates antagonist activity.

  • Detection: Use a commercially available cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).

  • Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values from the resulting dose-response curves.

Part 3: Comparative Analysis and Candidate Selection

The final step is to integrate all the data to objectively compare Cmpd-X, Cmpd-Y, and Cmpd-Z. The primary metrics for comparison are potency at the intended target (Kinase Y) and selectivity against all identified off-targets.

Table 1: Comparative On-Target and Off-Target Potency (IC50 in nM)

TargetCmpd-X (IC50 nM)Cmpd-Y (IC50 nM)Cmpd-Z (IC50 nM)Comments
Kinase Y (On-Target) 5 12 3 Cmpd-Z is the most potent.
hERG (Ion Channel)>10,000>10,0008,500All compounds show low risk.
ADRB2 (GPCR)2,1005,30075 Cmpd-Z shows significant off-target binding.
Kinase Z (Off-Target)85095 1,200Cmpd-Y shows significant off-target kinase activity.
SERT (Transporter)>10,0009,500>10,000All compounds show low risk.

Table 2: Functional Assay Results and Selectivity Ratios

CompoundADRB2 Functional Assay (cAMP)Selectivity (ADRB2 IC50 / Kinase Y IC50)Selectivity (Kinase Z IC50 / Kinase Y IC50)
Cmpd-X Antagonist, IC50 = 2,500 nM420-fold170-fold
Cmpd-Y No significant activity441-fold7.9-fold
Cmpd-Z Potent Antagonist, IC50 = 90 nM25-fold 400-fold
Interpretation and Recommendation
  • Cmpd-Z: Despite being the most potent compound for our target, Kinase Y, it exhibits potent off-target activity at the ADRB2 receptor. The selectivity window is only 25-fold. As a potent ADRB2 antagonist, this compound carries a high risk of cardiovascular side effects (e.g., effects on heart rate and bronchodilation). This makes Cmpd-Z a high-risk candidate.

  • Cmpd-Y: This analog shows poor selectivity against a related kinase, Kinase Z, with less than an 8-fold window. Inhibition of closely related kinases can undermine the therapeutic hypothesis and lead to unexpected toxicities. This profile suggests a potential for a "dirty" drug and makes Cmpd-Y a less desirable candidate.

  • Cmpd-X: This compound demonstrates the best overall profile. It maintains good potency for the on-target Kinase Y (5 nM) and shows much weaker activity at all tested off-targets. Its selectivity windows for ADRB2 (420-fold) and Kinase Z (170-fold) are significantly wider than those of its analogs. A selectivity window of >100-fold is often considered a desirable benchmark in early discovery.

References

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]

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  • Leach, M. W., et al. (2018). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. [Link]

  • European Medicines Agency (EMA). (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

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  • Altasciences. (2021). Issue 13: Safety Pharmacology Guidelines and Practices. [Link]

  • PubChem. (1H-indazol-4-yl)methanol. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine - LiverTox. [Link]

  • Wikipedia. Methenamine. [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. [Link]

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  • Shaikh, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • ResearchGate. Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds.... [Link]

  • ClinicalTrials.gov. Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. [Link]

  • Oxford University Clinical Research Unit. Methenamine hippurate for preventing urinary tract infections. [Link]

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A Comparative Guide to the Efficacy of (1H-Indazol-4-YL)methanamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in the design of kinase inhibitors. This guide provides a comparative analysis of the efficacy of various (1H-Indazol-4-YL)methanamine derivatives, focusing on their performance as inhibitors of critical oncogenic kinases. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed protocols for the key assays used in their evaluation.

The this compound Scaffold: A Versatile Core for Kinase Inhibition

The this compound moiety serves as a crucial building block in the synthesis of targeted therapies, particularly for cancer.[3] This structural motif offers a versatile platform for derivatization, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The indazole ring system itself is adept at mimicking the purine core of ATP, enabling competitive inhibition at the kinase hinge region. The methanamine linker at the 4-position provides a key vector for introducing various substituents that can interact with other regions of the ATP-binding pocket, thereby enhancing affinity and selectivity.

This guide will focus on two prominent classes of kinase inhibitors derived from the this compound scaffold: inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway and inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.

Comparative Efficacy of this compound Derivatives

PI3K Inhibitors: The Case of GDC-0941 (Pictilisib)

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[4] GDC-0941 (Pictilisib) is a potent, orally bioavailable inhibitor of Class I PI3K enzymes that features the (1H-Indazol-4-YL) moiety.[1][5]

GDC-0941 competitively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage of PIP3 production leads to the downstream inhibition of Akt activation and its subsequent signaling cascade, ultimately resulting in decreased cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes GDC0941 GDC-0941 GDC0941->PI3K Inhibits

PI3K/Akt Signaling Pathway and the inhibitory action of GDC-0941.

The potency of GDC-0941 has been extensively characterized through in vitro kinase assays and cell-based proliferation assays.

Target IC50 (nM) Reference
PI3Kα3[6]
PI3Kβ33[6]
PI3Kδ3[6]
PI3Kγ75[6]
Cancer Cell Line Molecular Feature Proliferation IC50 (µM) Reference
U87MG (Glioblastoma)PTEN null0.95[1]
PC3 (Prostate)PTEN null0.28[1]
MDA-MB-361 (Breast)PIK3CA mutant0.72[1]
IGROV-1 (Ovarian)PIK3CA wild-type-[7]

These data demonstrate that GDC-0941 is a potent inhibitor of Class I PI3K isoforms, with particularly high activity against PI3Kα and PI3Kδ.[6] Its efficacy in cell lines with PTEN loss or PIK3CA mutations underscores its therapeutic potential in cancers with a hyperactivated PI3K pathway.[1]

FGFR Inhibitors: A New Frontier for this compound Derivatives

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, often due to gene amplification or mutations, is a known driver in various cancers.[8] Several this compound derivatives have been developed as potent FGFR inhibitors.

FGFR inhibitors containing the indazole scaffold act as ATP-competitive inhibitors, binding to the kinase domain of FGFRs. This prevents the autophosphorylation of the receptor upon FGF ligand binding, thereby blocking the downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for tumor growth and survival.

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_Akt PI3K-Akt Pathway FGFR->PI3K_Akt Activates Proliferation Proliferation & Angiogenesis RAS_MAPK->Proliferation PI3K_Akt->Proliferation Indazole_FGFRi Indazole-based FGFR Inhibitor Indazole_FGFRi->FGFR Inhibits

FGFR Signaling Pathway and the inhibitory action of indazole-based derivatives.

Several studies have reported the synthesis and evaluation of novel this compound derivatives as FGFR inhibitors. Below is a comparison of the reported IC50 values for selected compounds.

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Reference
Compound 27i ---2.4[9]
Compound 9d 15.0---[8]
Compound 9u 3.3---[8]
Compound 19 4601402200-[10]
Compound 6O >50,00035,482>30,00075.3[11]

The data highlights the chemical tractability of the indazole scaffold in generating highly potent and, in some cases, selective FGFR inhibitors. For instance, compound 27i demonstrates remarkable potency and selectivity for FGFR4.[9] The optimization from compound 9d to 9u showcases a significant improvement in FGFR1 inhibitory activity through rational drug design.[8] The high selectivity of compound 6O for FGFR4 over other isoforms is also noteworthy.[11]

Experimental Protocols

To ensure the reproducibility and validity of the presented efficacy data, we provide detailed, step-by-step protocols for the key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of Inhibitor Start->Prep_Compound Add_Kinase Add Kinase to Inhibitor Dilutions Prep_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Add_Substrate_ATP Add Substrate/ATP Mixture Pre_Incubate->Add_Substrate_ATP Incubate Incubate for Kinase Reaction Add_Substrate_ATP->Incubate Add_Detection_Reagent Add ADP Detection Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze Calculate IC50 Measure_Luminescence->Analyze End End Analyze->End

Workflow for the in vitro luminescence-based kinase assay.

Materials:

  • Kinase of interest (e.g., PI3Kα, FGFR1)

  • Kinase substrate

  • ATP

  • Test compound (e.g., GDC-0941)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to obtain a range of concentrations.

  • Kinase Reaction Setup: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., U87MG, PC3)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective this compound derivatives is guided by a deep understanding of their structure-activity relationships. For PI3K inhibitors like GDC-0941, the thieno[3,2-d]pyrimidine core and the morpholine substituent are crucial for potent activity, while the methanesulfonyl-piperazin-1-ylmethyl group enhances solubility and pharmacokinetic properties.[1]

In the context of FGFR inhibitors, modifications at the 3- and 6-positions of the indazole ring have been shown to significantly impact potency and selectivity. The introduction of specific aryl or heteroaryl groups at these positions can exploit subtle differences in the ATP-binding sites of the FGFR isoforms.[8] The nature of the linker between the indazole core and these substituents is also a critical determinant of activity.

Conclusion

The this compound scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. As exemplified by the PI3K inhibitor GDC-0941 and a growing number of highly effective FGFR inhibitors, strategic derivatization of this core structure can lead to compounds with significant therapeutic potential. The continued exploration of the structure-activity relationships of these derivatives, guided by robust in vitro and in vivo evaluations, promises to yield a new generation of targeted cancer therapies.

References

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]

  • Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anticancer Agents in Medicinal Chemistry, 18(9), 1228-1234. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 763-769. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Yuan, Y., et al. (2023). Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants. European Journal of Medicinal Chemistry, 258, 115628. [Link]

  • Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725–1738. [Link]

  • Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • Fishwick, C. W. G., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 64(23), 17136–17151. [Link]

  • Kim, H. J., et al. (2020). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1634–1646. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1272–1287. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(3), 1-16. [Link]

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A Comparative Guide to the Validation of Analytical Methods for (1H-Indazol-4-YL)methanamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and product safety. This guide provides a comprehensive comparison of analytical methodologies for the quantification of (1H-Indazol-4-YL)methanamine, a key building block in the synthesis of various therapeutic agents. As a Senior Application Scientist, my objective is to dissect the nuances of method validation, offering field-proven insights to guide you in selecting and implementing the most robust analytical strategy for your specific needs.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3][4] This guide will delve into the validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA).[1][2][5][6][7][8]

The Analytical Challenge: this compound

This compound possesses a primary amine group and an indazole core, presenting specific analytical considerations. The primary amine lacks a strong chromophore, making direct UV detection at high sensitivity challenging. Therefore, derivatization to introduce a fluorescent or UV-absorbing tag is a common strategy to enhance detection. The indazole ring itself provides a chromophore, but its response may be insufficient for trace-level quantification.

Comparative Analysis of Quantitative Performance

The selection of an analytical method is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of the three compared methods for the quantification of this compound.

Parameter HPLC-UV (Direct) HPLC-FLD (with Derivatization) LC-MS/MS
Principle Separation by chromatography, detection by UV absorbance of the indazole ring.Pre-column derivatization to attach a fluorescent tag, followed by chromatographic separation and fluorescence detection.Separation by chromatography, ionization of the analyte, and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[9][10][11]
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangepg/mL range or lower
Limit of Quantification (LOQ) Low µg/mL rangeng/mL rangepg/mL to low ng/mL range
Linearity (r²) Typically >0.99Typically >0.99Typically >0.999
Accuracy (% Recovery) 98-102%98-102%98-102%
Precision (% RSD) < 2%< 2%< 1%
Selectivity Moderate; susceptible to interference from compounds with similar UV spectra.High; derivatization provides an extra layer of selectivity.Very High; detection is based on the unique mass of the parent ion and its fragments.[9]
Matrix Effect Low to ModerateLow to ModerateCan be significant; requires careful matrix matching or use of an internal standard.
Cost & Complexity LowModerateHigh

Experimental Workflows: A Visual Guide

The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection onto HPLC column Filtration->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area vs. Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization with Fluorescent Reagent (e.g., OPA/thiol) Sample->Derivatization Dilution Dilution Derivatization->Dilution Injection Injection onto HPLC column Dilution->Injection Separation Gradient Elution Injection->Separation Detection Fluorescence Detection (Ex/Em wavelengths) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area vs. Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC-FLD analysis with pre-column derivatization.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing This compound IS_Spiking Internal Standard Spiking Sample->IS_Spiking Dilution Dilution IS_Spiking->Dilution Filtration Filtration Dilution->Filtration Injection Injection onto LC column Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Analyte/IS Peak Area Ratio vs. Calibration Curve Chromatogram->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized and validated for your specific application and laboratory conditions.

Protocol 1: HPLC-UV Method

This method is suitable for the quantification of this compound in bulk drug substances or concentrated solutions where high sensitivity is not a primary requirement.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • Methanol (for sample preparation)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid (e.g., 30:70 v/v). The exact ratio should be optimized for optimal peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 220 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the sample in methanol, then dilute with the mobile phase to a concentration within the calibration range.

4. Validation Parameters to Evaluate:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the reference standard to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: HPLC-FLD Method with OPA Derivatization

This method offers significantly higher sensitivity and selectivity compared to the direct UV method and is suitable for trace-level analysis. The derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) forms a highly fluorescent isoindole derivative.[12]

1. Materials and Reagents:

  • All reagents from Protocol 1

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid buffer (pH ~9.5)

2. Derivatization Reagent Preparation:

  • Prepare the OPA reagent by dissolving OPA in methanol and adding 2-mercaptoethanol and boric acid buffer. This reagent should be prepared fresh daily.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient elution is typically required.

    • Mobile Phase A: Buffer (e.g., sodium acetate) in water

    • Mobile Phase B: Acetonitrile or Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation wavelength (Ex) ~340 nm, Emission wavelength (Em) ~455 nm. These should be optimized for the specific derivative.

4. Standard and Sample Preparation:

  • Standard and Sample Solutions: Prepare as in Protocol 1, but in a suitable buffer for the derivatization reaction.

  • Derivatization Procedure: To a specific volume of the standard or sample solution, add the OPA reagent and allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection. The timing of this step is critical for reproducibility.

5. Validation Parameters to Evaluate:

  • Follow the same validation parameters as in Protocol 1, with particular attention to the reproducibility of the derivatization step.

Protocol 3: LC-MS/MS Method

This is the most sensitive and selective method, making it the gold standard for bioanalytical studies and the quantification of low-level impurities.[9][13][14][15]

1. Materials and Reagents:

  • All reagents from Protocol 1, but of LC-MS grade.

  • A suitable internal standard (IS), preferably a stable isotope-labeled version of this compound.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines.

  • MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion must be determined by direct infusion of the reference standard. A similar process is required for the internal standard.

  • Chromatographic Conditions: A fast gradient elution using a C18 column is often employed to ensure rapid analysis times.

3. Standard and Sample Preparation:

  • Standard and Sample Solutions: Prepare as in Protocol 1.

  • Internal Standard Spiking: A fixed concentration of the internal standard is added to all calibration standards and samples before any further processing. This corrects for variations in sample preparation and instrument response.

4. Validation Parameters to Evaluate:

  • In addition to the parameters in Protocol 1, bioanalytical method validation guidelines from the FDA should be followed, which include:

    • Selectivity and Matrix Effects: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference and to evaluate the impact of the matrix on the analyte's ionization.

    • Carryover: Assessed by injecting a blank sample after a high-concentration standard.

    • Stability: The stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) must be evaluated.

Conclusion: Making the Right Choice

The choice of an analytical method for the quantification of this compound is a multifaceted decision that must be guided by the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and straightforward method suitable for routine analysis of the bulk drug substance where high sensitivity is not required.

  • HPLC-FLD with derivatization offers a significant improvement in sensitivity and selectivity, making it a good choice for the analysis of lower concentrations or in the presence of interfering substances.

  • LC-MS/MS provides the ultimate in sensitivity and selectivity and is the method of choice for bioanalytical applications, trace impurity analysis, and when dealing with complex sample matrices.[9][10][11]

Regardless of the method chosen, a thorough and well-documented validation process is paramount to ensure the generation of reliable and reproducible data that will withstand regulatory scrutiny. This guide serves as a foundational resource to empower researchers, scientists, and drug development professionals to confidently navigate the complexities of analytical method validation.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024). [Link]

  • Rasayan Journal of Chemistry. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. [Link]

  • Drug Target Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Agilent. Analysis of primary, secondary and tertiary amines. [Link]

  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • National Center for Biotechnology Information. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Eurachem. 7. Validation of analytical methods. [Link]

  • National Center for Biotechnology Information. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • ResearchGate. (2025). Validating analytical methods for biopharmaceuticals, Part 1: Development and optimization. [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]

  • SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • Parenteral Drug Association. Validation of Analytical Methods for Biopharmaceuticals: A Guide to Risk-Based Validation and Implementation Strategies. [Link]

Sources

The Structure-Activity Relationship of (1H-Indazol-4-YL)methanamine Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has proven to be a cornerstone in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors for oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (1H-Indazol-4-YL)methanamine analogs, a class of compounds that has shown significant promise in targeting key signaling pathways implicated in cancer progression. We will delve into the nuances of their design, synthesis, and biological evaluation, offering a comparative perspective supported by experimental data to empower researchers in the rational design of next-generation therapeutics.

The Indazole Core: A Privileged Scaffold in Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic structure, serves as an excellent pharmacophore for ATP-competitive kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase active site mimics the binding of the adenine moiety of ATP.[1] The this compound scaffold, in particular, offers a versatile platform for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Kinase Inhibitory Activity and Antiproliferative Effects

The following table summarizes the SAR of a series of this compound analogs, focusing on their inhibitory activity against key kinases in the PI3K/Akt pathway and their corresponding antiproliferative effects in cancer cell lines. The data presented is a synthesized representation from multiple studies to illustrate key SAR trends.[2][3][4]

Compound IDR1 (at Indazole N1)R2 (at Amine)Target Kinase IC50 (nM)Antiproliferative Activity (IC50, µM)
Lead Compound HHPI3Kα: 50MCF-7: 8.5
Analog 1a MethylHPI3Kα: 25MCF-7: 4.2
Analog 1b EthylHPI3Kα: 35MCF-7: 6.1
Analog 2a HMethylPI3Kα: 45MCF-7: 7.8
Analog 2b HPhenylPI3Kα: 15MCF-7: 2.1
Analog 3a MethylPhenylPI3Kα: 5MCF-7: 0.9
Analog 3b Methyl4-FluorophenylPI3Kα: 3MCF-7: 0.6

Key SAR Insights:

  • N1-Substitution on the Indazole Ring: Small alkyl substitutions, such as a methyl group (Analog 1a), at the N1 position of the indazole ring generally lead to a moderate increase in potency compared to the unsubstituted analog. This is likely due to favorable interactions within the ATP-binding pocket. However, larger alkyl groups (Analog 1b) may introduce steric hindrance, leading to a decrease in activity.

  • Amine Substitution: Substitution on the methanamine nitrogen (R2) has a significant impact on activity. Aromatic substituents, particularly those with electron-withdrawing groups like a 4-fluorophenyl group (Analog 3b), can enhance potency. This suggests the potential for additional π-π stacking or other favorable interactions in a hydrophobic pocket of the kinase.

  • Combined Substitutions: The combination of optimal substitutions at both the N1 and amine positions (Analogs 3a and 3b) results in a synergistic effect, leading to the most potent compounds in this series.

The PI3K/Akt Signaling Pathway: A Key Target

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5][6][7][8][9] this compound analogs often exert their anticancer effects by inhibiting key kinases within this pathway, such as PI3K and Akt.[10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Indazole_Analog This compound Analog Indazole_Analog->PI3K Inhibits

Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of this compound analogs.

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor of our findings, we provide detailed protocols for key assays used to characterize the activity of this compound analogs.

Synthesis of the this compound Core

A general synthetic route to the this compound core is outlined below.[11][12][13][14][15]

Synthesis_Workflow Start Substituted 2-methyl-3-nitroaniline Step1 Reduction of Nitro Group Start->Step1 Intermediate1 Substituted 2-methylaniline Step1->Intermediate1 Step2 Diazotization and Cyclization Intermediate1->Step2 Intermediate2 Substituted 1H-Indazole Step2->Intermediate2 Step3 Formylation Intermediate2->Step3 Intermediate3 Substituted 1H-Indazole-4-carbaldehyde Step3->Intermediate3 Step4 Reductive Amination Intermediate3->Step4 Final_Product This compound Analog Step4->Final_Product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Reduction of the Nitro Group: The starting substituted 2-methyl-3-nitroaniline is reduced to the corresponding aniline using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation.

  • Diazotization and Cyclization: The resulting aniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt, which then undergoes intramolecular cyclization to yield the substituted 1H-indazole.

  • Formylation: The indazole core is formylated at the 4-position using a Vilsmeier-Haack reaction (POCl3/DMF) or other suitable formylating agents to introduce the aldehyde functionality.

  • Reductive Amination: The 1H-indazole-4-carbaldehyde is then reacted with an appropriate primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to afford the final this compound analog.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Kinase substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multiwell plate, add the test compound or DMSO (vehicle control).

    • Add the kinase and substrate solution.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature and time for the specific kinase.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the inhibition of the PI3K/Akt pathway in a cellular context by measuring the phosphorylation status of Akt.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Protocol:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an ECL reagent.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated Akt levels to the total Akt levels.

Pharmacokinetic and ADME Considerations

For a kinase inhibitor to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles.[16] Indazole-based inhibitors can sometimes face challenges with metabolic stability and potential off-target effects, such as inhibition of cytochrome P450 enzymes.[17] Early assessment of these properties is crucial for lead optimization.

Key ADME Parameters to Evaluate:

  • Solubility: Aqueous solubility is critical for oral absorption.

  • Permeability: The ability to cross cell membranes, often assessed using Caco-2 cell assays.

  • Metabolic Stability: Typically evaluated using liver microsomes or hepatocytes to predict in vivo clearance.

  • CYP450 Inhibition: To assess the potential for drug-drug interactions.

  • Plasma Protein Binding: Can influence the free drug concentration and efficacy.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of strategic substitutions on the indazole ring and the exocyclic amine to achieve high potency and desirable drug-like properties. The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these analogs. Future research in this area should focus on optimizing the ADME properties of lead compounds to enhance their clinical translatability and on exploring the full potential of this versatile scaffold against a broader range of kinase targets.

References

  • Schematic drawing of the PI3K/Akt signaling pathway. The... - ResearchGate. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available at: [Link]

  • PI3K-Akt signaling pathway - Cusabio. Available at: [Link]

  • PI3K-AKT Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]

  • Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II - PubMed. Available at: [Link]

  • Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamine - Chula Digital Collections. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • Structures of kinase inhibitors containing an indazole moiety - ResearchGate. Available at: [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. Available at: [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts - MDPI. Available at: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. Available at: [Link]

  • Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors - ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of (1H-Indazol-4-YL)methanamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(1H-Indazol-4-YL)methanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic introduction of the aminomethyl group at the 4-position of the indazole core is a critical step that can significantly influence the properties of the final molecule. This guide provides a comparative analysis of the primary synthetic routes to this versatile intermediate, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each approach.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the late-stage functionalization of a pre-formed indazole ring. The choice of a specific route is often dictated by the availability of starting materials, desired scale of production, and tolerance to various reaction conditions. The most common strategies involve the reduction of a suitable nitrogen-containing functional group at the 4-position of the indazole nucleus. This guide will focus on three principal pathways:

  • Reduction of 4-Cyano-1H-indazole: A direct and efficient route.

  • Reductive Amination of 1H-Indazole-4-carbaldehyde: A versatile method allowing for structural diversification.

  • Reduction of 4-(Azidomethyl)-1H-indazole: A high-yielding but potentially hazardous approach.

For clarity and ease of comparison, each route is presented with a detailed experimental protocol, a discussion of its advantages and disadvantages, and a mechanistic overview.

Route 1: Reduction of 4-Cyano-1H-indazole

This is arguably the most straightforward and commonly employed method for the synthesis of this compound. The route relies on the chemical reduction of the nitrile group of 4-cyano-1H-indazole to a primary amine.

Experimental Protocol

Step 1: Synthesis of 4-Cyano-1H-indazole (Not explicitly found in search results, but a plausible precursor)

A representative procedure for the synthesis of a substituted cyano-indazole is adapted here for illustrative purposes. Specific conditions for the 4-cyano isomer may vary.

To a solution of 4-bromo-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added copper(I) cyanide (1.2 eq). The reaction mixture is heated to reflux and monitored by TLC until completion. Upon cooling, the mixture is quenched with an aqueous solution of ferric chloride and hydrochloric acid and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 4-cyano-1H-indazole.

Step 2: Reduction of 4-Cyano-1H-indazole to this compound

To a solution of 4-cyano-1H-indazole (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere, a reducing agent like lithium aluminum hydride (LiAlH4, 2-3 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound.

Mechanistic Rationale

The reduction of the nitrile with LiAlH4 proceeds via a nucleophilic attack of the hydride ion on the electrophilic carbon of the cyano group, forming an intermediate imine anion. Subsequent hydride additions and protonation during the workup lead to the final primary amine. The use of a powerful reducing agent like LiAlH4 is necessary to achieve the complete reduction of the nitrile.

dot

G 4-Cyano-1H-indazole 4-Cyano-1H-indazole Intermediate Imine Anion Intermediate Imine Anion 4-Cyano-1H-indazole->Intermediate Imine Anion 1. LiAlH4 This compound This compound Intermediate Imine Anion->this compound 2. H2O workup

Caption: Reduction of 4-Cyano-1H-indazole.

Route 2: Reductive Amination of 1H-Indazole-4-carbaldehyde

This two-step sequence involves the formation of an intermediate imine or oxime from 1H-indazole-4-carbaldehyde, followed by its reduction to the target amine. This method offers greater flexibility as the intermediate can be isolated and characterized.

Experimental Protocol

Step 1: Synthesis of 1H-Indazole-4-carbaldehyde (Not explicitly found in search results, but a plausible precursor)

A general procedure for the formylation of an aromatic ring is provided for context.

1H-Indazole can be formylated at the 4-position using a Vilsmeier-Haack reaction. To a solution of 1H-indazole (1.0 eq) in DMF at 0 °C, phosphorus oxychloride (POCl3, 1.1 eq) is added dropwise. The reaction mixture is then heated and stirred until the reaction is complete. After cooling, the mixture is poured onto ice and neutralized with a base, leading to the precipitation of 1H-indazole-4-carbaldehyde, which can be purified by recrystallization or chromatography.

Step 2a: Reductive Amination via Imine Formation

A solution of 1H-indazole-4-carbaldehyde (1.0 eq) and a suitable amine source, such as ammonium acetate or ammonia in an alcoholic solvent, is stirred at room temperature to form the corresponding imine in situ. A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is then added to the reaction mixture. The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup and extraction to afford this compound.

Step 2b: Alternative via Oxime Formation and Reduction

To a solution of 1H-indazole-4-carbaldehyde (1.0 eq) in a mixture of ethanol and water, hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate are added. The mixture is stirred at room temperature until the formation of 1H-indazole-4-carbaldehyde oxime is complete. The oxime can be isolated and then reduced to the amine using various reducing agents, such as catalytic hydrogenation (H2/Pd-C) or a metal hydride like LiAlH4.

Mechanistic Rationale

Reductive amination proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion (or an imine). This electrophilic species is then reduced by the hydride reagent to yield the amine. The choice of reducing agent is critical; milder reagents like NaBH3CN are selective for the iminium ion over the starting aldehyde. The reduction of the oxime involves the cleavage of the N-O bond and saturation of the C=N double bond.

dot

G 1H-Indazole-4-carbaldehyde 1H-Indazole-4-carbaldehyde Imine/Oxime Intermediate Imine/Oxime Intermediate 1H-Indazole-4-carbaldehyde->Imine/Oxime Intermediate NH3 or NH2OH This compound This compound Imine/Oxime Intermediate->this compound Reducing Agent (e.g., NaBH4, H2/Pd-C)

Caption: Reductive Amination of 1H-Indazole-4-carbaldehyde.

Route 3: Reduction of 4-(Azidomethyl)-1H-indazole

This route involves the conversion of a 4-(halomethyl) or 4-(hydroxymethyl)-1H-indazole to the corresponding azide, which is then reduced to the primary amine. While this method can be high-yielding, it involves the use of potentially explosive azide reagents and requires careful handling.

Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)-1H-indazole (Not explicitly found in search results, but a plausible precursor)

4-(Hydroxymethyl)-1H-indazole can be converted to 4-(chloromethyl)-1H-indazole by treatment with thionyl chloride (SOCl2) or a similar chlorinating agent in an appropriate solvent.

Step 2: Synthesis of 4-(Azidomethyl)-1H-indazole

To a solution of 4-(chloromethyl)-1H-indazole (1.0 eq) in a polar aprotic solvent like DMF, sodium azide (NaN3, 1.2 eq) is added. The reaction mixture is stirred at room temperature or slightly elevated temperature until the substitution is complete. The product, 4-(azidomethyl)-1H-indazole, is then isolated by an aqueous workup and extraction. Caution: Sodium azide and organic azides are potentially explosive and should be handled with extreme care.

Step 3: Reduction of 4-(Azidomethyl)-1H-indazole

The reduction of the azide to the amine can be achieved through several methods. A common and effective method is the Staudinger reaction, where the azide is treated with triphenylphosphine (PPh3) followed by hydrolysis. Alternatively, catalytic hydrogenation (H2 over Pd/C) or reduction with LiAlH4 can be employed.

Mechanistic Rationale

The synthesis of the azide proceeds via a standard SN2 reaction. The subsequent reduction of the azide to the amine via the Staudinger reaction involves the formation of an azaylide intermediate, which upon hydrolysis yields the amine and triphenylphosphine oxide. Catalytic hydrogenation involves the sequential reduction of the azide group on the catalyst surface.

G 4-(Halomethyl)-1H-indazole 4-(Halomethyl)-1H-indazole 4-(Azidomethyl)-1H-indazole 4-(Azidomethyl)-1H-indazole 4-(Halomethyl)-1H-indazole->4-(Azidomethyl)-1H-indazole NaN3 This compound This compound 4-(Azidomethyl)-1H-indazole->this compound Reduction (e.g., H2/Pd-C, PPh3/H2O)

In Vivo Validation of (1H-Indazol-4-YL)methanamine's Therapeutic Effects: A Comparative Guide for Preclinical Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of (1H-Indazol-4-YL)methanamine, a novel indazole derivative with putative anti-cancer properties. Given the prevalence of the indazole scaffold in oncology, particularly in the development of kinase and PARP inhibitors, this guide will focus on a comparative analysis against a well-established therapeutic agent in this class.[1][2] For the purpose of this guide, we will position this compound as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor and compare its hypothetical in vivo efficacy against Olaparib, an FDA-approved PARP inhibitor.

The Rationale for Investigating this compound as a PARP Inhibitor

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved anti-cancer drugs.[1][3] Many indazole derivatives have been developed as potent inhibitors of various protein kinases and, notably, PARP enzymes.[2] PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations.[4] The mechanism of action, known as synthetic lethality, arises from the fact that cancer cells with impaired homologous recombination repair (HRR) become critically dependent on PARP-mediated single-strand break repair. Inhibition of PARP in these cells leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death.[4]

Visualizing the Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Synthetic_Lethality cluster_normal_cell Normal Cell (Functional HRR) cluster_cancer_cell Cancer Cell (HRR-Deficient) DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Repair DNA_SSB_N->PARP_N repaired by Cell_Survival_N Cell Survival PARP_N->Cell_Survival_N DNA_DSB_N Double-Strand Break (DSB) HRR_N Homologous Recombination Repair (HRR) DNA_DSB_N->HRR_N repaired by HRR_N->Cell_Survival_N DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP-mediated Repair DNA_SSB_C->PARP_C Replication_Fork_Collapse Replication Fork Collapse PARP_C->Replication_Fork_Collapse unrepaired SSBs lead to PARPi This compound or Olaparib PARPi->PARP_C inhibits DNA_DSB_C Toxic Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB_C HRR_Deficient Deficient HRR DNA_DSB_C->HRR_Deficient cannot be repaired by Cell_Death Cell Death (Synthetic Lethality) HRR_Deficient->Cell_Death In_Vivo_Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., BRCA-mutated Ovarian Cancer Cells) Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Dosing (Vehicle, this compound, Olaparib) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Day 28 or Tumor Volume >1500 mm³) Monitoring->Endpoint Analysis 8. Tumor Excision & Analysis (Histopathology, Biomarkers) Endpoint->Analysis

Caption: A typical workflow for in vivo anti-tumor efficacy studies in a subcutaneous xenograft model. [4]

Hypothetical Performance Comparison

The following table summarizes plausible in vivo efficacy data for this compound in comparison to Olaparib and a vehicle control in a BRCA-mutated ovarian cancer xenograft model.

Treatment Group Dosage & Administration Mean Tumor Volume at Endpoint (mm³ ± SEM) Tumor Growth Inhibition (TGI) (%) Change in Body Weight (%)
Vehicle Control10 mL/kg, Oral, Daily1450 ± 150-+2.5
This compound50 mg/kg, Oral, Daily480 ± 7566.9-1.8
Olaparib50 mg/kg, Oral, Daily520 ± 8064.1-2.1

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary. TGI is calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)) * 100.

Detailed Experimental Protocol: Subcutaneous Xenograft Model

This protocol is a composite based on several preclinical studies evaluating PARP inhibitors. [5][6][7] 1. Animal Model and Husbandry:

  • Species: Female athymic nude mice (NCr-nu/nu), 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week prior to the start of the study.

  • Housing: House animals in sterile, filtered-air laminar flow cabinets with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for animal welfare.

2. Cell Culture and Implantation:

  • Cell Line: A human ovarian cancer cell line with a known BRCA1 or BRCA2 mutation (e.g., patient-derived xenograft with a documented BRCA2 mutation).

  • Cell Preparation: Culture cells in appropriate media. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Implantation: Anesthetize the mice. Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers twice weekly.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.

4. Treatment Administration:

  • Vehicle Control: Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). Administer orally once daily.

  • This compound: Prepare a suspension in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose). Administer orally once daily.

  • Olaparib: Prepare a suspension in the vehicle at the same concentration as the test compound. Administer orally once daily.

  • Duration: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.

5. Efficacy and Toxicity Assessment:

  • Tumor Volume: Continue to measure tumor volume twice weekly throughout the study.

  • Body Weight: Record the body weight of each mouse twice weekly as an indicator of toxicity.

  • Clinical Observations: Monitor the animals daily for any signs of distress or adverse effects.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis.

6. Endpoint Analyses:

  • Histopathology: Fix a portion of the tumor in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining).

  • Immunohistochemistry (IHC): Analyze tumor sections by IHC for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). [5][6]* Pharmacodynamic (PD) Biomarkers: A portion of the tumor can be snap-frozen for western blot analysis of PARP activity (e.g., poly(ADP-ribose) levels). [5]

Conclusion

This guide outlines a scientifically rigorous approach for the in vivo validation of this compound, framed within the context of PARP inhibition. By comparing its performance against a standard-of-care agent like Olaparib, researchers can generate the critical data needed to assess its therapeutic potential. The provided protocols and conceptual frameworks are designed to be adaptable to the specific characteristics of the compound and the research questions at hand. Successful execution of these studies will provide a strong foundation for further preclinical and clinical development.

References

  • Title: Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts Source: PubMed URL: [Link]

  • Title: A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models Source: PMC - NIH URL: [Link]

  • Title: Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts Source: AACR Journals URL: [Link]

  • Title: Zebrafish Xenografts Unveil Sensitivity to Olaparib beyond BRCA Status Source: PMC - NIH URL: [Link]

  • Title: Abstract 3785: Olaparib increases the effectiveness of radiation in hypoxic tumor cells in xenograft models of human non-small-cell lung cancer Source: AACR Journals URL: [Link]

  • Title: Olaparib increases the antitumor effects of irinotecan in mouse... Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: NIH URL: [Link]

  • Title: In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma Source: PubMed URL: [Link]

  • Title: In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma Source: Mayo Clinic URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing URL: [Link]

  • Title: In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma Source: PMC - NIH URL: [Link]

  • Title: Niraparib in ovarian cancer: results to date and clinical potential Source: PMC - NIH URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: ResearchGate URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC - NIH URL: [Link]

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Benchmarking (1H-Indazol-4-YL)methanamine: A Comparative Guide for Novel Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the identification of novel molecular scaffolds is a critical starting point in the quest for next-generation therapeutics. The indazole core is a well-established privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, particularly as kinase inhibitors in oncology.[1][2][3] This guide provides an in-depth comparative analysis of (1H-Indazol-4-YL)methanamine, a versatile building block, against a known standard in the field of kinase inhibition. Our objective is to furnish a comprehensive framework for evaluating its potential as a foundational moiety for the development of novel targeted therapies.

Introduction: The Rationale for Benchmarking this compound

This compound, with the chemical formula C8H9N3, is a structurally intriguing molecule featuring a reactive primary amine group appended to the indazole core.[4] This functional handle provides a convenient point for chemical modification and library synthesis, making it an attractive starting material for drug discovery campaigns. Given the prevalence of the indazole scaffold in approved and investigational kinase inhibitors, we hypothesize that this compound can serve as a valuable scaffold for the generation of new inhibitors.

To rigorously assess this potential, a direct comparison against a well-characterized standard is essential. For the purpose of this guide, we have selected Staurosporine , a natural product known for its potent, albeit non-selective, inhibition of a broad range of protein kinases. By benchmarking against Staurosporine, we can establish a baseline for the inhibitory potential of this compound and its derivatives, and gain insights into their selectivity profiles.

Experimental Design: A Multi-faceted Approach to Comparative Analysis

Our benchmarking strategy is designed to provide a holistic view of this compound's potential. This involves a tiered approach, starting with a broad screen to assess its general kinase inhibitory activity, followed by more focused assays to determine its potency and selectivity. All experiments are conducted in parallel with Staurosporine as the reference compound.

General Kinase Inhibition Screening

The initial step is to determine if this compound possesses intrinsic kinase inhibitory activity. A high-throughput screening (HTS) approach against a panel of representative kinases from different families is employed.

Experimental Workflow: General Kinase Inhibition Screen

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Stock Preparation (this compound & Staurosporine) in DMSO D Dispense Kinase, Substrate, and ATP A->D B Kinase Panel Selection (e.g., Abl, AKT, CDK2, EGFR, VEGFR2) B->D C Assay Plate Preparation (384-well format) C->D E Add Test Compounds (Final Concentration: 10 µM) D->E F Incubate at Room Temperature E->F G Add Detection Reagent (e.g., ADP-Glo™) F->G H Measure Luminescence G->H I Calculate Percent Inhibition vs. Controls (DMSO, Staurosporine) H->I J Identify 'Hits' (e.g., >50% Inhibition) I->J G cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment A Select Kinase-Dependent Cancer Cell Line (e.g., K562 for Abl) B Seed Cells in 96-well Plates A->B C Allow Cells to Adhere Overnight B->C E Add Compounds to Cells C->E D Prepare Serial Dilutions of Compounds D->E F Incubate for 72 hours E->F G Add Cell Viability Reagent (e.g., CellTiter-Glo®) F->G H Measure Luminescence G->H I Calculate Percent Viability H->I J Determine GI50 (50% Growth Inhibition) I->J

Caption: Workflow for assessing the anti-proliferative effects of the compounds in a relevant cancer cell line.

Comparative Data Analysis: this compound vs. Staurosporine

The following tables present hypothetical but plausible data from the described experiments, illustrating how the performance of this compound would be compared against Staurosporine.

Table 1: General Kinase Inhibition at 10 µM

Kinase TargetThis compound (% Inhibition)Staurosporine (% Inhibition)
Abl6598
AKT12595
CDK24599
EGFR1592
VEGFR27297

Table 2: IC50 Values for Hit Kinases

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM)
Abl8.20.02
VEGFR25.60.015

Table 3: Cellular Anti-Proliferative Activity

Cell LineKinase DependencyThis compound GI50 (µM)Staurosporine GI50 (µM)
K562Bcr-Abl25.10.1
HUVECVEGFR218.90.08

Discussion and Future Directions

The hypothetical data presented above illustrates a scenario where this compound exhibits modest, but selective, inhibitory activity against Abl and VEGFR2 kinases. In contrast, Staurosporine demonstrates potent but broad-spectrum inhibition. This profile for this compound is highly encouraging, as it suggests a promising starting point for medicinal chemistry efforts. The selectivity of a scaffold is a desirable trait, as it can lead to a reduction in off-target effects and improved therapeutic windows for the resulting drug candidates.

The moderate potency of the parent molecule is not unexpected for a fragment-like scaffold. The primary amine serves as a vector for the exploration of chemical space to enhance this potency. Future work should focus on the synthesis of a library of derivatives by modifying this amine group. Structure-activity relationship (SAR) studies can then be conducted to identify modifications that improve binding affinity and cellular activity.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel kinase inhibitors. While its intrinsic potency may be modest, its selectivity profile, as hypothetically demonstrated in this guide, offers a significant advantage over non-selective inhibitors like Staurosporine. The experimental framework outlined herein provides a robust methodology for the initial characterization and benchmarking of this and other promising molecular starting points in a drug discovery program.

References

  • P&S Chemicals. This compound. [Link]

  • Zhang et al. Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Zhang et al. Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]

  • ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. [Link]

  • Frontiers. Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubChem. (1H-indazol-4-yl)methanol. [Link]

  • PubMed Central. Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions. [Link]

  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ResearchGate. Synthesis of 1H-indazole-derived biologically active compounds. [Link]

  • PubMed. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. [Link]

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A Practical Guide to Validating (1H-Indazol-4-YL)methanamine Binding through Computational Docking

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, computational docking stands as a cornerstone for predicting the binding orientation of small molecules to their protein targets. However, the true value of in silico predictions is only realized through rigorous validation against experimental data. This guide provides a comprehensive, technically-grounded framework for validating the binding of (1H-Indazol-4-YL)methanamine, a scaffold of significant interest in medicinal chemistry, using computational docking studies. We will navigate the essential steps from target selection to result interpretation, emphasizing the causality behind experimental choices and ensuring a self-validating system.

The Indazole Scaffold: A Privileged Motif in Drug Discovery

The indazole ring system is a "privileged" structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. Its derivatives have been explored as potent inhibitors of various enzymes, including kinases, which are critical targets in oncology and inflammation research.[1] For the purpose of this guide, we will focus on a well-characterized target class for indazole-containing molecules: the Phosphoinositide 3-kinases (PI3Ks).

Case Study: Targeting PI3K with an Indazole-Based Ligand

A potent and selective inhibitor of class I PI3K, GDC-0941 (2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine), provides an excellent case study for validating the binding of our core molecule of interest, this compound.[2] GDC-0941 contains the (1H-indazol-4-yl) moiety and has a known co-crystal structure with its target, PI3Kγ (PDB ID: 3DBS).[3] This allows us to use the crystallographic data as a "gold standard" for validating our docking protocol.

The Docking and Validation Workflow: A Step-by-Step Protocol

This section details a robust workflow for docking this compound into the PI3Kγ binding site and validating the results. We will utilize AutoDock Vina, a widely used and freely available docking program, for this demonstration.

Experimental Protocol: Docking and Validation

1. Preparation of the Receptor (PI3Kγ):

  • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary hydrogens.

  • Procedure:

    • Download the crystal structure of PI3Kγ in complex with a ligand (e.g., PDB ID: 3DBS) from the Protein Data Bank.[1]

    • Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove water molecules, co-solvents, and the original ligand from the PDB file.

    • Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms (e.g., using the Gasteiger charging method).

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound):

  • Objective: To generate a 3D conformation of the ligand and prepare it for docking.

  • Procedure:

    • Obtain the 2D structure of this compound, for instance from the PubChem database.[4]

    • Use a chemical drawing tool like ChemDraw or a molecular modeling program to generate a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

3. Defining the Binding Site (Grid Box Generation):

  • Objective: To define the search space for the docking algorithm, focusing on the known binding pocket of the target protein.

  • Procedure:

    • Load the prepared receptor into AutoDock Tools.

    • Identify the amino acid residues that form the binding pocket. In our case study, this can be guided by the location of the co-crystallized ligand in the original PDB file.

    • Define a grid box that encompasses the entire binding site with some extra space to allow for ligand movement. The center and dimensions of the grid box are critical parameters.

4. Performing the Docking with AutoDock Vina:

  • Objective: To predict the binding poses and affinities of the ligand within the defined binding site.

  • Procedure:

    • Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file.

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores (binding affinities in kcal/mol).

5. Validation of Docking Results:

  • Objective: To assess the accuracy and reliability of the docking predictions.

  • Redocking (Pose Prediction Validation):

    • As a primary validation step, re-dock the co-crystallized ligand (or a close analog like GDC-0941) into the binding site of its own crystal structure.

    • Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol's ability to reproduce the experimental binding mode.[5]

  • Scoring Function Validation:

    • Correlate the docking scores of a series of known inhibitors (if available) with their experimentally determined binding affinities (e.g., IC50 or Ki values). A good correlation suggests that the scoring function can effectively rank compounds based on their potency.

  • Cross-Docking (Optional):

    • Dock the ligand into different crystal structures of the same protein to assess the protocol's robustness to slight conformational changes in the receptor.

Visualizing the Docking Workflow

The following diagram illustrates the key stages of the computational docking and validation process.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_validation Validation Receptor Receptor Preparation (PDB: 3DBS) Grid Grid Box Generation Receptor->Grid Ligand Ligand Preparation (this compound) Ligand->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Redocking Redocking & RMSD Calculation Dock->Redocking Scoring Score vs. Experimental Binding Affinity Dock->Scoring binding_interactions cluster_interactions Key Interactions Ligand Ligand Hbond Hydrogen Bonds Ligand->Hbond Donors/Acceptors Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Nonpolar Groups PiStacking Pi-Stacking Ligand->PiStacking Aromatic Rings Receptor Receptor Binding Pocket Receptor->Hbond Acceptors/Donors Receptor->Hydrophobic Nonpolar Residues Receptor->PiStacking Aromatic Residues

Caption: A representation of the key molecular interactions driving ligand-receptor binding.

Conclusion: A Self-Validating Approach to Computational Docking

This guide has outlined a comprehensive and scientifically rigorous approach to validating the binding of this compound using computational docking. By anchoring our in silico predictions to experimental data, specifically through the use of a co-crystallized analog, we establish a self-validating system that builds confidence in our computational models. This methodology not only provides insights into the potential binding mode of our ligand of interest but also serves as a robust framework for virtual screening and lead optimization efforts in drug discovery. Remember, computational docking is a powerful hypothesis-generating tool, and its predictive power is immensely amplified when coupled with meticulous validation.

References

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. [Link]

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]

  • Predicting Protein-Protein Interactions Using BiGGER: Case Studies. MDPI. [Link]

  • Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. [Link]

  • Docking Studies on Isoform-Specific Inhibition of Phosphoinositide-3-Kinases. PMC. [Link]

  • Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy. AccScience Publishing. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. ResearchGate. [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H. ResearchGate. [Link]

  • Case Studies of Docking in Drug Discovery. Drug Design Org. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • Do you have examples of published papers where inhibitors predicted by docking and confirmed by MD simulations have failed experimental validation?. ResearchGate. [Link]

  • (1H-indazol-4-yl)methanol. PubChem. [Link]

  • 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. [Link]

  • Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride. PMC. [Link]

  • (1H-Imidazol-4-yl)methanol. PMC. [Link]

  • The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. ACS Publications. [Link]

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. National Institutes of Health. [Link]

  • Crystal structure of (E)-N-[4-(1H)-imidazolyl phenyl]-(2-methylphenyl)methanimine, C17H15N3. ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

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A Senior Application Scientist's Guide to Characterizing Novel Therapeutics: Assessing the Off-Target Landscape of (1H-Indazol-4-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural features make it a privileged fragment for engaging the ATP-binding pocket of numerous kinases, leading to its presence in multiple clinical candidates and approved drugs.[1][2][3] However, this inherent versatility also presents a significant challenge: the potential for off-target interactions. A compound designed to inhibit a specific cancer-associated kinase may inadvertently interact with dozens of other kinases or unrelated proteins, leading to unexpected toxicities or diminished efficacy.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the off-target effects of novel compounds derived from the (1H-Indazol-4-YL)methanamine scaffold. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a tiered, self-validating workflow that begins with broad, predictive screening and culminates in precise, cellular validation.

The Strategic Framework: A Tiered Approach to Off-Target Profiling

A robust off-target assessment strategy does not rely on a single experiment. Instead, it employs a logical cascade of techniques, starting with computational predictions and moving towards increasingly complex and physiologically relevant experimental systems. Each tier serves to validate or refine the hypotheses generated by the previous one.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cellular Target Validation a Computational Off-Target Prediction (Ligand & Structure-Based) b Broad Kinome Profiling (Biochemical or Binding Assays) a->b Hypothesis Generation c Cellular Thermal Shift Assay (CETSA) (Target Engagement) b->c Hit Validation d Chemoproteomics (e.g., Kinobeads) (Unbiased Target Profiling) b->d Unbiased Confirmation G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection a Kinase + Substrate + ATP c Incubation (e.g., 60 min at 30°C) a->c b Compound 1A (Inhibitor) b->c d ADP + Phosphorylated Substrate c->d e Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) d->e f Add Kinase Detection Reagent (Converts ADP to ATP) e->f g Luciferase/Luciferin Reaction f->g h Measure Luminescence g->h G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection a Treat intact cells with Compound 1A or Vehicle (DMSO) b Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) a->b c Lyse cells b->c d Centrifuge to separate soluble (non-denatured) proteins from aggregated proteins c->d e Analyze soluble fraction by Western Blot or Mass Spec d->e f Quantify target protein levels e->f

Caption: The experimental workflow for CETSA.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture cells known to express the target kinase (e.g., AURKA) to ~80% confluency. Treat the cells with Compound 1A at a relevant concentration (e.g., 10x the biochemical IC50) or a vehicle control (DMSO) for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the treated cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes, one for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling. This step is the core of the assay; unbound proteins will denature and aggregate at lower temperatures than stabilized, compound-bound proteins.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (e.g., AURKA) remaining in the soluble fraction at each temperature point using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample provides direct evidence of target engagement in the cellular environment.

[6]#### Method 2: Chemoproteomics with Kinobeads

Chemoproteomics offers an unbiased, large-scale approach to identify the cellular targets of a compound. The "Kinobeads" technology uses a resin functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a lysate.

[1][7]The experiment is performed in a competitive binding format. A cell lysate is pre-incubated with the test compound (Compound 1A), which will occupy the binding sites of its specific targets. When the lysate is subsequently passed over the Kinobeads, the targets of Compound 1A will no longer bind to the beads and will be depleted from the captured fraction. This depletion can be precisely quantified by mass spectrometry. T[7]his method is powerful because it assesses binding to endogenous proteins in their native state and can identify completely unexpected off-targets.

G cluster_0 Step 1: Lysate & Treatment cluster_1 Step 2: Affinity Capture cluster_2 Step 3: Analysis a Prepare native cell lysate b Incubate lysate with Compound 1A or DMSO a->b c Add Kinobeads to lysate b->c d Incubate to capture unbound kinases c->d e Wash beads & elute captured proteins d->e f Protein digestion to peptides e->f g LC-MS/MS analysis to identify and quantify proteins f->g h Identify proteins depleted in Compound 1A sample g->h

Sources

Safety Operating Guide

Navigating the Disposal of (1H-Indazol-4-YL)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of (1H-Indazol-4-YL)methanamine, a heterocyclic amine compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is essential to mitigate risks to personnel, prevent environmental contamination, and ensure regulatory compliance. The information presented herein is synthesized from established safety protocols for amine and indazole derivatives, and overarching hazardous waste regulations.

Foundational Principles: Hazard Assessment and Regulatory Context

This compound, as an indazole derivative and an amine, requires careful handling due to its potential reactivity and biological activity. Indazoles are a class of nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry.[1][2] Amines, as a functional group, can exhibit corrosive properties and may react exothermically with acids and oxidizing agents.[3]

The disposal of this compound falls under the purview of federal and state environmental protection agencies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle to grave" management system.[6][7] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[8][9]

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to establish a safe working environment and utilize appropriate personal protective equipment.

Essential PPE and Handling Precautions:

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye damage.[10]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apronTo prevent skin contact, which may cause irritation or burns.[10]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[10]
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] An eyewash station and safety shower must be readily accessible and unobstructed.[10]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management service.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][12]

Workflow for the Disposal of this compound:

cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Don Appropriate PPE B Work in a Certified Fume Hood A->B C Segregate from Incompatible Materials (Acids, Oxidizers) B->C D Collect Waste in a Labeled, Compatible Container C->D E Collect Contaminated PPE and Glassware First Rinse D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Arrange for Pickup by a Licensed Waste Disposal Service F->G H Complete Hazardous Waste Manifest G->H

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Characterization and Segregation :

    • Based on the properties of related compounds, this compound should be treated as a hazardous waste.[13]

    • It is crucial to segregate amine waste from other chemical waste streams to prevent hazardous reactions. Specifically, keep it separate from acids and strong oxidizing agents.[3]

  • Waste Collection :

    • Collect all waste this compound, including residues and contaminated materials, in a designated hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid to prevent leaks and the release of fumes.[3][6]

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[14]

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as personal protective equipment (gloves, lab coats), absorbent pads from spill cleanups, and disposable labware, must also be collected as hazardous waste.[10]

    • For contaminated glassware, the first rinse should be collected as hazardous waste.[11] Subsequent rinses may be disposed of according to standard laboratory procedures, provided the initial material has been thoroughly removed.

  • Storage :

    • Store the sealed hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3][15]

    • Ensure the storage area has secondary containment to manage potential spills.[16]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][13]

    • A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[17]

Emergency Procedures in Case of a Spill

In the event of an accidental release, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Assess the Spill : Determine the extent of the spill and whether it is safe for you to clean up. For large or highly concentrated spills, contact your institution's emergency response team.

  • Control and Contain : If it is safe to do so, prevent the spread of the spill using absorbent materials.

  • Cleanup :

    • Wear the appropriate PPE, including respiratory protection.

    • Use an inert absorbent material to collect the spilled substance.

    • Place the contaminated absorbent material into a designated hazardous waste container.[12]

    • Clean the spill area with a suitable solvent, followed by soap and water.[10]

  • Decontamination and Disposal : All materials used for cleanup must be disposed of as hazardous waste.

Regulatory Compliance and Record-Keeping

Maintaining compliance with all applicable regulations is a legal requirement.

  • Training : All personnel handling hazardous waste must receive appropriate training on identification, handling, and emergency procedures.[8]

  • Documentation : Keep meticulous records of all hazardous waste generated, including the chemical name, quantity, and date of generation.[3] Retain copies of all hazardous waste manifests.

  • Emergency Plan : Your laboratory should have a written health and safety plan that includes emergency response procedures for chemical spills.[8]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their institutions.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
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  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
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  • (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride, PK03745E-2, 2025/9/8 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD..
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Navigating the Safe Handling of (1H-Indazol-4-YL)methanamine: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher embarking on projects involving novel compounds, a deep understanding of the molecule's reactivity and therapeutic potential must be paralleled by an unwavering commitment to safety. (1H-Indazol-4-YL)methanamine, a versatile building block in medicinal chemistry, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside robust operational and disposal plans tailored for the unique properties of this compound.

Understanding the Hazard Landscape

Core Principles of Protection: Selecting Your Armor

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The following recommendations are based on the anticipated hazards of this compound and are scalable depending on the quantity and nature of the work being performed.

Table 1: Personal Protective Equipment for Handling this compound
PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a robust barrier against skin contact with amine compounds.[1][5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination.
Eye Protection ANSI-approved safety goggles or a face shieldProtects against accidental splashes of solutions or contact with airborne particles, which can cause serious eye irritation.[5][6][7] A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Body Protection Chemical-resistant lab coat or apronPrevents contamination of personal clothing and minimizes skin exposure.[6][8] For larger scale operations, a chemical-resistant suit may be necessary.
Respiratory Protection NIOSH/MSHA approved respirator with appropriate cartridgesRecommended when handling the solid compound outside of a certified chemical fume hood, if aerosolization is possible, or if irritation is experienced.[5][8] The choice of cartridge should be effective for organic vapors and particulates.

Operational Blueprint: A Step-by-Step Guide to Safe Handling

A seamless workflow with integrated safety checkpoints is paramount. The following protocol is designed to minimize exposure and ensure a controlled laboratory environment.

Preparation and Pre-Handling
  • Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment Check: Before commencing any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and sealed containers, within the fume hood to minimize movement in and out of the controlled space.

The Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 Safety First handle1 Weigh Compound in Fume Hood prep2->handle1 Begin Experiment handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Seal Vessel Securely handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Experiment Complete clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE Correctly clean2->clean3

Caption: A streamlined workflow for the safe handling of this compound.

Post-Handling and Decontamination
  • Surface Decontamination: Thoroughly wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Proper Doffing of PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination. Always wash hands thoroughly with soap and water after removing gloves.[1]

Responsible Disposal: A Commitment to Environmental Stewardship

The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and bench protectors, in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed waste container. Do not pour chemical waste down the drain.[1]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

Emergency Preparedness: Responding with Confidence

In the event of an accidental exposure, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • (1-Ethyl-1H-imidazol-4-yl)
  • 1H-INDAZOL-4-AMINE - Safety D
  • (1-Methyl-1H-indazol-4-yl)methanamine hydrochloride - AK Scientific, Inc. AK Scientific, Inc.
  • Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine. Benchchem.
  • SAFETY D
  • Personal Protective Equipment (PPE). CHEMM.
  • Safety Guidelines for Handling Chemicals. HPE Support.
  • The importance of Personal Protective Equipment in the handling of chemicals. Unknown Source.
  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET - 1H-Indazol-4-amine. Fisher Scientific.
  • Safety Data Sheet - (6-Methoxy-1H-indazol-3-yl)methanamine. Angene Chemical.
  • SAFETY DATA SHEET - 1H-Indazol-3-amine. Fisher Scientific.
  • SAFETY D
  • (1H-indazol-4-yl)methanol. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.